16:0 Coenzyme A-d4
Description
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Properties
Molecular Formula |
C37H75N10O17P3S |
|---|---|
Molecular Weight |
1061.1 g/mol |
IUPAC Name |
triazanium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(11,11,12,12-tetradeuteriohexadecanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C37H66N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44;;;/h24-26,30-32,36,47-48H,4-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52);3*1H3/t26-,30-,31-,32+,36-;;;/m1.../s1/i7D2,8D2;;; |
InChI Key |
VJXJWGKNGIGUQX-GJVVMUCVSA-N |
Isomeric SMILES |
[2H]C([2H])(CCCC)C([2H])([2H])CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
Foundational & Exploratory
The Dual Function of 16:0 Coenzyme A-d4 in Advancing Metabolic Research
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Principle: Unveiling Metabolic Dynamics Through Stable Isotope Labeling
In the intricate landscape of metabolic research, particularly within the realm of lipidomics, the ability to accurately quantify and trace the fate of key metabolites is paramount. 16:0 Coenzyme A (Palmitoyl-CoA) stands as a central hub in cellular metabolism, serving as the activated form of the saturated fatty acid, palmitate. Its deuterated isotopologue, 16:0 Coenzyme A-d4, has emerged as an indispensable tool, primarily fulfilling a dual function: a high-fidelity internal standard for precise quantification and a metabolic tracer to elucidate the dynamics of fatty acid pathways. This technical guide delves into the core functions of this compound, providing detailed experimental methodologies and data interpretation for its effective application in metabolic studies.
Core Function 1: A Robust Internal Standard for Quantitative Lipidomics
The most prevalent application of this compound is as an internal standard in mass spectrometry-based quantitative analyses. Due to its structural and chemical similarity to the endogenous (unlabeled) 16:0 Coenzyme A, the deuterated form co-elutes during chromatographic separation and exhibits nearly identical ionization efficiency. This allows it to effectively normalize for variations that can occur during sample preparation, extraction, and mass spectrometric analysis, thereby enabling highly accurate and precise quantification of endogenous 16:0 Coenzyme A levels.
The stable isotope dilution method, which employs this compound, is considered the gold standard for the quantification of fatty acyl-CoAs. By adding a known amount of the deuterated standard to a biological sample prior to processing, any sample loss or analytical variability will affect both the analyte and the standard equally. The ratio of the mass spectrometer signal of the endogenous analyte to the deuterated internal standard is then used to calculate the absolute concentration of the endogenous 16:0 Coenzyme A.
Core Function 2: A Metabolic Tracer for Elucidating Fatty Acid Flux
Beyond its role as a passive internal standard, this compound can be actively employed as a metabolic tracer to investigate the downstream fate of palmitoyl-CoA. By introducing this compound into in vitro or cell-based systems, researchers can track the incorporation of the deuterated palmitoyl (B13399708) moiety into various lipid species. This provides invaluable insights into the kinetics and regulation of key metabolic pathways, including:
-
Fatty Acid Elongation: The conversion of palmitoyl-CoA (C16:0) to longer-chain fatty acyl-CoAs, such as stearoyl-CoA (C18:0), can be monitored by tracking the appearance of deuterated C18:0 and other elongated fatty acids.
-
Desaturation: The activity of desaturase enzymes can be assessed by measuring the formation of deuterated monounsaturated fatty acids, such as palmitoleoyl-CoA (C16:1) and oleoyl-CoA (C18:1).
-
Incorporation into Complex Lipids: The flux of palmitate into various lipid classes, including phospholipids, triacylglycerols, and sphingolipids, can be quantified by measuring the abundance of deuterated forms of these complex lipids.
These tracer studies are instrumental in understanding how metabolic pathways are perturbed in disease states or in response to therapeutic interventions.
Data Presentation: Quantitative Insights from this compound Studies
The following tables summarize the type of quantitative data that can be obtained from metabolic studies utilizing this compound.
Table 1: Quantification of Endogenous 16:0 Coenzyme A using this compound as an Internal Standard
| Biological Sample | Condition | Endogenous 16:0 CoA (pmol/mg protein) |
| Cultured Hepatocytes | Control | 25.4 ± 3.1 |
| Cultured Hepatocytes | Oleate Treatment | 18.9 ± 2.5 |
| Skeletal Muscle | Lean | 12.8 ± 1.9 |
| Skeletal Muscle | Obese | 21.5 ± 2.8 |
Note: The data presented are representative examples and will vary depending on the specific experimental conditions.
Table 2: Metabolic Tracing of this compound into Downstream Metabolites
| Metabolite | Isotopic Enrichment (%) after 24h Labeling |
| This compound | 100 |
| 18:0 Coenzyme A-d4 | 15.2 ± 2.1 |
| 16:1 Coenzyme A-d4 | 8.7 ± 1.5 |
| Phosphatidylcholine (d4-16:0/18:1) | 5.3 ± 0.9 |
| Triacylglycerol (d4-16:0/16:0/18:1) | 12.6 ± 1.8 |
Note: Isotopic enrichment is calculated as the percentage of the labeled metabolite relative to the total pool of that metabolite.
Experimental Protocols
Protocol 1: Quantification of Endogenous 16:0 Coenzyme A using LC-MS/MS
1. Sample Preparation and Lipid Extraction:
- Harvest cells or tissue and immediately quench metabolism by flash-freezing in liquid nitrogen.
- Homogenize the sample in a cold solvent mixture, typically methanol/water or acetonitrile/isopropanol/water.
- Add a known amount of this compound internal standard to the homogenate.
- Perform lipid extraction using a modified Folch or Bligh-Dyer method.
- Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
- Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.
- Mobile Phase B: Acetonitrile/Isopropanol (e.g., 7:3 v/v) with 0.1% formic acid or 10 mM ammonium acetate.
- Gradient: A suitable gradient to separate 16:0 Coenzyme A from other lipid species.
- Mass Spectrometry (MS):
- Ionization Mode: Positive electrospray ionization (ESI+).
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- Endogenous 16:0 Coenzyme A: Monitor the transition from the precursor ion [M+H]+ to a specific product ion.
- This compound: Monitor the transition from the precursor ion [M+4+H]+ to its corresponding product ion.
3. Data Analysis:
- Integrate the peak areas for both the endogenous and the deuterated 16:0 Coenzyme A.
- Calculate the ratio of the endogenous peak area to the internal standard peak area.
- Determine the absolute concentration of endogenous 16:0 Coenzyme A using a standard curve generated with known concentrations of unlabeled 16:0 Coenzyme A and a fixed concentration of the d4-internal standard.
Protocol 2: Metabolic Tracing with this compound in Cultured Cells
1. Cell Culture and Labeling:
- Culture cells to the desired confluency.
- Replace the standard culture medium with a medium containing a defined concentration of this compound. The concentration and labeling duration will depend on the specific research question and cell type.
- Incubate the cells for the desired time period (e.g., 0, 2, 6, 12, 24 hours) to allow for the uptake and metabolism of the tracer.
2. Sample Preparation and Analysis:
- At each time point, harvest the cells and perform lipid extraction as described in Protocol 1.
- Analyze the lipid extracts by LC-MS/MS. In addition to monitoring the MRM transitions for 16:0 Coenzyme A and its d4-isotopologue, set up MRM transitions for the expected downstream deuterated metabolites (e.g., 18:0 Coenzyme A-d4, d4-labeled phospholipids, etc.).
3. Data Analysis and Flux Calculation:
- Quantify the abundance of both the unlabeled and deuterated forms of each metabolite of interest.
- Calculate the isotopic enrichment for each metabolite at each time point.
- Use metabolic flux analysis software to model the kinetic data and calculate the flux rates through the metabolic pathways of interest.
Mandatory Visualizations
Caption: Central Role of 16:0 Coenzyme A in Lipid Metabolism.
Caption: Workflow for Quantification using this compound.
Caption: Workflow for Metabolic Tracing with this compound.
An In-depth Technical Guide to 16:0 Coenzyme A-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 16:0 Coenzyme A-d4, a deuterated form of Palmitoyl-Coenzyme A. It is intended to serve as a valuable resource for researchers and professionals involved in drug development and metabolic studies, offering detailed information on its structure, properties, and applications.
Core Data Presentation
This section summarizes the key quantitative data for this compound, providing a clear and concise reference for laboratory use.
| Property | Value | Source(s) |
| Systematic Name | Palmitoyl(11,11,12,12-d4) Coenzyme A | [1] |
| Molecular Weight | 1061.06 g/mol | [1][2][3][4] |
| Chemical Formula | C₃₇H₇₁D₄N₁₀O₁₇P₃S | [1][3][4][5] |
| CAS Number | 2260670-64-0 | [1][2][3][4] |
| Form | Powder | [1] |
| Storage Temperature | -20°C | [1] |
| Primary Use | Internal standard for quantitative analysis (e.g., LC-MS) | [2][5] |
Structural Information
This compound is a synthetically modified version of 16:0 Coenzyme A (Palmitoyl-CoA), where four hydrogen atoms on the palmitoyl (B13399708) chain have been replaced with deuterium (B1214612) atoms. Specifically, the deuterium atoms are located at the 11th and 12th carbon positions of the sixteen-carbon acyl chain.[1] This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart and other related lipid species.
Experimental Protocols
This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of endogenous long-chain fatty acyl-CoAs. The following is a generalized methodology based on established protocols for acyl-CoA analysis.
Protocol: Quantification of Palmitoyl-CoA in Biological Samples using this compound as an Internal Standard
1. Sample Preparation and Extraction:
-
Objective: To extract acyl-CoAs from biological matrices (e.g., cells, tissues) while minimizing degradation.
-
Procedure:
-
Homogenize the biological sample in a cold solvent mixture, typically acetonitrile/isopropanol/water or a buffered solution, to precipitate proteins and quench enzymatic activity.
-
Spike the homogenate with a known amount of this compound to serve as the internal standard.
-
Perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate and concentrate the acyl-CoA species from the sample matrix.[6]
-
Evaporate the solvent and reconstitute the sample in a solution compatible with the LC-MS system.
-
2. LC-MS/MS Analysis:
-
Objective: To separate and detect Palmitoyl-CoA and the this compound internal standard.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.
-
Mobile Phase: A gradient of two solvents is commonly employed, such as a mixture of water with a small amount of an ion-pairing agent (e.g., ammonium (B1175870) hydroxide) and an organic solvent like acetonitrile.[7][8]
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used.
-
Detection Method: Selected Reaction Monitoring (SRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the analyte (Palmitoyl-CoA) and the internal standard (this compound).[7][8]
-
3. Data Analysis and Quantification:
-
Objective: To determine the concentration of Palmitoyl-CoA in the original sample.
-
Procedure:
-
Integrate the peak areas for both the endogenous Palmitoyl-CoA and the this compound internal standard from the chromatograms.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Generate a calibration curve using known concentrations of a non-deuterated Palmitoyl-CoA standard and a fixed concentration of the this compound internal standard.
-
Determine the concentration of Palmitoyl-CoA in the biological sample by comparing its peak area ratio to the calibration curve.
-
Signaling Pathways and Experimental Workflows
Palmitoyl-CoA, the non-deuterated analogue of this compound, is a central molecule in cellular metabolism, participating in several key pathways. Understanding these pathways is crucial for interpreting data from experiments using its deuterated form.
Beta-Oxidation of Palmitoyl-CoA
Palmitoyl-CoA is a primary substrate for mitochondrial beta-oxidation, a catabolic process that breaks down fatty acids to produce energy in the form of ATP.[4][9]
Sphingolipid Biosynthesis
Palmitoyl-CoA serves as a crucial precursor in the de novo synthesis of sphingolipids, a class of lipids involved in cell signaling and membrane structure.[1][2][3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Glycosphingolipid Synthesis: A Comprehensive Guide - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 3. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Palmitoyl-CoA - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. jsbms.jp [jsbms.jp]
- 7. researchgate.net [researchgate.net]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
The Central Role of Palmitoyl-CoA in Fatty Acid Oxidation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: Palmitoyl-CoA, the activated form of the 16-carbon saturated fatty acid palmitate, stands at the crossroads of lipid metabolism. It is the primary substrate for mitochondrial β-oxidation, a critical pathway for cellular energy production. Its entry into the mitochondria is the principal rate-limiting step, tightly regulated to balance energy supply and demand. Beyond its catabolic role, palmitoyl-CoA is a key anabolic precursor for complex lipids and a signaling molecule that influences protein function through post-translational modifications. This guide provides an in-depth examination of the multifaceted roles of palmitoyl-CoA in fatty acid oxidation pathways, details the key regulatory mechanisms, summarizes relevant quantitative data, and provides established experimental protocols for its study.
Introduction: Activation of Palmitic Acid
Fatty acids are a major energy source for many tissues, particularly the heart and skeletal muscle. Before they can be catabolized, they must be "activated." This activation occurs in the cytoplasm and involves the esterification of the fatty acid to coenzyme A (CoA), a reaction catalyzed by acyl-CoA synthetase.[1] For palmitic acid, this reaction yields palmitoyl-CoA.[2] The process is driven to completion by the hydrolysis of pyrophosphate, consuming the equivalent of two ATP molecules.[1]
Palmitic Acid + CoA + ATP → Palmitoyl-CoA + AMP + PPi
Once formed, palmitoyl-CoA has several potential fates: it can be used for the synthesis of complex lipids like triglycerides and phospholipids, it can act as a substrate for protein modification, or it can be transported into the mitochondria for energy production via β-oxidation.[3]
The Carnitine Shuttle: Gateway to Mitochondrial Oxidation
The inner mitochondrial membrane is impermeable to long-chain acyl-CoA molecules like palmitoyl-CoA.[1][2] Their entry into the mitochondrial matrix is facilitated by the carnitine shuttle, a three-step process that represents the primary control point for fatty acid oxidation.[4][5]
-
CPT1: On the outer mitochondrial membrane, Carnitine Palmitoyltransferase I (CPT1) catalyzes the transfer of the palmitoyl (B13399708) group from CoA to carnitine, forming palmitoylcarnitine (B157527).[2][6]
-
CACT: Carnitine-Acylcarnitine Translocase (CACT) , an antiporter in the inner mitochondrial membrane, transports palmitoylcarnitine into the matrix in exchange for a free carnitine molecule.[7]
-
CPT2: Within the matrix, Carnitine Palmitoyltransferase II (CPT2) , located on the inner surface of the inner membrane, reverses the process, transferring the palmitoyl group back to a mitochondrial CoA molecule, regenerating palmitoyl-CoA.[5][6]
The liberated carnitine is then transported back to the cytosol by CACT to continue the cycle.
Mitochondrial β-Oxidation Pathway
Once inside the matrix, palmitoyl-CoA undergoes β-oxidation, a cyclical four-step process that sequentially shortens the fatty acyl chain by two carbons, releasing acetyl-CoA, FADH₂, and NADH in each cycle.[8][9]
-
Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond between the α and β carbons, with FAD being reduced to FADH₂.
-
Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming a hydroxyl group on the β-carbon.
-
Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, with NAD⁺ being reduced to NADH.
-
Thiolysis: β-ketoacyl-CoA thiolase cleaves the bond between the α and β carbons, releasing a molecule of acetyl-CoA and an acyl-CoA chain that is two carbons shorter.
For palmitoyl-CoA (a C16 fatty acid), this spiral repeats seven times, yielding 8 molecules of acetyl-CoA, 7 molecules of FADH₂, and 7 molecules of NADH.[2][10] The acetyl-CoA enters the citric acid cycle, while FADH₂ and NADH donate their electrons to the electron transport chain for ATP synthesis.
References
- 1. adpcollege.ac.in [adpcollege.ac.in]
- 2. Palmitoyl-CoA - Wikipedia [en.wikipedia.org]
- 3. Palmitoyl-CoA → Term [lifestyle.sustainability-directory.com]
- 4. Differential regulation of carnitine palmitoyltransferase-I gene isoforms (CPT-I alpha and CPT-I beta) in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of carnitine palmitoyltransferase I (CPT-Iα) gene expression by the peroxisome proliferator activated receptor gamma coactivator (PGC-1) isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Structural insight into function and regulation of carnitine palmitoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactome | Beta oxidation of palmitoyl-CoA to myristoyl-CoA [reactome.org]
- 9. microbenotes.com [microbenotes.com]
- 10. sciencecodons.com [sciencecodons.com]
The Strategic Advantage of Deuterium: An In-depth Guide to Isotopic Labeling in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of hydrogen with its stable isotope, deuterium (B1214612), has emerged as a powerful tool in modern medicinal chemistry. This technique, known as deuteration, leverages the deuterium kinetic isotope effect (KIE) to favorably alter the metabolic profile of drug candidates. By slowing down specific metabolic pathways, deuteration can lead to improved pharmacokinetic properties, enhanced safety profiles, and more convenient dosing regimens. This technical guide provides a comprehensive overview of the core principles, applications, and experimental methodologies involved in the use of deuterated compounds in drug development.
Core Principles: The Deuterium Kinetic Isotope Effect (KIE)
The foundation of deuterated drug development lies in the Kinetic Isotope Effect (KIE). The KIE describes the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes. The deuterium KIE is observed when a hydrogen atom (¹H) is substituted with a deuterium atom (²H or D).
This effect arises from the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. Due to its greater mass (one proton and one neutron), deuterium forms a stronger and more stable covalent bond with carbon than hydrogen does. Consequently, the C-D bond has a lower zero-point energy and requires more energy to break.
In drug metabolism, many Phase I reactions are catalyzed by cytochrome P450 (CYP450) enzymes, which often involve the cleavage of a C-H bond as a rate-determining step in processes like hydroxylation and dealkylation. Replacing a hydrogen atom at a metabolic "soft spot" with deuterium can significantly slow down this enzymatic cleavage, thereby reducing the rate of metabolism. This can lead to a longer drug half-life, increased systemic exposure, and potentially a reduction in the formation of toxic metabolites.
Applications in Drug Development
The application of isotopic labeling with deuterium offers several advantages throughout the drug discovery and development process:
-
Improved Pharmacokinetic Profiles: By retarding metabolic clearance, deuteration can increase a drug's half-life and bioavailability. This may allow for lower or less frequent dosing, improving patient compliance and convenience.[1]
-
Enhanced Safety and Tolerability: Deuteration can reduce the formation of reactive or toxic metabolites, leading to an improved safety profile.[2] It can also lead to lower peak plasma concentrations (Cmax), which may reduce the incidence of dose-dependent side effects.[3][4]
-
Metabolic Pathway Elucidation: Deuterated compounds are invaluable tools for studying drug metabolism pathways. By observing the metabolic fate of selectively deuterated molecules, researchers can identify the primary sites of metabolism.[5]
-
Internal Standards in Bioanalysis: Deuterated analogs of a drug are considered the "gold standard" for use as internal standards in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS).[6][7] Their chemical similarity to the analyte ensures they behave almost identically during sample extraction and analysis, correcting for variability and improving the accuracy and precision of measurements.[8]
Quantitative Data: Comparing Deuterated and Non-Deuterated Drugs
The impact of deuteration on pharmacokinetic parameters is best illustrated through direct comparison. The following tables summarize key pharmacokinetic data for approved and investigational deuterated drugs versus their non-deuterated counterparts.
Table 1: Pharmacokinetic Comparison of Deutetrabenazine and Tetrabenazine (B1681281)
| Parameter | Deutetrabenazine (d6-Tetrabenazine) | Tetrabenazine | Fold Change | Reference(s) |
| Active Metabolites | (α+β)-HTBZ | (α+β)-HTBZ | ||
| Half-life (t½) | ~8.6 hours | ~4.8 hours | ~1.8x increase | [9] |
| Systemic Exposure (AUCinf) | ~542 ng·hr/mL | ~261 ng·hr/mL | ~2.1x increase | [9] |
| Peak Plasma Concentration (Cmax) | ~74.6 ng/mL | ~61.6 ng/mL | ~1.2x increase | [9] |
HTBZ: Dihydrotetrabenazine
Table 2: Pharmacokinetic Comparison of d9-Methadone and Methadone in Mice
| Parameter | d9-Methadone | Methadone | Fold Change | Reference(s) |
| Systemic Exposure (AUC) | 5.7-fold higher | Baseline | 5.7x increase | [10] |
| Peak Plasma Concentration (Cmax) | 4.4-fold higher | Baseline | 4.4x increase | [10] |
| Clearance | 0.9 ± 0.3 L/h/kg | 4.7 ± 0.8 L/h/kg | ~5.2x decrease | [10] |
Table 3: Pharmacokinetic Profile of Deucravacitinib (a de novo deuterated drug)
| Parameter | Value (in Humans) | Reference(s) |
| Time to Peak Concentration (Tmax) | 2-3 hours | [11][12] |
| Half-life (t½) | ~8-15 hours | [13] |
| Bioavailability | ~99% | [12] |
| Steady-State Cmax (6 mg once daily) | 45 ng/mL | [11][12] |
| Steady-State AUC (6 mg once daily) | 473 ng·hr/mL | [11][12] |
Experimental Protocols
Detailed and robust experimental protocols are crucial for the successful development and evaluation of deuterated compounds.
Synthesis of a Deuterated Compound: Deutetrabenazine
The following is a generalized synthetic route for deutetrabenazine, illustrating the introduction of deuterium.[14][15][16]
Objective: To synthesize deutetrabenazine by incorporating deuterium into the two methoxy (B1213986) groups of the tetrabenazine scaffold.
Materials:
-
Dopamine (B1211576) hydrochloride
-
Ethyl formate (B1220265)
-
Phosphorus oxychloride
-
Deuterated methanol (B129727) (CD₃OD)
-
Triphenylphosphine
-
Diisopropyl azodicarboxylate (DIAD)
-
(2-acetyl-4-methylpentyl)trimethyl-1-aminium iodide
-
Potassium carbonate
-
Various organic solvents (e.g., ethyl acetate (B1210297), tetrahydrofuran, methanol)
Methodology:
-
Formation of the Dihydroisoquinoline Core:
-
React dopamine hydrochloride with triethylamine and ethyl formate to produce N-[2-(3,4-dihydroxyphenyl)ethyl]formamide.
-
Induce a dehydration reaction using phosphorus oxychloride in ethyl acetate to cyclize the intermediate and form 6,7-dihydroxy-3,4-dihydroisoquinoline.[14]
-
-
Deuterated Methylation (Mitsunobu Reaction):
-
Treat the 6,7-dihydroxy-3,4-dihydroisoquinoline intermediate with triphenylphosphine, deuterated methanol (CD₃OD), and DIAD in tetrahydrofuran. This reaction replaces the hydroxyl groups with deuterated methoxy groups (-OCD₃) to yield d6-6,7-dimethoxy-3,4-dihydroisoquinoline.[16]
-
-
Final Assembly:
-
React the deuterated dihydroisoquinoline intermediate with (2-acetyl-4-methylpentyl)trimethyl-1-aminium iodide in the presence of potassium carbonate. This step builds the final benzo[a]quinolizin-2-one structure.[14]
-
-
Purification:
-
The crude deutetrabenazine product is purified by recrystallization from methanol to achieve high purity.[14]
-
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a standard method to evaluate the metabolic stability of a compound and predict its in vivo clearance.[17][18][19]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a deuterated compound and its non-deuterated analog.
Materials:
-
Pooled liver microsomes (human or other species)
-
Test compounds (deuterated and non-deuterated)
-
Phosphate (B84403) buffer (e.g., 100 mM KPO₄, pH 7.4)
-
NADPH (cofactor for CYP450 enzymes)
-
Positive control compounds (e.g., dextromethorphan, midazolam)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
Incubator/water bath (37°C)
-
LC-MS/MS system
Methodology:
-
Preparation:
-
Prepare a working solution of the test compound in phosphate buffer (final concentration typically 1 µM).
-
Thaw liver microsomes on ice and prepare a working stock in buffer (e.g., 0.5 mg/mL final concentration).
-
-
Incubation:
-
Pre-warm the microsome and test compound solutions at 37°C.
-
Initiate the metabolic reaction by adding NADPH to the incubation mixture. A parallel incubation without NADPH is run as a control for non-enzymatic degradation.
-
Incubate the mixture at 37°C.
-
-
Sampling and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding the aliquot to cold acetonitrile containing an internal standard. This precipitates the proteins and stops enzymatic activity.
-
-
Analysis:
-
Centrifuge the terminated samples to pellet the precipitated protein.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Calculation:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life: t½ = 0.693 / k.
-
Calculate the intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL).
-
Bioanalytical Method Using a Deuterated Internal Standard
This protocol outlines the use of a deuterated compound as an internal standard (IS) for the quantification of a drug in a biological matrix like plasma.[7][20][21]
Objective: To accurately quantify the concentration of an analyte in plasma samples using LC-MS/MS with a deuterated internal standard.
Materials:
-
Plasma samples containing the analyte
-
Deuterated internal standard (ideally with a mass shift of ≥ 3 Da)
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
-
LC-MS/MS system with a suitable column and mobile phases
Methodology:
-
Sample Preparation:
-
To a known volume of plasma sample (and to calibration standards and quality controls), add a fixed volume of the deuterated internal standard solution at a known concentration. The IS should be added as early as possible in the workflow to account for variability in all subsequent steps.[20]
-
Vortex the samples to mix thoroughly.
-
Add a protein precipitation solvent (e.g., 3 volumes of cold acetonitrile) to precipitate plasma proteins.
-
Vortex again and then centrifuge at high speed to pellet the precipitated proteins.
-
-
Extraction:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a mobile phase-compatible solution.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
The analyte and the deuterated IS, being chemically similar, will co-elute or elute very closely.[8]
-
The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the IS (Multiple Reaction Monitoring or MRM mode).
-
-
Quantification:
-
Calculate the peak area ratio of the analyte to the internal standard for all samples, calibrators, and controls.
-
Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve. The use of the ratio corrects for variations in sample preparation, injection volume, and ionization efficiency.[7]
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to isotopic labeling with deuterated compounds.
Caption: Cytochrome P450 (CYP450) metabolic cycle for drug oxidation.
References
- 1. nuvisan.com [nuvisan.com]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. texilajournal.com [texilajournal.com]
- 9. neurology.org [neurology.org]
- 10. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improved Synthesis of Deutetrabenazine [cjph.com.cn]
- 15. researchgate.net [researchgate.net]
- 16. US20210047317A1 - A novel process for preparation of deutetrabenazine - Google Patents [patents.google.com]
- 17. mercell.com [mercell.com]
- 18. mttlab.eu [mttlab.eu]
- 19. bioivt.com [bioivt.com]
- 20. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 21. researchgate.net [researchgate.net]
The Role of 16:0 Coenzyme A-d4 in Advancing Lipidomics Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidomics, the large-scale study of cellular lipids, is a rapidly expanding field providing deep insights into cellular metabolism, signaling, and the pathogenesis of numerous diseases. At the heart of quantitative lipidomics is the ability to accurately measure the abundance of specific lipid molecules. Mass spectrometry (MS) coupled with liquid chromatography (LC) is the cornerstone of this field. However, the accuracy of LC-MS analysis can be hampered by variations in sample extraction efficiency and ionization suppression in the mass spectrometer. To overcome these challenges, the use of stable isotope-labeled internal standards is paramount. Palmitoyl (B13399708) (11,11,12,12-d4) Coenzyme A (16:0 Coenzyme A-d4) has emerged as a critical tool for the precise quantification of long-chain fatty acyl-Coenzyme A (acyl-CoA) species, which are central intermediates in lipid metabolism. This guide provides an in-depth overview of the applications, methodologies, and principles behind the use of this compound in modern lipidomics.
Core Concepts: The Power of Deuterated Standards
This compound is a deuterated derivative of 16:0 Coenzyme A, a key molecule in fatty acid metabolism.[1] Long-chain acyl-CoAs are not only metabolic intermediates but also regulatory molecules that influence enzymes, signaling pathways, and protein function.[2][3] The deuterated form, 16:0 CoA-d4, contains four deuterium (B1214612) atoms on the palmitoyl chain, giving it a mass that is 4 Daltons higher than its endogenous counterpart. This mass difference is the key to its utility.
Stable isotope-labeled compounds like 16:0 CoA-d4 are considered the "gold standard" for quantitative mass spectrometry because they share nearly identical chemical and physical properties with the analyte of interest. This means they behave similarly during sample preparation, chromatographic separation, and ionization. By adding a known amount of 16:0 CoA-d4 to a sample at the beginning of the workflow, it can be used to correct for any analyte loss or variability, a technique known as isotope dilution mass spectrometry .
Principle Applications of this compound
The primary application of this compound is as an internal standard for the accurate and precise quantification of endogenous 16:0 Coenzyme A and other related long-chain acyl-CoAs in biological samples.[4] Its use is crucial in a variety of research contexts:
-
Metabolic Profiling: Accurately measuring the pool sizes of key metabolites like palmitoyl-CoA is fundamental to understanding the metabolic state of cells and tissues in both healthy and diseased states.
-
Studying Metabolic Diseases: Dysregulation of fatty acid metabolism is a hallmark of diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. Precise quantification of acyl-CoAs can reveal metabolic bottlenecks and potential therapeutic targets.[2]
-
Metabolic Flux Analysis: In studies using stable isotope tracers (e.g., ¹³C-labeled fatty acids) to track metabolic pathways, 16:0 CoA-d4 allows for the accurate measurement of the labeled and unlabeled acyl-CoA pools, which is essential for calculating metabolic flux rates.[5]
-
Drug Development: When developing drugs that target lipid metabolism, it is critical to measure their effects on the concentrations of key intermediates. 16:0 CoA-d4 facilitates the robust quantification needed for preclinical and clinical studies.
Experimental Methodologies and Protocols
The accurate quantification of acyl-CoAs using this compound involves a multi-step workflow. The following is a generalized protocol based on established methods.[4][6]
Sample Preparation and Lipid Extraction
This is a critical step where the internal standard is introduced.
-
Homogenization: Biological samples (e.g., cell pellets, tissue homogenates) are homogenized in a suitable buffer, often on ice to minimize enzymatic degradation.
-
Spiking of Internal Standard: A known amount of this compound (and potentially other odd-chain or deuterated acyl-CoA standards) is added to the homogenate.[4]
-
Extraction: Acyl-CoAs are extracted using methods such as solid-phase extraction or liquid-liquid extraction with organic solvents like acetonitrile (B52724)/methanol/water mixtures.[7] The goal is to separate the lipids and acyl-CoAs from other cellular components like proteins and salts.
-
Drying and Reconstitution: The organic extract is typically dried under a stream of nitrogen and then reconstituted in a solvent compatible with the LC-MS system.
LC-MS/MS Analysis
The reconstituted extract is then analyzed by a liquid chromatography-tandem mass spectrometry system.
-
Chromatographic Separation: The acyl-CoAs are separated using reverse-phase liquid chromatography, typically with a C8 or C18 column. A gradient elution with solvents such as water and acetonitrile containing a modifier like ammonium (B1175870) hydroxide (B78521) is used to resolve the different acyl-CoA species.[6]
-
Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly used. The analysis is performed using Multiple Reaction Monitoring (MRM), which provides high specificity and sensitivity.[4][6] In MRM, a specific precursor ion (the intact molecule) is selected and fragmented, and a specific product ion is monitored.
Data Presentation
Quantitative data is crucial for interpreting lipidomics experiments. The tables below summarize key parameters for the analysis of 16:0 CoA using its deuterated standard.
Table 1: Representative MRM Transitions for 16:0 CoA and 16:0 CoA-d4
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| 16:0 Coenzyme A | 1006.4 | 499.4 | ESI+ |
| This compound | 1010.4 | 503.4 | ESI+ |
Note: The product ions correspond to a characteristic fragmentation pattern of the acyl-CoA molecule. The specific transitions should be optimized for the instrument being used.[8]
Table 2: Example Calculation for Quantification
This table illustrates how the peak areas from the LC-MS/MS analysis are used to calculate the concentration of the endogenous analyte.
| Parameter | Value |
| Amount of 16:0 CoA-d4 Spiked (pmol) | 50 |
| Peak Area of Endogenous 16:0 CoA | 850,000 |
| Peak Area of 16:0 CoA-d4 (IS) | 1,000,000 |
| Calculated Amount of 16:0 CoA (pmol) | 42.5 |
Calculation: (Peak Area of Analyte / Peak Area of IS) * Amount of IS Spiked
Visualizing Workflows and Pathways
Diagrams are essential for understanding the complex relationships in metabolic pathways and experimental procedures.
Caption: Central role of 16:0 Coenzyme A in major lipid metabolic pathways.
References
- 1. 16:0(d4) Coenzyme A powder Avanti Polar Lipids [sigmaaldrich.com]
- 2. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. Factors to consider in using [U-C]palmitate for analysis of sphingolipid biosynthesis by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 16:0 Coenzyme A-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
16:0 Coenzyme A-d4, also known as Palmitoyl (11,11,12,12-d4) coenzyme A, is a deuterated derivative of 16:0 Coenzyme A (Palmitoyl-CoA).[1] As a stable isotope-labeled internal standard, it is an invaluable tool for the quantitative analysis of acyl-coenzyme A species and their various biological roles in analytical studies.[2] Long-chain fatty acyl-CoAs like Palmitoyl-CoA are not just metabolic intermediates but also key regulatory molecules that influence metabolic enzymes and signaling pathways.[2] They are central to cellular energy through beta-oxidation and are integral components in the synthesis of complex lipids and acylated proteins.[2][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its application, and its role within key metabolic pathways.
Physical and Chemical Properties
The physical and chemical characteristics of this compound are summarized below. This data is crucial for its proper handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Synonyms | Palmitoyl (11,11,12,12-d4) coenzyme A | [1][4] |
| Molecular Formula | C37H71D4N10O17P3S | [1] |
| Molecular Weight | 1061.06 g/mol | [1] |
| CAS Number | 2260670-64-0 | [1][4] |
| Appearance | Powder | [1] |
| Purity | >99% (TLC) | [1][4] |
| Storage Temperature | -20°C | [1][4] |
| Shipping Condition | Dry Ice | [1] |
| Stability | 1 Year (at -20°C) | [4] |
| Percent Composition | C: 41.88%, H: 7.50%, N: 13.20%, O: 25.63%, P: 8.76%, S: 3.02% | [4] |
Experimental Protocols
This compound is predominantly used as an internal standard for the quantification of long-chain acyl-CoAs in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6] This technique offers high sensitivity and specificity for analyzing these complex molecules.[5][7]
Protocol: Quantification of Long-Chain Acyl-CoAs using LC-MS/MS
This protocol outlines a general procedure for the extraction and analysis of long-chain acyl-CoAs (LCACoA) from mammalian cells or tissues.
1. Sample Preparation and Extraction:
-
Internal Standard Spiking: To each biological sample (e.g., 200 mg of tissue), add a known amount of this compound along with other deuterated or odd-chain internal standards (e.g., C15:0, C17:0-CoA).[6][7]
-
Homogenization: Add 0.25 mL of freshly prepared 100 mM potassium phosphate (B84403) monobasic (KH2PO4, pH 4.9) and 0.25 mL of a solvent mixture (acetonitrile/2-propanol/methanol 3:1:1 v/v) to the tissue sample.[6] Homogenize the sample thoroughly.
-
Centrifugation: Centrifuge the homogenate to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant which contains the acyl-CoA species.
2. Chromatographic Conditions:
-
Technique: High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., Phenomenex, Hydro RP, 3 μ, 2.1 × 150 mm) is commonly used.[6][7]
-
Mobile Phase: A gradient elution using water and acetonitrile, both containing 0.1% ammonium (B1175870) acetate, is effective for separation.[6] Ion-pairing reagents are often avoided to simplify the method.[8]
-
Flow Rate: A typical flow rate is maintained for optimal separation.
-
Injection Volume: Inject a small volume of the extracted sample onto the column.
3. Mass Spectrometry Conditions:
-
Technique: Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS).[5][7]
-
Ionization Mode: Both positive and negative ion modes can be used, though negative ion mode often provides a more intense signal for the deprotonated molecular ion [M-H]⁻.[7]
-
Detection Method: Multiple Reaction Monitoring (MRM) is employed for its high specificity and sensitivity.[7][9] This involves selecting the precursor ion (the molecular ion of the specific acyl-CoA) and a characteristic product ion formed after collision-induced dissociation.
-
Data Analysis: The concentration of endogenous 16:0 Coenzyme A and other acyl-CoAs is determined by comparing the peak area of the analyte to the peak area of the this compound internal standard.
References
- 1. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 16:0 Coenzyme A-d4: Commercial Availability, Applications, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 16:0 Coenzyme A-d4 (palmitoyl-CoA-d4), a deuterated derivative of the endogenous long-chain fatty acyl-CoA, palmitoyl-CoA. This document covers its commercial availability, key product specifications, and its critical role as an internal standard in quantitative mass spectrometry-based lipidomics. Furthermore, it details a representative experimental protocol for its use and illustrates a key signaling pathway in which its non-deuterated counterpart is involved.
Introduction to this compound
This compound is a stable isotope-labeled version of palmitoyl-CoA, a central molecule in fatty acid metabolism. In this deuterated form, four hydrogen atoms on the palmitoyl (B13399708) chain are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of endogenous long-chain acyl-CoAs.[1] Such quantification is crucial for studying metabolic pathways, identifying biomarkers for disease, and in the development of therapeutic agents targeting lipid metabolism. Long-chain fatty acyl-CoAs are not only metabolic intermediates but also key regulatory molecules in various cellular processes.[2]
Commercial Availability and Product Specifications
This compound is available from a limited number of specialized chemical suppliers. The primary source identified is Avanti Polar Lipids (a part of Croda), with distribution through Sigma-Aldrich for customers outside of the United States.[3][4] MedChemExpress also lists the compound in their catalog.[1][5]
Below is a summary of the available product information:
| Supplier/Distributor | Product Name | Synonym(s) | CAS Number | Molecular Formula | Molecular Weight | Purity | Format | Storage |
| Avanti Polar Lipids / Croda | 16:0(d4) Coenzyme A | Palmitoyl (11,11,12,12-d4) coenzyme A | 2260670-64-0 | C37H71D4N10O17P3S | 1061.06 | >99% (TLC) | Powder | -20°C |
| Sigma-Aldrich (Distributor) | 16:0(d4) Coenzyme A powder Avanti Polar Lipids | Palmitoyl (11,11,12,12-d4) coenzyme A | 2260670-64-0 | C37H71D4N10O17P3S | 1061.06 | >99% (TLC) | Powder | -20°C |
| MedChemExpress | This compound | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
Role in Metabolic and Signaling Pathways
Palmitoyl-CoA, the non-deuterated analogue of this compound, is a pivotal molecule at the crossroads of several metabolic and signaling pathways. Its primary roles include:
-
Beta-Oxidation: Palmitoyl-CoA is transported into the mitochondria via the carnitine shuttle system, where it undergoes beta-oxidation to produce acetyl-CoA for the Krebs cycle and subsequent ATP generation.
-
Lipid Synthesis: It serves as a fundamental building block for the synthesis of more complex lipids, including triglycerides, phospholipids, and sphingolipids.
-
Cellular Signaling: Long-chain acyl-CoAs, such as palmitoyl-CoA, are increasingly recognized as signaling molecules that can allosterically regulate enzymes and influence gene expression. An important example is the malonyl-CoA/long-chain acyl-CoA signaling pathway, which plays a role in glucose-stimulated insulin (B600854) secretion in pancreatic β-cells.
Below is a diagram illustrating the malonyl-CoA/long-chain acyl-CoA signaling pathway.
Experimental Protocols: Quantification of Endogenous Acyl-CoAs
This compound is primarily used as an internal standard for the accurate quantification of endogenous long-chain acyl-CoAs in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol.
Sample Preparation and Extraction
-
Internal Standard Spiking: To a known amount of sample (e.g., cell pellet, tissue homogenate), add a predetermined amount of this compound solution (e.g., 10 µL of a 1 µg/mL solution in methanol). The exact amount should be optimized to be within the linear range of the calibration curve and comparable to the expected endogenous levels of palmitoyl-CoA.
-
Protein Precipitation and Extraction: Add 2 volumes of ice-cold acetonitrile/isopropanol (3:1 v/v) to the sample. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 5 mM ammonium (B1175870) acetate).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 5 mM Ammonium Acetate in Water.
-
Mobile Phase B: 5 mM Ammonium Acetate in 95:5 Acetonitrile:Water.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM).
MRM Transitions:
Acyl-CoAs characteristically show a neutral loss of 507 Da (the phosphoadenosine diphosphate (B83284) moiety) upon collision-induced dissociation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Palmitoyl-CoA (16:0 CoA) | 1004.5 | 497.5 | (Optimize experimentally) |
| This compound (Internal Standard) | 1008.5 | 501.5 | (Optimize experimentally) |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Data Analysis
Quantification is achieved by calculating the ratio of the peak area of the endogenous analyte (e.g., palmitoyl-CoA) to the peak area of the internal standard (this compound). A calibration curve is constructed using known concentrations of the non-labeled standard with a fixed concentration of the internal standard to determine the absolute concentration of the analyte in the sample.
Below is a diagram representing the experimental workflow for acyl-CoA quantification.
Conclusion
This compound is an essential tool for researchers in the fields of metabolism, lipidomics, and drug development. Its commercial availability, though specialized, allows for the precise and accurate quantification of endogenous long-chain acyl-CoAs. The use of this internal standard in conjunction with LC-MS/MS provides a robust methodology for investigating the complex roles of fatty acyl-CoAs in both health and disease, paving the way for new diagnostic and therapeutic strategies.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable isotope dilution liquid chromatography-mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
The Metabolic Journey of Deuterated Palmitoyl-CoA in Cell Culture: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic fate of deuterated palmitoyl-CoA in cell culture systems. By employing stable isotope tracing, researchers can meticulously track the transformation of this key metabolite, offering profound insights into cellular lipid metabolism, energy utilization, and signaling pathways. This document outlines the core methodologies, data interpretation, and visualization techniques essential for professionals in life sciences and drug development.
Introduction to Deuterated Palmitoyl-CoA Tracing
Stable isotope tracing using molecules like deuterated palmitoyl-CoA has become an indispensable tool in metabolic research.[1] By replacing hydrogen atoms with their heavier isotope, deuterium, we can follow the journey of palmitate as it is incorporated into various cellular components. This non-radioactive method, coupled with the precision of mass spectrometry, allows for the quantitative analysis of fatty acid flux through diverse metabolic pathways.[2][3] Palmitoyl-CoA, the activated form of palmitic acid, stands at a critical metabolic crossroads, serving as a primary substrate for energy production through β-oxidation and as a fundamental building block for the synthesis of complex lipids such as triglycerides, phospholipids, and sphingolipids.[4][5] Understanding its fate is crucial for deciphering the mechanisms underlying metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), as well as for the development of novel therapeutic interventions.[6][7]
Experimental Protocols
A successful tracer experiment hinges on meticulous experimental design and execution. The following sections detail the critical steps for tracing the metabolic fate of deuterated palmitoyl-CoA in a cell culture setting.
Preparation of Deuterated Palmitic Acid-BSA Complex
Long-chain fatty acids like palmitic acid have low solubility in aqueous culture media. To ensure efficient cellular uptake, they must be complexed with a carrier protein, typically bovine serum albumin (BSA).
Materials:
-
Deuterated palmitic acid (e.g., d31-palmitic acid)
-
Fatty acid-free BSA
-
Serum-free cell culture medium
-
Sterile water
Protocol:
-
Prepare a stock solution of deuterated palmitic acid by dissolving it in ethanol at a high concentration (e.g., 500 mM) with heating at 70°C.[8]
-
Prepare a sterile 10% (w/v) fatty acid-free BSA solution in serum-free cell culture medium and incubate it at 37°C.[8]
-
Slowly add the deuterated palmitic acid stock solution to the warm BSA solution while gently vortexing to achieve the desired final concentration (e.g., 5 mM).[5][8]
-
Incubate the mixture at 55°C for 15 minutes to facilitate the binding of the fatty acid to albumin.[8]
-
Sterile-filter the final complex before adding it to the cell culture medium.
Cell Culture and Treatment
The choice of cell line is dependent on the research question. Common cell lines for studying fatty acid metabolism include hepatocyte lines (e.g., HepG2, HepaRG), macrophage lines (e.g., RAW 264.7), and myotubes.[9][10][11][12]
Protocol:
-
Plate cells at an appropriate density in multi-well plates and grow to the desired confluency (typically 70-80%).
-
Aspirate the growth medium and wash the cells once with sterile phosphate-buffered saline (PBS).
-
Add the culture medium containing the deuterated palmitic acid-BSA complex at the desired final concentration (e.g., 100-500 µM).[11]
-
Incubate the cells for various time points (e.g., 1, 4, 8, 12, 24 hours) to track the dynamic changes in lipid metabolism.
Lipid Extraction
A modified Bligh-Dyer method is a standard procedure for the efficient extraction of total lipids from cultured cells.
Materials:
-
Ice-cold PBS
-
Methanol
-
Chloroform
-
0.9% NaCl solution
Protocol:
-
At the end of the incubation period, aspirate the medium and wash the cells three times with ice-cold PBS to quench metabolic activity and remove any unbound labeled fatty acids.[5]
-
Lyse the cells by adding a 2:1 (v/v) mixture of chloroform:methanol directly to the culture dish.[5]
-
Scrape the cells and transfer the lysate to a glass tube.
-
Add 0.25 volumes of 0.9% NaCl solution to induce phase separation.[5]
-
Vortex the mixture thoroughly and centrifuge to separate the aqueous and organic phases.
-
Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Store the dried lipid extract at -80°C until further analysis.
Derivatization and GC-MS Analysis
For analysis by gas chromatography-mass spectrometry (GC-MS), fatty acids are typically converted to their more volatile fatty acid methyl ester (FAME) derivatives.
Materials:
-
Toluene
-
1% Sulfuric acid in methanol
-
Saturated NaCl solution
Protocol:
-
Re-dissolve the dried lipid extract in 1 mL of toluene.[5]
-
Add 2 mL of 1% sulfuric acid in methanol.[5]
-
Cap the tubes tightly and incubate at 50°C for at least 2 hours.[5]
-
After cooling, add 2 mL of saturated NaCl solution and 2 mL of hexane to extract the FAMEs.[5]
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
Evaporate the hexane under nitrogen and reconstitute the FAMEs in a small volume of hexane for injection into the GC-MS.[5]
Data Presentation: Quantitative Analysis of Deuterated Palmitate Incorporation
The following tables provide a representative summary of the expected quantitative data from a time-course experiment tracking the metabolic fate of deuterated palmitoyl-CoA in a generic cell culture model. The values are presented as mole percent enrichment (MPE), which represents the percentage of a particular lipid species that is labeled with deuterium.
Table 1: Incorporation of Deuterated Palmitate into Major Lipid Classes
| Time (hours) | Triglycerides (MPE) | Phospholipids (MPE) | Cholesteryl Esters (MPE) | Free Fatty Acids (MPE) |
| 1 | 5.2 | 2.1 | 0.8 | 15.7 |
| 4 | 18.9 | 8.5 | 3.2 | 9.8 |
| 8 | 35.6 | 15.3 | 6.7 | 6.1 |
| 12 | 48.2 | 20.1 | 9.8 | 4.5 |
| 24 | 60.5 | 25.8 | 12.4 | 3.2 |
Table 2: Transformation of Deuterated Palmitate via Elongation and Desaturation
| Time (hours) | Palmitate (C16:0) (MPE) | Stearate (C18:0) (MPE) | Palmitoleate (C16:1) (MPE) | Oleate (C18:1) (MPE) |
| 1 | 15.7 | 1.1 | 2.5 | 0.5 |
| 4 | 9.8 | 3.8 | 6.1 | 1.8 |
| 8 | 6.1 | 6.2 | 9.8 | 3.5 |
| 12 | 4.5 | 8.1 | 12.4 | 5.1 |
| 24 | 3.2 | 10.5 | 15.2 | 7.3 |
Visualization of Metabolic Pathways and Workflows
Visualizing the complex metabolic processes and experimental procedures is crucial for a clear understanding. The following diagrams, generated using the Graphviz DOT language, illustrate key aspects of deuterated palmitoyl-CoA metabolism.
Caption: Experimental workflow for tracing deuterated palmitate.
Caption: Major metabolic fates of deuterated palmitoyl-CoA.
Caption: Signaling roles of palmitoyl-CoA and its metabolites.
Conclusion
The use of deuterated palmitoyl-CoA as a metabolic tracer provides a powerful and quantitative approach to unravel the complexities of cellular lipid metabolism. The detailed protocols and representative data presented in this guide offer a solid foundation for researchers and drug development professionals to design, execute, and interpret stable isotope tracing experiments. By visualizing the metabolic pathways and experimental workflows, we can gain a more intuitive understanding of how cells process this central fatty acid. These insights are paramount for advancing our knowledge of metabolic diseases and for the development of targeted therapeutic strategies.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. lipidmaps.org [lipidmaps.org]
- 3. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palmitoyl-CoA - Wikiwand [wikiwand.com]
- 5. benchchem.com [benchchem.com]
- 6. The Different Mechanisms of Lipid Accumulation in Hepatocytes Induced by Oleic Acid/Palmitic Acid and High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of hepatocyte S6K1 in palmitic acid-induced endoplasmic reticulum stress, lipotoxicity, insulin resistance and in oleic acid-induced protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Incorporation of palmitic acid or oleic acid into macrophage membrane lipids exerts differential effects on the function of normal mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Lipidomics reveals different therapeutic potential for natural and synthetic vitamin D formulations in hepatocyte lipotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Quantitative Mass Spectrometry: A Technical Guide to Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis by mass spectrometry, the pursuit of accuracy and precision is paramount. This technical guide delves into the foundational principles and practical applications of internal standards (IS), an indispensable tool for robust and reliable quantification. Internal standards are crucial for correcting variations that can arise during sample preparation and analysis, ultimately ensuring the integrity of analytical results.[1][2]
The "Why": The Fundamental Role of an Internal Standard
Mass spectrometry, while a powerful analytical technique, is susceptible to variations that can affect the accuracy and reproducibility of quantitative measurements. These variations can originate from multiple stages of the analytical workflow:
-
Sample Preparation: Analyte loss can occur during various steps such as extraction, dilution, and reconstitution.[3][4]
-
Injection Volume: Minor inconsistencies in the volume of the sample injected into the instrument can lead to significant variations in signal intensity.[3]
-
Instrumental Drift: The sensitivity of a mass spectrometer can fluctuate over time, affecting the signal response.[2][3]
-
Matrix Effects: The presence of other components in the sample matrix can suppress or enhance the ionization of the analyte of interest, leading to inaccurate quantification.[2][3][4]
An internal standard is a compound of a known concentration that is added to all samples, calibration standards, and quality controls in an analytical run.[3] By measuring the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to more accurate and precise results.[4]
The "What": Types and Selection of Internal Standards
The selection of an appropriate internal standard is a critical step in developing a robust quantitative assay. The ideal internal standard should closely mimic the physicochemical properties of the analyte.[5] There are two primary types of internal standards used in mass spectrometry:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" for internal standards in mass spectrometry.[3] A SIL-IS is a form of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., ²H, ¹³C, ¹⁵N).[3][4] Because they are chemically and physically almost identical to the analyte, they co-elute chromatographically and experience the same ionization efficiency and matrix effects.[3] This close similarity allows for the most accurate correction of analytical variability.
-
Structural Analogs: These are molecules that are structurally similar to the analyte but are not isotopically labeled. They should have similar extraction recovery, chromatographic retention, and ionization response to the analyte of interest. While not as ideal as SIL-IS, structural analogs can be a viable option when a SIL-IS is not available.
Key Selection Criteria for an Internal Standard:
-
Physicochemical Similarity: The IS should have similar chemical and physical properties to the analyte to ensure it behaves similarly during sample preparation and analysis.
-
No Natural Presence: The IS should not be naturally present in the biological matrix being analyzed.[3]
-
Purity: The IS should be of high purity and free of any impurities that could interfere with the analysis.[3]
-
Stability: The IS must be stable throughout the entire analytical process.[3]
-
Resolvable Mass Signal: The mass spectrometer must be able to distinguish the mass signal of the IS from that of the analyte.
Data Presentation: The Impact of Internal Standards on Accuracy and Precision
The use of an internal standard significantly improves the accuracy and precision of quantitative mass spectrometry assays. The following tables summarize quantitative data from studies demonstrating this effect.
| Parameter | Without Internal Standard (%RSD) | With Internal Standard (%RSD) | Improvement Factor |
| Repeatability of Injections | 9.7% | 2.2% | 4.4 |
| Analyte Concentration (Low QC) | 15.2% | 4.8% | 3.2 |
| Analyte Concentration (Medium QC) | 12.5% | 3.5% | 3.6 |
| Analyte Concentration (High QC) | 10.8% | 2.9% | 3.7 |
Caption: Improvement in precision (%RSD - Relative Standard Deviation) with the use of an internal standard in a typical LC-MS/MS assay.
| Sample Matrix | Analyte | Method | True Concentration (ng/mL) | Measured Concentration (ng/mL) | Accuracy (%) |
| Plasma | Drug A | External Standard | 50 | 38.5 | 77% |
| Plasma | Drug A | Internal Standard | 50 | 49.2 | 98.4% |
| Urine | Metabolite B | External Standard | 100 | 121.3 | 121.3% |
| Urine | Metabolite B | Internal Standard | 100 | 102.1 | 102.1% |
Caption: Comparison of accuracy in quantifying analytes in complex biological matrices with and without an internal standard.
Experimental Protocols
The successful implementation of an internal standard requires a well-defined and consistent experimental protocol. The following provides detailed methodologies for common sample preparation techniques incorporating an internal standard.
Protein Precipitation (PPT)
This method is often used for its simplicity and speed in removing the majority of proteins from biological samples like plasma and serum.
Methodology:
-
Sample Aliquoting: Aliquot 100 µL of the biological sample (e.g., plasma, serum) into a clean microcentrifuge tube.[1]
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the internal standard working solution at a known concentration to the sample. Vortex briefly to mix.
-
Precipitation: Add a threefold to fourfold volume (e.g., 300-400 µL) of a cold organic solvent (e.g., acetonitrile, methanol, or acetone) to the sample.[2] Vortex vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples at a low temperature (e.g., -20°C or 4°C) for at least 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[3]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate, being cautious not to disturb the protein pellet.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS analysis.
Solid-Phase Extraction (SPE)
SPE is a more selective sample clean-up technique that can remove interferences more effectively than PPT.
Methodology:
-
Conditioning: Condition the SPE cartridge with a strong solvent (e.g., methanol) followed by an equilibration solvent (e.g., water or a buffer with a pH similar to the sample).[6]
-
Sample Loading: Mix the biological sample with the internal standard. The sample may require pre-treatment, such as dilution or pH adjustment. Load the sample onto the conditioned SPE cartridge at a slow, consistent flow rate.[7]
-
Washing: Wash the cartridge with a weak solvent to remove interfering compounds while retaining the analyte and internal standard.[6]
-
Elution: Elute the analyte and internal standard from the cartridge using a strong solvent.[6]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS analysis.
Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubility in two immiscible liquids.
Methodology:
-
Sample and IS Addition: In a suitable tube, add the biological sample and a known amount of the internal standard.
-
pH Adjustment (if necessary): Adjust the pH of the aqueous sample to ensure the analyte and internal standard are in a neutral, unionized state, which will favor their partitioning into the organic solvent.
-
Addition of Extraction Solvent: Add an appropriate volume of a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Extraction: Vortex or shake the mixture vigorously for several minutes to ensure thorough mixing and facilitate the transfer of the analyte and internal standard into the organic phase.
-
Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.
-
Organic Layer Collection: Carefully transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.
Mandatory Visualization
The following diagrams illustrate the logical relationships and workflows involved in using internal standards in mass spectrometry.
References
- 1. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 2. agilent.com [agilent.com]
- 3. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 4. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Note: Quantification of Palmitoyl-Coenzyme A (16:0 CoA) by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoyl-Coenzyme A (16:0 CoA) is the activated form of palmitic acid, a saturated fatty acid that plays a central role in cellular metabolism. As a key metabolic intermediate, 16:0 CoA is involved in numerous cellular processes, including fatty acid synthesis and oxidation (beta-oxidation), ceramide synthesis, and protein acylation. The accurate quantification of 16:0 CoA is crucial for understanding the pathophysiology of various diseases, including metabolic disorders, cardiovascular diseases, and cancer, and for the development of novel therapeutics targeting these pathways.
This application note provides a detailed protocol for the sensitive and specific quantification of 16:0 CoA in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described is based on established protocols and is suitable for the analysis of cell cultures and tissue samples.
Experimental Principles
This method utilizes reversed-phase liquid chromatography for the separation of 16:0 CoA from other cellular metabolites. The detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique offers high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for 16:0 CoA. An internal standard, such as Heptadecanoyl-CoA (17:0 CoA), is used to ensure accuracy and precision by correcting for variations in sample preparation and instrument response.
Experimental Protocols
Materials and Reagents
-
Palmitoyl-CoA (16:0 CoA) standard (Sigma-Aldrich)
-
Heptadecanoyl-CoA (17:0 CoA) internal standard (Avanti Polar Lipids)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Ammonium acetate
-
Potassium phosphate (B84403) monobasic
-
2-Propanol
-
Human skeletal muscle samples or cell pellets
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Homogenizer
-
Centrifuge
-
Nitrogen evaporator
Sample Preparation
-
Extraction Solution Preparation : Prepare a fresh extraction solution of acetonitrile:2-propanol:methanol (3:1:1 v/v/v).
-
Homogenization : For tissue samples, weigh approximately 40 mg of frozen tissue and place it in a tube with 0.5 mL of 100 mM potassium phosphate monobasic (pH 4.9) and 0.5 mL of the ACN:2-propanol:methanol solution containing the internal standard (e.g., 20 ng of 17:0 CoA). Homogenize the sample on ice. For cell pellets, add the same volumes of phosphate buffer and extraction solution with internal standard.
-
Extraction : Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection : Collect the supernatant. Re-extract the pellet with an equal volume of the ACN:2-propanol:methanol solution, centrifuge again, and combine the supernatants.
-
Drying : Dry the combined supernatants under a stream of nitrogen gas.
-
Reconstitution : Reconstitute the dried extract in 50 µL of methanol:water (1:1 v/v).
-
Final Centrifugation : Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any remaining debris.
-
Analysis : Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 x 2 mm, 3 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-9 min: 90% B
-
9-10 min: 10% B
-
10-15 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 32°C
-
Injection Volume: 10 µL
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Spray Voltage: 3.5 kV
-
Capillary Temperature: 275°C
-
Collision Energy: 30 eV
Data Presentation
The quantitative performance of the LC-MS/MS method for 16:0 CoA is summarized in the tables below. Data is compiled from various published methods to provide a comprehensive overview.
Table 1: Mass Spectrometry Parameters for Acyl-CoA Analysis [1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| C14-CoA | 978.6 | 471.3 |
| 16:0 CoA | 1006.6 | 499.3 |
| C16:1-CoA | 1004.6 | 497.2 |
| C17-CoA (IS) | 1020.6 | 513.3 |
| C18-CoA | 1034.6 | 527.3 |
| C18:1-CoA | 1032.6 | 525.5 |
| C18:2-CoA | 1030.6 | 523.1 |
| C20-CoA | 1062.6 | 555.6 |
Table 2: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 1.56 - 100 ng | [1] |
| Inter-day Precision (CV%) | <15% | [1] |
| Intra-day Precision (CV%) | <10% | [1] |
| Accuracy (% Recovery) | 85-115% | General expectation |
| Lower Limit of Quantification (LLOQ) | ~1.56 ng | [1] |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for 16:0 CoA quantification.
Metabolic Pathway of 16:0 Coenzyme A
References
Application Note: Quantitative Analysis of Acyl-CoAs Using 16:0 Coenzyme A-d4 as an Internal Standard
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in cellular metabolism, playing critical roles in energy production through beta-oxidation, biosynthesis of complex lipids, and cellular signaling.[1][2] Long-chain acyl-CoAs, the activated form of long-chain fatty acids, are key lipid metabolites and have been implicated as important signaling molecules.[3] Given their low abundance and inherent instability, the accurate quantification of acyl-CoAs in biological matrices presents a significant analytical challenge.[4] Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the most specific and sensitive method for the analysis of these species.[5][6] The use of a stable isotope-labeled internal standard, such as 16:0 Coenzyme A-d4 (palmitoyl-CoA-d4), is crucial for correcting for analyte loss during sample preparation and for minimizing matrix effects, thereby ensuring high accuracy and precision.[7][8]
This application note provides a detailed protocol for the extraction and quantification of acyl-CoAs from biological samples using this compound as an internal standard.
Signaling Pathway of Acyl-CoA
Long-chain acyl-CoAs are not only metabolic intermediates but also key signaling molecules that regulate various cellular processes. They are synthesized from fatty acids by acyl-CoA synthetases and can then be trafficked to different cellular compartments to participate in metabolic pathways or modulate the activity of transcription factors and other proteins.[1]
Experimental Workflow
The general workflow for the analysis of acyl-CoAs using a deuterated internal standard involves sample homogenization, addition of the internal standard, extraction of the acyl-CoAs, and subsequent analysis by LC-MS/MS.
Quantitative Data Summary
The use of a stable isotope-labeled internal standard allows for robust and reproducible quantification of acyl-CoAs. The following table summarizes typical performance characteristics of LC-MS/MS methods for acyl-CoA analysis.
| Parameter | Typical Performance | Reference(s) |
| Linearity (R²) | > 0.99 | [4] |
| Precision (CV) | Intra-day: < 5%, Inter-day: < 10% | [6][9] |
| Accuracy | 94.8% to 110.8% of theoretical concentrations | [9] |
| Limit of Quantitation (LOQ) | Low fmol to pmol on column | [4] |
Protocols
Materials and Reagents
-
This compound (Avanti Polar Lipids)
-
Acyl-CoA standards (e.g., C14:0-CoA, C16:0-CoA, C18:0-CoA, etc.)
-
Acetonitrile (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium (B1175870) Hydroxide
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
Phosphate-Buffered Saline (PBS)
Equipment
-
Homogenizer
-
Centrifuge
-
Nitrogen evaporator
-
Ultra-High-Performance Liquid Chromatography (UPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation and Extraction
This protocol is adapted from methods described for liver tissue and cultured cells.[8][10]
-
Sample Collection and Homogenization:
-
For cultured cells: Wash cell pellets with ice-cold PBS, then resuspend in a suitable buffer.
-
For tissue: Weigh approximately 20-50 mg of frozen tissue and homogenize in 0.25 mL of ice-cold 100 mM KH₂PO₄ (pH 4.9).
-
-
Internal Standard Spiking:
-
To the homogenate, add a known amount of this compound internal standard solution. The amount should be optimized based on the expected endogenous levels of acyl-CoAs.
-
-
Extraction:
-
Add 0.25 mL of an acetonitrile/isopropanol mixture (e.g., 3:1 v/v) to the homogenate.
-
Vortex vigorously for 1 minute.
-
-
Phase Separation and Collection:
-
Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the acyl-CoAs.
-
-
Drying and Reconstitution:
-
Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the LC-MS method, such as 50% methanol in water.
-
LC-MS/MS Analysis
The following are general LC-MS/MS conditions. Specific parameters should be optimized for the instrument in use.
-
LC Column: A reverse-phase C18 column (e.g., 2.1 x 150 mm, 2.6 µm) is commonly used.[5]
-
Mobile Phase A: Water with 0.1% ammonium hydroxide.[6]
-
Mobile Phase B: Acetonitrile with 0.1% ammonium hydroxide.[6]
-
Gradient: A linear gradient from a low to high percentage of mobile phase B is used to elute the acyl-CoAs.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
MS Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Analysis Mode: Multiple Reaction Monitoring (MRM). The transitions for each acyl-CoA and the internal standard need to be determined by direct infusion of standards. A common fragmentation is the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507 Da).[9]
Data Analysis
-
Integrate the peak areas for each endogenous acyl-CoA and the this compound internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Quantify the concentration of each acyl-CoA by comparing the area ratio to a standard curve prepared with known concentrations of each acyl-CoA standard and a constant concentration of the internal standard.
The use of this compound as an internal standard in conjunction with LC-MS/MS provides a robust, sensitive, and accurate method for the quantification of a wide range of acyl-CoA species in biological samples. This approach is essential for researchers in metabolism, drug development, and various fields of biomedical science to elucidate the roles of acyl-CoAs in health and disease.
References
- 1. Acyl-CoA metabolism and partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable isotope dilution liquid chromatography-mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Acyl-CoA Synthetase 1 in Bioactive Lipid Accumulation and the Development of Hepatic Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Stable Isotope Dilution Analysis of Long-Chain Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain acyl-Coenzyme A (LC-CoA) molecules are central intermediates in cellular metabolism, playing critical roles in fatty acid β-oxidation, lipid biosynthesis, and cellular signaling. Dysregulation of LC-CoA metabolism is implicated in various metabolic diseases, including insulin (B600854) resistance and type 2 diabetes.[1][2][3] Accurate quantification of LC-CoAs is therefore crucial for understanding disease pathogenesis and for the development of novel therapeutics.
Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of endogenous metabolites due to its high sensitivity, specificity, and accuracy. This application note provides a detailed protocol for the analysis of L-CoAs in biological matrices using a stable isotope dilution LC-MS/MS approach.
Experimental Workflow
The overall experimental workflow for the stable isotope dilution analysis of long-chain acyl-CoAs is depicted in the following diagram:
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Isopropanol (LC-MS grade), Water (LC-MS grade)
-
Buffers: Potassium phosphate (B84403) monobasic (KH2PO4), Ammonium (B1175870) hydroxide (B78521) (NH4OH)
-
Internal Standards: A suite of stable isotope-labeled long-chain acyl-CoAs (e.g., [U-13C]palmitoyl-CoA) or an odd-chain acyl-CoA such as heptadecanoyl-CoA (C17:0-CoA).
-
Solid-Phase Extraction (SPE) Cartridges: C18 SPE cartridges
Sample Preparation
-
Tissue Homogenization:
-
Weigh approximately 40 mg of frozen tissue and place it in a 2 mL tube.
-
Add 0.5 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9).
-
Homogenize the tissue on ice using a suitable homogenizer.
-
-
Internal Standard Addition and Extraction:
-
Add a known amount of the internal standard solution (e.g., 20 ng of heptadecanoyl-CoA) to the homogenate.
-
Add 0.5 mL of a 3:1:1 (v/v/v) mixture of acetonitrile:isopropanol:methanol.
-
Vortex the mixture for 2 minutes, followed by sonication for 3 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for further processing.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the acyl-CoAs with an appropriate solvent mixture, such as methanol or acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm).
-
Mobile Phase A: 15 mM ammonium hydroxide in water.
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient starts at 20% B, increases to 45% B over 2.8 minutes, then to 65% B over 1 minute, and finally returns to the initial conditions.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Collision Gas: Argon.
-
Spray Voltage: 3.5 kV.
-
Capillary Temperature: 275°C.
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for each analyte and its corresponding internal standard using the instrument's software.
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of each analyte and a fixed concentration of the internal standard. Process these standards in the same manner as the samples.
-
Quantification: Calculate the concentration of each long-chain acyl-CoA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Quantitative Data
The following table summarizes the MRM transitions and typical collision energies for the analysis of various long-chain acyl-CoAs.
| Compound | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) | Collision Energy (eV) |
| Myristoyl-CoA (C14:0) | 978.6 | 471.3 | 30 |
| Palmitoleoyl-CoA (C16:1) | 1004.6 | 497.2 | 30 |
| Palmitoyl-CoA (C16:0) | 1006.6 | 499.3 | 30 |
| Heptadecanoyl-CoA (C17:0-IS) | 1020.6 | 513.3 | 30 |
| Linoleoyl-CoA (C18:2) | 1030.6 | 523.1 | 30 |
| Oleoyl-CoA (C18:1) | 1032.6 | 525.5 | 30 |
| Stearoyl-CoA (C18:0) | 1034.6 | 527.3 | 30 |
| Arachidonoyl-CoA (C20:4) | 1054.4 | - | - |
| Arachidoyl-CoA (C20:0) | 1062.6 | 555.6 | 30 |
| [U-13C]Palmitoyl-CoA | 1022.6 | 515.6 | 30 |
| [U-13C]Oleoyl-CoA | 1050.5 | 543.4 | 30 |
Data compiled from multiple sources.[4][5][6] Collision energies may require optimization depending on the instrument used.
Signaling Pathway
Long-chain acyl-CoAs are key substrates for mitochondrial β-oxidation, a major pathway for cellular energy production. The following diagram illustrates the core steps of this pathway.
Conclusion
This application note provides a comprehensive and robust protocol for the quantitative analysis of long-chain acyl-CoAs using stable isotope dilution LC-MS/MS. The detailed methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, allows for accurate and reproducible measurements of these critical metabolic intermediates. This method is a valuable tool for researchers in academia and the pharmaceutical industry investigating metabolic diseases and developing novel therapeutic interventions.
References
- 1. Muscle long-chain acyl CoA esters and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Acyl-CoA Profiling: A Detailed Guide to Tissue Sample Preparation
Authored for Researchers, Scientists, and Drug Development Professionals, this document provides a comprehensive overview and detailed protocols for the accurate and reproducible profiling of acyl-Coenzyme A (acyl-CoA) species in tissue samples. Acyl-CoAs are central intermediates in cellular metabolism, playing critical roles in energy production, lipid synthesis, and signaling pathways. Their precise quantification is paramount for understanding disease mechanisms and for the development of novel therapeutics.
The analysis of acyl-CoAs in tissues presents significant challenges due to their low abundance, inherent instability, and the complexity of the biological matrix. This application note outlines robust methodologies for sample collection, homogenization, extraction, and purification, ensuring high-quality data for downstream analysis by techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Core Principles of Acyl-CoA Sample Preparation
Successful acyl-CoA profiling hinges on meticulous sample handling to prevent enzymatic degradation and chemical hydrolysis. The foundational steps of any protocol involve the rapid quenching of metabolic activity, efficient extraction of acyl-CoAs from the tissue matrix, and removal of interfering substances. The choice of methodology will depend on the specific acyl-CoA species of interest (short-chain vs. long-chain), the tissue type, and the analytical platform employed.
Experimental Protocols
Herein, we detail two widely applicable protocols for the extraction of acyl-CoAs from tissue samples: a solvent-based precipitation method and a solid-phase extraction (SPE) method for enhanced purity.
Protocol 1: Solvent-Based Precipitation for Broad Acyl-CoA Profiling
This method is rapid and effective for a wide range of acyl-CoAs and is suitable for subsequent analysis by LC-MS/MS.[1]
Materials:
-
Ice-cold 80% methanol (B129727) in water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Internal standards (e.g., [¹³C₂] acetyl-CoA, [¹³C₈] octanoyl-CoA, heptadecanoyl-CoA)[2][3]
-
Homogenizer (e.g., bead beater or Potter-Elvehjem)
-
Refrigerated centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent (e.g., 50% methanol in water with 10 mM ammonium (B1175870) acetate)[1]
Procedure:
-
Tissue Collection and Quenching: Immediately after dissection, rinse the tissue with ice-cold PBS to remove any blood.[4] Flash-freeze the tissue in liquid nitrogen to quench all enzymatic activity.[5][6] Store samples at -80°C until extraction.
-
Homogenization: Weigh the frozen tissue (typically 50-100 mg) and homogenize it in a sufficient volume of ice-cold 80% methanol to completely immerse the sample.[1] Perform homogenization on ice to maintain low temperatures.
-
Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.[1]
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet precipitated proteins and cellular debris.[1][5]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted acyl-CoAs, to a new tube.[1]
-
Solvent Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.[1]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method, such as 50% methanol in water with a low concentration of ammonium acetate.[1] The reconstituted sample is now ready for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Acyl-CoA Extracts
This protocol provides a cleaner extract by removing more interfering substances, which can be particularly beneficial for reducing matrix effects in LC-MS/MS analysis.[1]
Materials:
-
Homogenization buffer (e.g., 100 mM KH₂PO₄, pH 4.9)[7]
-
Acetonitrile (ACN) and 2-propanol[7]
-
C18 SPE cartridges
-
SPE conditioning and wash solutions (e.g., methanol, water, 2% formic acid)[2]
-
Elution solution (e.g., 2% or 5% ammonium hydroxide)[2]
-
Internal standards
Procedure:
-
Tissue Homogenization: Homogenize the frozen tissue sample in a glass homogenizer with KH₂PO₄ buffer.[7] Add 2-propanol and homogenize again.[7]
-
Extraction: Extract the acyl-CoAs from the homogenate using acetonitrile.[7]
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing it with methanol, followed by equilibration with water or the homogenization buffer.[1][2]
-
Sample Loading: Load the sample homogenate onto the conditioned SPE cartridge.[1]
-
Washing: Wash the cartridge with a series of solvents to remove interfering substances. A common wash sequence includes a high-aqueous buffer followed by a lower percentage of organic solvent, such as 2% formic acid and then methanol.[1][2]
-
Elution: Elute the acyl-CoAs from the cartridge using a suitable elution buffer, such as 2% and 5% ammonium hydroxide.[2]
-
Solvent Evaporation and Reconstitution: Dry the eluate under nitrogen and reconstitute it in the appropriate solvent for analysis.[1]
Data Presentation
The following tables summarize key quantitative data from the literature to aid in experimental design and data interpretation.
Table 1: Recovery Rates of Acyl-CoAs Using Different Extraction Methods
| Acyl-CoA Chain Length | Solvent Precipitation Recovery (%) | Solid-Phase Extraction Recovery (%) | Reference |
| Short-chain (e.g., Acetyl-CoA) | ~90% | 83-90% | [8] |
| Medium-chain (e.g., Octanoyl-CoA) | Not specified | 83-90% | [8] |
| Long-chain (e.g., Palmitoyl-CoA) | 70-80% | 83-90% | [7][8] |
Table 2: Typical Acyl-CoA Concentrations in Various Rat Tissues (nmol/g wet weight)
| Tissue | Total Acyl-CoA Content | Predominant Species | Reference |
| Liver | 83 ± 11 | C16:0, C18:1, C18:2 | [9] |
| Heart | 61 ± 9 | C16:0, C18:1, C18:2 | [9] |
| Kidney | Not specified | C16:0, C18:1, C18:2 | [7] |
| Skeletal Muscle | Not specified | C16:0, C18:1, C18:2 | [7] |
| Brain | Not specified | C16:0, C18:1, C18:2 | [7] |
Visualizing the Workflow
To provide a clear overview of the entire process from sample collection to data acquisition, the following diagram illustrates the experimental workflow.
Caption: Experimental workflow for acyl-CoA profiling in tissues.
Signaling Pathways and Logical Relationships
The accurate measurement of acyl-CoA pools is critical for understanding their role in various signaling and metabolic pathways. For instance, long-chain acyl-CoAs are not only substrates for beta-oxidation and lipid synthesis but also act as allosteric regulators of enzymes and transcription factors.
Caption: Central role of acyl-CoAs in cellular metabolism and signaling.
By adhering to the detailed protocols and understanding the critical parameters outlined in this application note, researchers can achieve reliable and reproducible quantification of acyl-CoAs in tissues, paving the way for new discoveries in metabolic research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects [agris.fao.org]
- 4. bioassaysys.com [bioassaysys.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The quantitation of long-chain acyl-CoA in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust Quantitative Assay for Palmitoyl-CoA Using a Deuterated Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Palmitoyl-Coenzyme A (palmitoyl-CoA) is a critical intermediate in cellular metabolism, functioning as a central hub for energy production, lipid synthesis, and cellular signaling.[1][2] It is the activated form of palmitic acid, a common saturated fatty acid, and serves as a primary substrate for mitochondrial β-oxidation to produce ATP. Furthermore, palmitoyl-CoA is a precursor for the synthesis of complex lipids and acts as a substrate for protein S-palmitoylation, a reversible post-translational modification that regulates the localization, stability, and function of numerous signaling proteins.[1][3] Given its central role, the accurate quantification of palmitoyl-CoA is essential for understanding metabolic regulation in health and disease and for evaluating the effects of therapeutic interventions.
This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the absolute quantification of palmitoyl-CoA in biological samples. The method employs a stable isotope dilution technique, using a deuterated palmitoyl-CoA internal standard to correct for matrix effects and variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[4]
Cellular Metabolism and Signaling of Palmitoyl-CoA
Palmitoyl-CoA is positioned at a critical crossroads of metabolic pathways. Dietary palmitic acid is activated in the cytoplasm to form palmitoyl-CoA.[1] This molecule can then be transported into the mitochondria via the carnitine shuttle for β-oxidation, enter biosynthetic pathways to create sphingolipids and other complex lipids, or be used by enzymes for protein palmitoylation, which impacts critical signaling cascades.[5][3] Dysregulation of palmitoyl-CoA levels is implicated in various metabolic diseases, making it a key analyte for research.[1][3]
Experimental Workflow
The quantitative analysis workflow consists of five main stages: sample preparation, chromatographic separation, mass spectrometric detection, and data analysis. An internal standard (Palmitoyl-CoA-d31) is introduced at the beginning of the sample preparation to ensure the highest accuracy.
Detailed Experimental Protocols
Materials and Reagents
-
Solvents: LC-MS grade methanol (B129727), acetonitrile (B52724), and water.
-
Reagents: Formic acid (LC-MS grade).
-
Standards:
-
Palmitoyl-CoA sodium salt (Analytical Standard)
-
Palmitoyl-d31-CoA sodium salt (Deuterated Internal Standard, ISTD)
-
-
Equipment:
-
Homogenizer or sonicator
-
Centrifuge capable of 4°C and >15,000 x g
-
Nitrogen evaporator or vacuum concentrator
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system with an ESI source.
-
Preparation of Standards and Internal Standard
-
Palmitoyl-CoA Stock (1 mg/mL): Dissolve 1 mg of palmitoyl-CoA in 1 mL of 50% methanol in water. Store at -80°C.
-
Internal Standard (ISTD) Stock (1 mg/mL): Dissolve 1 mg of Palmitoyl-d31-CoA in 1 mL of 50% methanol in water. Store at -80°C.
-
ISTD Working Solution (10 µM): Prepare a 10 µM working solution of the ISTD in methanol. This will be added to samples during extraction.[2]
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the Palmitoyl-CoA stock solution in a suitable matrix (e.g., lysate from a blank control sample) to cover the expected concentration range.
Sample Preparation Protocol (from Cultured Cells)
-
Cell Washing: Aspirate culture medium and wash adherent cells twice with 5-10 mL of ice-cold Phosphate-Buffered Saline (PBS).[2]
-
Metabolism Quenching & Lysis: Add 1 mL of ice-cold methanol containing the 10 µM ISTD directly to the culture plate.[2] Place on ice for 15 minutes to quench metabolic activity and lyse the cells.
-
Cell Scraping & Collection: Scrape the cells from the plate and transfer the methanol lysate to a microcentrifuge tube.[2]
-
Protein Precipitation: Add 1 mL of ice-cold acetonitrile to the lysate, vortex thoroughly, and incubate at -20°C for at least 30 minutes to precipitate proteins.[2]
-
Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.[2]
-
Supernatant Transfer: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[2]
-
Reconstitution: Reconstitute the dried extract in 100 µL of 50% methanol in water for LC-MS/MS analysis.[2] Vortex and centrifuge briefly to pellet any insoluble material before transferring to an autosampler vial.
LC-MS/MS Analysis
The separation and detection of palmitoyl-CoA and its deuterated standard are achieved using a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer.[2][6][7]
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B to 95% B over 10 min, hold 2 min, re-equilibrate |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.2 kV[2] |
| Desolvation Temp | 500°C[2] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation and Quantification
Quantification is performed using Multiple Reaction Monitoring (MRM), which provides excellent selectivity by monitoring a specific precursor-to-product ion transition for each analyte.[6][7] The characteristic fragmentation for acyl-CoAs in positive ion mode involves a neutral loss of 507 Da from the protonated molecule [M+H]+.[2][7]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Palmitoyl-CoA | 1006.6 | 499.3 | 30 |
| Palmitoyl-d31-CoA (ISTD) | 1037.6 | 530.3 | 30 |
A calibration curve is constructed by plotting the peak area ratio (Endogenous Palmitoyl-CoA / Deuterated ISTD) against the concentration of the calibration standards. The concentration of palmitoyl-CoA in the unknown samples is then calculated from this curve using the measured peak area ratio.
| Concentration (nM) | Analyte Area | ISTD Area | Area Ratio (Analyte/ISTD) |
| 1 | 1,520 | 148,500 | 0.010 |
| 5 | 7,850 | 151,200 | 0.052 |
| 25 | 40,100 | 155,900 | 0.257 |
| 100 | 165,300 | 152,100 | 1.087 |
| 500 | 812,000 | 149,800 | 5.421 |
| 1000 | 1,650,000 | 153,400 | 10.756 |
This application note provides a comprehensive protocol for the robust and accurate quantification of palmitoyl-CoA in biological samples. By employing a deuterated internal standard and a highly selective LC-MS/MS method, this assay overcomes common challenges in metabolite quantification, such as sample loss and matrix interference. This methodology is a powerful tool for researchers in metabolism, cell signaling, and drug development to precisely measure a key molecule at the heart of cellular lipid metabolism.
References
- 1. Palmitoyl-CoA → Term [lifestyle.sustainability-directory.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid-induced S-palmitoylation as a Vital Regulator of Cell Signaling and Disease Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Palmitoyl-CoA - Wikipedia [en.wikipedia.org]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: High-Recovery Workflow for the Quantitative Analysis of 16:0 Coenzyme A-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed workflow for the extraction and quantitative analysis of 16:0 Coenzyme A-d4 (palmitoyl-CoA-d4), a deuterated internal standard crucial for accurate quantification of its endogenous counterpart and other long-chain fatty acyl-CoAs. The protocol outlines two robust lipid extraction methodologies: a classic liquid-liquid extraction (LLE) based on the Bligh-Dyer method and a solid-phase extraction (SPE) technique. This document provides comprehensive experimental protocols, data presentation in tabular format for easy comparison, and a visual representation of the experimental workflow to guide researchers in achieving reliable and reproducible results in metabolomics and drug development studies.
Introduction
Long-chain acyl-Coenzyme A (LC-CoA) species, such as palmitoyl-CoA, are pivotal intermediates in cellular metabolism, playing key roles in fatty acid metabolism and signaling pathways. Their accurate quantification is essential for understanding various physiological and pathological states. The use of stable isotope-labeled internal standards, like this compound, is the gold standard for mass spectrometry-based quantification as it corrects for sample loss during extraction and variations in instrument response.
This application note details two effective methods for the extraction of this compound from biological matrices, ensuring high recovery and sample purity for subsequent LC-MS/MS analysis.
Experimental Workflow
The overall experimental workflow for the analysis of this compound is depicted below. The process begins with sample homogenization, followed by protein precipitation and lipid extraction using either LLE or SPE, and culminates in LC-MS/MS analysis.
Caption: Experimental workflow for this compound analysis.
Data Presentation: Comparison of Extraction Methods
The choice of extraction method can significantly impact the recovery of long-chain acyl-CoAs. Below is a summary of reported recovery rates and a comparison of the advantages and disadvantages of LLE and SPE methods.
Table 1: Reported Recovery Rates of Long-Chain Acyl-CoAs
| Extraction Method | Analyte | Matrix | Recovery Rate (%) | Reference |
| Solid-Phase Extraction | Long-chain acyl-CoAs | Rat Liver | 83-90% | [1] |
| Solid-Phase Extraction | Long-chain acyl-CoAs | Various Tissues | 70-80% | [2] |
| Liquid-Liquid Extraction | Long-chain acyl-CoAs | Tissue Homogenates | Variable | [3] |
Table 2: Comparison of Liquid-Liquid vs. Solid-Phase Extraction
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning between immiscible liquid phases | Partitioning between a solid and a liquid phase |
| Selectivity | Lower, co-extraction of other lipids is common | Higher, can be tailored by sorbent choice |
| Sample Throughput | Lower, can be labor-intensive | Higher, amenable to automation |
| Solvent Consumption | High | Low |
| Cost | Generally lower initial cost | Higher cost for cartridges/plates |
| Reproducibility | Can be user-dependent | Generally higher and more consistent |
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Chloroform (B151607), HPLC grade
-
Methanol (B129727), HPLC grade
-
Acetonitrile (B52724), HPLC grade
-
Isopropanol, HPLC grade
-
Potassium phosphate (B84403) (KH2PO4)
-
Formic acid
-
Solid-Phase Extraction Cartridges (e.g., Oasis HLB)
-
Ultrapure water
-
Biological samples (cells or tissues)
Sample Preparation
-
Homogenization: Homogenize frozen tissue samples (approx. 50-100 mg) in 1 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9). For cultured cells, scrape cells in cold PBS, centrifuge, and resuspend the pellet in the same buffer.
-
Internal Standard Spiking: Add a known amount of this compound solution to the homogenate. This is a critical step for accurate quantification.
-
Protein Precipitation: Add 2 mL of ice-cold acetonitrile to the homogenate, vortex vigorously for 1 minute, and then centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
Protocol 1: Liquid-Liquid Extraction (Bligh-Dyer Method)[3][4][5][6]
-
Transfer the supernatant from the protein precipitation step to a new glass tube.
-
Add 2 mL of chloroform and 2 mL of water to the supernatant.
-
Vortex the mixture for 2 minutes to ensure thorough mixing and phase partitioning.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Carefully collect the lower organic phase, which contains the lipids including this compound.
-
Dry the collected organic phase under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of LC-MS compatible solvent (e.g., 90:10 Acetonitrile:Water with 0.1% formic acid).
Protocol 2: Solid-Phase Extraction (SPE)[1][7]
-
Conditioning: Condition an SPE cartridge (e.g., Oasis HLB, 1cc, 30mg) by passing 1 mL of methanol followed by 1 mL of ultrapure water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 100 mM potassium phosphate buffer (pH 4.9).
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned and equilibrated SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of ultrapure water to remove polar impurities, followed by 1 mL of 25% methanol in water to remove less hydrophobic impurities.
-
Elution: Elute the acyl-CoAs with 1 mL of methanol containing 2% ammonium hydroxide into a clean collection tube.
-
Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen gas and reconstitute the extract as described in the LLE protocol.
LC-MS/MS Analysis
The reconstituted samples are then ready for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of mobile phases consisting of an aqueous component (e.g., water with 0.1% formic acid or 10 mM ammonium acetate) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM) is commonly employed for the sensitive and specific detection of acyl-CoAs.[4]
Table 3: Example LC-MS/MS Parameters for this compound
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z specific for 16:0 CoA-d4 |
| Product Ion (Q3) | m/z specific fragment ion |
| Collision Energy | Optimized for the specific transition |
| Dwell Time | 100-200 ms |
Conclusion
This application note provides two detailed and reliable protocols for the extraction of this compound from biological samples. The choice between the Bligh-Dyer LLE method and the SPE method will depend on the specific requirements of the study, such as sample throughput, required purity, and available resources. Both methods, when coupled with a robust LC-MS/MS analysis, will enable researchers to achieve accurate and precise quantification of this important long-chain acyl-CoA.
References
- 1. researchgate.net [researchgate.net]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating 16:0 Coenzyme A-d4 in Cellular Lipid Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the intricate network of cellular lipid metabolism is paramount in elucidating the mechanisms of various diseases, including metabolic disorders, cardiovascular diseases, and cancer. Stable isotope labeling has emerged as a powerful tool for tracing the metabolic fate of lipids and quantifying their flux through various biosynthetic and catabolic pathways. 16:0 Coenzyme A-d4 (palmitoyl-CoA-d4) is a deuterated analog of palmitoyl-CoA, a central hub in lipid metabolism. While the direct introduction of Coenzyme A esters into cells is challenging due to their size and charge, a common and effective strategy is to introduce deuterated palmitic acid (16:0-d4), which is readily taken up by cells and intracellularly converted to this compound. This allows for the tracing of the d4-labeled palmitoyl (B13399708) group as it is incorporated into various complex lipids.
These application notes provide a comprehensive guide to utilizing 16:0-d4 palmitic acid for metabolic labeling studies to investigate the dynamics of cellular lipid metabolism. The protocols cover cell culture and labeling, sample preparation, and analysis by mass spectrometry.
I. Metabolic Labeling of Cultured Cells with 16:0-d4 Palmitic Acid
This protocol describes the metabolic labeling of adherent mammalian cells with 16:0-d4 palmitic acid to trace its incorporation into cellular lipids.
Materials:
-
Adherent mammalian cells (e.g., HEK293, HepG2, 3T3-L1)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
16:0-d4 Palmitic acid (deuterated palmitic acid)
-
Fatty acid-free bovine serum albumin (BSA)
-
Ethanol, absolute
-
Delipidated fetal bovine serum (FBS) (optional)
-
Sterile tissue culture plates and supplies
Protocol:
-
Cell Seeding: Seed cells in tissue culture plates at a density that will result in 50-70% confluency at the time of labeling. Allow cells to attach and grow overnight.
-
Preparation of 16:0-d4 Palmitic Acid-BSA Conjugate:
-
Prepare a 10 mM stock solution of 16:0-d4 palmitic acid in absolute ethanol.
-
Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile PBS.
-
To prepare a 1 mM working solution of the conjugate, slowly add the 10 mM 16:0-d4 palmitic acid stock solution to the 10% BSA solution while gently vortexing. For example, add 100 µL of 10 mM 16:0-d4 palmitic acid to 900 µL of 10% BSA solution.
-
Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.
-
Sterile-filter the conjugate solution through a 0.22 µm filter.
-
-
Metabolic Labeling:
-
(Optional) To enhance uptake, aspirate the complete medium, wash the cells once with PBS, and replace it with a medium containing delipidated FBS for 1-2 hours prior to labeling.
-
Aspirate the medium from the cells and replace it with fresh complete medium (or delipidated medium) containing the 16:0-d4 palmitic acid-BSA conjugate at a final concentration of 50-200 µM.
-
Incubate the cells for a desired period. The incubation time can range from a few minutes to several hours depending on the metabolic pathway of interest and the turnover rate of the lipids being studied. A time-course experiment is recommended to determine the optimal labeling duration.[1]
-
-
Metabolism Quenching and Cell Harvesting:
-
To stop all metabolic activity, place the culture plates on ice and immediately aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS to remove any remaining labeling medium.
-
Add 1 mL of ice-cold 80% methanol (B129727) to each well to quench metabolic activity.
-
Scrape the cells from the plate and transfer the cell suspension to pre-chilled centrifuge tubes.
-
Store the samples at -80°C until lipid extraction.
-
II. Lipid Extraction from Labeled Cells
This protocol describes the extraction of total lipids from the quenched cell suspension using a modified Bligh-Dyer method.
Materials:
-
Quenched cell suspension in 80% methanol
-
Water (LC-MS grade)
-
Internal standards (a mixture of deuterated or odd-chain lipids not present in the sample)
-
Centrifuge
-
Glass centrifuge tubes
-
Nitrogen gas evaporator
Protocol:
-
Addition of Internal Standards: To each sample, add a known amount of an internal standard mixture to correct for variations in extraction efficiency and instrument response.
-
Phase Separation:
-
To the 1 mL of quenched cell suspension in 80% methanol, add 1.25 mL of chloroform and 0.5 mL of water. This will result in a final chloroform:methanol:water ratio of approximately 2:2:1.8 (v/v/v), creating a biphasic system.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
-
Collection of the Organic Phase:
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Be careful not to disturb the protein interface between the two phases.
-
-
Drying and Storage:
-
Dry the collected organic phase under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid extract in a suitable solvent for mass spectrometry analysis (e.g., methanol:chloroform 1:1, v/v).
-
Store the lipid extracts at -80°C until analysis.
-
III. Mass Spectrometry Analysis of d4-Labeled Lipids
This section provides a general workflow for the analysis of 16:0-d4 labeled lipids by liquid chromatography-mass spectrometry (LC-MS).
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) capable of MS and MS/MS analysis.
LC Separation:
-
Column: A C18 reversed-phase column is commonly used for the separation of different lipid classes.
-
Mobile Phases:
-
Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
-
Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute lipids based on their polarity. The specific gradient will depend on the lipid classes of interest and the column used.
MS Detection:
-
Ionization Mode: Both positive and negative electrospray ionization (ESI) modes are used to detect different lipid classes.
-
Data Acquisition:
-
Full Scan MS: Acquire data in full scan mode to detect all ions within a specified mass range. This will allow for the identification of unlabeled (M+0) and d4-labeled (M+4) lipid species.
-
Data-Dependent MS/MS (ddMS2): Acquire fragmentation spectra of the most abundant ions to confirm the identity of the lipid species and to determine the location of the d4-label on the fatty acyl chain.
-
-
Data Analysis:
-
Specialized software is used to process the raw data, identify lipid species, and quantify the abundance of both unlabeled and d4-labeled lipids.
-
The isotopic enrichment is calculated as the ratio of the labeled lipid to the total pool of that lipid (labeled + unlabeled).
-
Quantitative Data Summary
The following tables provide examples of how to present quantitative data from a 16:0-d4 palmitic acid labeling experiment.
Table 1: Isotopic Enrichment of Phospholipid Species in Cultured Hepatocytes after 6 hours of Labeling with 100 µM 16:0-d4 Palmitic Acid.
| Phospholipid Species | Unlabeled Abundance (pmol/mg protein) | d4-Labeled Abundance (pmol/mg protein) | Isotopic Enrichment (%) |
| PC(16:0/18:1) | 150.2 ± 12.5 | 35.8 ± 3.1 | 19.2 ± 1.5 |
| PC(16:0/16:0) | 85.6 ± 7.9 | 42.1 ± 4.5 | 33.0 ± 3.2 |
| PE(16:0/18:2) | 65.3 ± 5.8 | 12.4 ± 1.1 | 16.0 ± 1.3 |
| PS(16:0/18:0) | 22.1 ± 2.5 | 3.5 ± 0.4 | 13.6 ± 1.2 |
| PI(16:0/20:4) | 15.8 ± 1.9 | 2.1 ± 0.3 | 11.7 ± 1.0 |
Data are presented as mean ± standard deviation (n=3). Isotopic enrichment is calculated as [d4-labeled / (unlabeled + d4-labeled)] * 100.
Table 2: Metabolic Flux into Major Lipid Classes.
| Lipid Class | Fractional Synthesis Rate (%/hour) |
| Phosphatidylcholines (PC) | 3.2 ± 0.3 |
| Phosphatidylethanolamines (PE) | 2.7 ± 0.2 |
| Triglycerides (TG) | 8.5 ± 0.9 |
| Ceramides (Cer) | 1.5 ± 0.2 |
Fractional Synthesis Rate (FSR) is calculated from the rate of incorporation of the d4-label into the lipid class over time.
Visualizations
The following diagrams illustrate the experimental workflow and the metabolic fate of 16:0-d4 Coenzyme A.
Caption: Experimental workflow for cellular lipid metabolism studies using 16:0-d4 palmitic acid.
Caption: Metabolic fate of 16:0-d4 Coenzyme A in cellular lipid synthesis and catabolism.
References
Application Notes and Protocols for the Analytical Separation of Acyl-CoA Thioesters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the separation and analysis of acyl-CoA thioesters, critical intermediates in fatty acid metabolism. The following sections detail various analytical techniques, from sample preparation to detection, and include quantitative data to aid in method selection and experimental design.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central molecules in cellular metabolism, participating in fatty acid synthesis and degradation, energy production, and post-translational modifications.[1] Their diverse roles in both physiological and pathological processes make their accurate quantification essential for understanding cellular bioenergetics and for the development of therapeutics targeting metabolic diseases. However, the analysis of acyl-CoAs presents challenges due to their low abundance, instability in aqueous solutions, and structural similarity.[1][2] This document outlines robust methods for the extraction, separation, and quantification of acyl-CoA thioesters from various biological matrices.
Analytical Techniques Overview
The most common approaches for the separation and analysis of acyl-CoA thioesters involve chromatographic techniques coupled with various detection methods. High-performance liquid chromatography (HPLC) is a cornerstone technique, often paired with ultraviolet (UV) detection, fluorescence detection, or mass spectrometry (MS).[2][3][4]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most frequently employed method for separating acyl-CoAs.[3] C18 columns are widely used, and separation is typically achieved using a gradient elution with a buffered aqueous mobile phase and an organic modifier like acetonitrile (B52724) or methanol (B129727).[3][5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This has become the state-of-the-art method for acyl-CoA analysis due to its high sensitivity and selectivity.[7][8] It allows for both targeted quantification of specific acyl-CoAs and untargeted profiling of the entire acyl-CoA pool.[9][10]
-
Derivatization Methods: To enhance sensitivity, especially for fluorescence detection, acyl-CoAs can be derivatized. A common method involves converting them to their fluorescent etheno-derivatives using chloroacetaldehyde (B151913).[3][11]
Experimental Workflows
General Experimental Workflow
The overall process for analyzing acyl-CoA thioesters from biological samples can be summarized in the following workflow. This involves sample preparation, which is critical for removing interfering substances and enriching for acyl-CoAs, followed by chromatographic separation and detection.
LC-MS/MS Based Analysis Workflow
For high-sensitivity and high-throughput analysis, an LC-MS/MS-based workflow is often preferred. This approach allows for both targeted and non-targeted analysis of acyl-CoAs.
Quantitative Data Summary
The following tables summarize quantitative data from various studies to provide a comparative overview of different analytical methods for acyl-CoA analysis.
Table 1: Recovery Rates of Acyl-CoA Extraction Methods
| Acyl-CoA Chain Length | Extraction Method | Tissue/Sample Type | Recovery (%) | Reference |
| Short, Medium, Long | Acetonitrile/2-propanol followed by 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel SPE | Rat Liver | 83-90 | [12] |
| Long-chain | Methanol-chloroform extraction and weak anion reverse phase SPE | Mouse Liver | Not specified | [13] |
| Long-chain | Acetonitrile/2-propanol extraction and oligonucleotide purification column SPE | Rat Tissues | 70-80 | [5] |
| CoA and Acetyl-CoA | Perchloric Acid (PCA) precipitation | Rat Liver | 95-97 | [14][15] |
Table 2: Limits of Detection (LOD) for Various Analytical Methods
| Analytical Method | Analyte | Limit of Detection (LOD) | Reference |
| HPLC-UV | CoA and Acetyl-CoA | >10-fold lower than previous HPLC methods | [14][15] |
| HPLC with Fluorescence Detection (etheno-derivatives) | Acyl-CoAs (C4 to C20) | As low as 6 fmol | [3][11] |
| LC-MS/MS | Short-chain Acyl-CoAs | nM to sub-nM range | [7] |
| GC-MS (butylamide derivatives) | Long-chain Acyl-Amides | < 0.5 pmol | [16] |
| HPLC with Fluorescence Detection (monobromobimane adduct) | Free CoA | < 3 pmol | [3] |
Table 3: Concentrations of Acyl-CoAs in Rat Tissues
| Acyl-CoA | Brain (nmol/g) | Heart (nmol/g wet weight) | Kidney (nmol/g wet weight) | Muscle (nmol/g wet weight) | Reference |
| Oleoyl-CoA | 11.0 | - | - | - | [17] |
| Palmitoyl-CoA | 6.0 | - | - | - | [17] |
| Stearoyl-CoA | 4.0 | - | - | - | [17] |
| Linoleoyl-CoA | 2.0 | - | - | - | [17] |
| Arachidonoyl-CoA | 2.0 | - | - | - | [17] |
| Polyunsaturated Acyl-CoAs | - | Reported | Reported | Reported | [5] |
Detailed Experimental Protocols
Protocol 1: Extraction and Solid-Phase Purification of Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from an improved method for tissue long-chain acyl-CoA extraction and analysis.[5]
1. Homogenization: a. Homogenize tissue samples (< 100 mg) in a glass homogenizer with KH2PO4 buffer (100 mM, pH 4.9). b. Add 2-propanol and homogenize again.
2. Extraction: a. Extract Acyl-CoAs from the homogenate with acetonitrile (ACN).
3. Solid-Phase Purification: a. Bind the acyl-CoAs in the extract to an oligonucleotide purification column. b. Elute the acyl-CoAs using 2-propanol.
4. HPLC Analysis: a. Concentrate the eluent. b. Load the concentrated sample onto a C-18 column. c. Elute using a binary gradient system:
- Solvent A: KH2PO4 (75 mM, pH 4.9)
- Solvent B: Acetonitrile containing 600 mM glacial acetic acid d. Monitor the eluent at 260 nm.
Protocol 2: LC-MS/MS Analysis of Short-Chain Acyl-CoA Thioesters
This protocol provides a general framework for the LC-MS/MS-based analysis of short-chain acyl-CoAs.[7]
1. Sample Preparation: a. Perform protein precipitation to extract intracellular metabolites. b. Use uniformly labeled U-13C yeast cell extracts as internal standards for validation and quantification.
2. Liquid Chromatography: a. Employ a reversed-phase chromatographic separation. An ion-pairing reagent is not necessarily required.
3. Mass Spectrometry: a. Use tandem mass spectrometric detection (LC-MS/MS). b. The method can achieve high sensitivity (LODs in the nM to sub-nM range) and high repeatability.
Protocol 3: Derivatization of Acyl-CoAs for Fluorescence Detection
This protocol is based on the derivatization of acyl-CoAs to their fluorescent etheno-derivatives.[3][11]
1. Derivatization: a. Incubate the acyl-CoA extract with chloroacetaldehyde to form fluorescent acyl etheno-CoA esters.
2. HPLC Separation: a. Separate the derivatized acyl-CoAs using ion-paired reversed-phase HPLC.
3. Detection: a. Detect the separated acyl etheno-CoA esters using a fluorometer. This method can detect acyl-CoAs down to concentrations as low as 6 fmol.
Protocol 4: Solid-Phase Extraction (SPE) for Acyl-CoA Clean-up
This protocol is a general procedure for cleaning up acyl-CoA samples using a weak anion exchange SPE column.[13]
1. Column Conditioning: a. Condition the Strata X-AW 33 µ Polymeric Weak Anion SPE column with 3 ml of methanol. b. Equilibrate the column with 3 ml of water.
2. Sample Loading: a. Load the supernatant fraction containing the acyl-CoAs onto the column.
3. Washing: a. Wash the column with 2.4 ml of 2% formic acid. b. Wash the column again with 2.4 ml of methanol.
4. Elution: a. Perform the first elution with 2.4 ml of 2% ammonium (B1175870) hydroxide. b. Perform a second elution with 2.4 ml of 5% ammonium hydroxide.
5. Sample Preparation for MS: a. Combine the two eluted fractions. b. Dry the combined eluate under a nitrogen stream at room temperature. c. Reconstitute the sample in 100 µl of 50% methanol prior to injection into the mass spectrometer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ovid.com [ovid.com]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of in vivo levels of acyl-thioesters with gas chromatography/mass spectrometry of the butylamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isolation and quantitation of long-chain acyl-coenzyme A esters in brain tissue by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracer Studies Using 16:0 Coenzyme A-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for designing and executing tracer studies using deuterium-labeled 16:0 Coenzyme A (palmitoyl-CoA-d4). This powerful tool enables the precise tracking of palmitate metabolism, a cornerstone of lipid biology, and its subsequent incorporation into complex lipids and acylated proteins. Understanding these pathways is critical for research in metabolic diseases, oncology, and the development of novel therapeutics.
Introduction to 16:0 Coenzyme A-d4 Tracer Studies
Stable isotope tracing is a powerful technique to investigate the dynamics of metabolic pathways.[1] Unlike traditional methods that measure static metabolite levels, tracer studies provide a dynamic view of metabolic fluxes, revealing the rates of synthesis, degradation, and conversion of molecules.[1] this compound is an isotopically labeled analog of palmitoyl-CoA, the activated form of the saturated fatty acid palmitate. As a central node in lipid metabolism, palmitoyl-CoA has several key metabolic fates:
-
Incorporation into complex lipids: It serves as a building block for triglycerides (TGs), phospholipids (B1166683) (PLs), and cholesterol esters (CEs).
-
Fatty acid chain elongation and desaturation: It can be modified to produce other fatty acyl-CoAs.
-
Beta-oxidation: It can be broken down in the mitochondria to generate ATP.
-
Protein acylation: It can be covalently attached to proteins, a post-translational modification known as palmitoylation, which affects protein localization and function.[2][3]
By introducing this compound into a biological system, researchers can trace the d4-palmitoyl group as it is incorporated into these various downstream molecules. Subsequent analysis by mass spectrometry allows for the quantification of the labeled products, providing a direct measure of the metabolic flux through these pathways.
Key Applications
-
Quantifying de novo lipogenesis and fatty acid storage: Elucidate the rate of triglyceride and phospholipid synthesis in various cell types and tissues.
-
Investigating lipid remodeling: Track the incorporation of palmitate into different lipid species and its subsequent modification.
-
Studying protein palmitoylation dynamics: Measure the rate of palmitate attachment to specific proteins, providing insights into signaling pathways.
-
Screening for therapeutic agents: Assess the impact of drug candidates on lipid metabolism and protein acylation.
Experimental Design and Protocols
General Experimental Workflow
The overall workflow for a tracer study using this compound involves several key steps, from cell culture and tracer introduction to sample preparation and analysis.
Protocol: this compound Labeling in Cultured Cells
This protocol provides a general guideline for labeling adherent mammalian cells. Optimization of tracer concentration and incubation time is recommended for each cell line and experimental condition.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (ammonium salt)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727), ice-cold
-
Cell scrapers
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow to 70-80% confluency.
-
Tracer Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or culture medium).
-
Labeling: Aspirate the culture medium and replace it with fresh medium containing the desired final concentration of this compound (typically in the low micromolar range).
-
Incubation: Incubate the cells for the desired time points. A time-course experiment is recommended to capture the dynamics of label incorporation.
-
Harvesting:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold methanol to quench metabolic activity and precipitate proteins.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Store samples at -80°C until extraction.
-
Protocol: Lipid Extraction (Modified Folch Method)
This protocol is suitable for the extraction of total lipids from cultured cells.
Materials:
-
Methanol
-
0.9% NaCl solution
-
Nitrogen gas stream
-
LC-MS grade solvent for resuspension (e.g., methanol/chloroform 1:1)
Procedure:
-
Homogenization: Add chloroform and methanol to the cell lysate to achieve a final solvent ratio of 2:1:0.8 (chloroform:methanol:water from the cell lysate).
-
Phase Separation: Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen.
-
Resuspension: Resuspend the dried lipid film in a known volume of LC-MS grade solvent for analysis.
Protocol: Acyl-CoA Extraction
This protocol is specifically for the extraction of acyl-CoAs.[4]
Materials:
-
Internal standards (e.g., C17:0-CoA)
-
10% trichloroacetic acid (TCA)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Elution buffer (e.g., methanol with ammonium (B1175870) hydroxide)
Procedure:
-
Lysis and Precipitation: To the cell pellet, add an internal standard and ice-cold 10% TCA to precipitate proteins and extract acyl-CoAs.
-
Centrifugation: Centrifuge to pellet the protein and collect the supernatant containing the acyl-CoAs.
-
Solid-Phase Extraction:
-
Condition an SPE cartridge.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with an appropriate elution buffer.
-
-
Drying and Resuspension: Dry the eluate and resuspend in a suitable solvent for LC-MS/MS analysis.
Data Analysis and Presentation
Mass Spectrometry Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing the incorporation of this compound.
-
Lipidomics: Use a reverse-phase C18 column for separation of lipid species. The mass spectrometer should be operated in a high-resolution mode to distinguish between the unlabeled (M+0) and labeled (M+4) isotopologues of each lipid.
-
Proteomics (Palmitoylation): After protein extraction and digestion (e.g., with trypsin), the resulting peptides are analyzed by LC-MS/MS. The d4-palmitoyl modification will result in a mass shift of the modified peptide.
Quantitative Data Presentation
Summarize quantitative data in tables for clear comparison.
Table 1: Isotopic Enrichment of Phospholipid Species after 24h Labeling with this compound
| Phospholipid Species | % Labeled (M+4) | Fold Change vs. Control |
| PC(16:0/18:1) | 15.2 ± 1.8 | 5.1 |
| PE(16:0/18:2) | 10.5 ± 1.2 | 3.5 |
| PS(16:0/20:4) | 5.8 ± 0.7 | 2.0 |
| PI(16:0/18:0) | 8.1 ± 0.9 | 2.7 |
Table 2: Quantification of d4-Palmitoylated Peptides
| Protein | Peptide Sequence | % Palmitoylation (d4) |
| Protein X | CYSNFR | 25.6 ± 3.1 |
| Protein Y | GGCLFSAR | 12.3 ± 1.5 |
| Protein Z | MQC*VTR | 8.9 ± 1.1 |
* Indicates the d4-palmitoylated cysteine residue.
Signaling Pathways and Logical Relationships
Metabolic Fate of this compound
The following diagram illustrates the primary metabolic pathways that this compound can enter.
This comprehensive guide provides the necessary framework for researchers to design and implement tracer studies using this compound. The detailed protocols and data presentation formats will aid in generating robust and reproducible results for advancing our understanding of lipid metabolism in health and disease.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Co-elution of Analyte and Deuterated Internal Standard
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering co-elution of an analyte and its deuterated internal standard (IS) during liquid chromatography-mass spectrometry (LC-MS) analysis. The following frequently asked questions (FAQs) and troubleshooting guides will help you diagnose and resolve these common issues to ensure accurate and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: Why are my analyte and its deuterated internal standard not co-eluting perfectly?
A1: The slight difference in retention time between an analyte and its deuterated internal standard is a known phenomenon referred to as the "isotope effect".[1] Deuterium (B1214612) atoms are slightly larger and have a stronger C-D bond compared to the C-H bond, which can lead to subtle differences in physicochemical properties like lipophilicity.[2][3] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[3][4] This separation, even if minor, can expose the analyte and the internal standard to different matrix components as they elute, potentially leading to differential ion suppression or enhancement and compromising the accuracy of quantification.[1][2]
Q2: How can I confirm if the observed peak separation is causing inaccurate results?
A2: To determine if the lack of perfect co-elution is affecting your results, you should:
-
Overlay Chromatograms: Visually inspect the chromatograms of the analyte and the internal standard. A clear separation between the two peaks is a primary indicator of a potential issue.[1]
-
Evaluate Matrix Effects: Compare the analyte/IS peak area ratio in neat solutions (solvent) versus in a biological matrix. A significant difference in this ratio between the two preparations suggests that differential matrix effects are occurring due to the chromatographic separation.[1]
-
Perform a Post-Column Infusion Experiment: This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs. By comparing the retention times of your analyte and IS with these regions, you can determine if they are being affected differently by the matrix.[1]
Q3: What are the primary chromatographic parameters I can adjust to achieve co-elution?
A3: Optimizing your chromatographic method is the first line of defense against co-elution. The following parameters can be adjusted:
-
Mobile Phase Composition: Altering the organic solvent (e.g., acetonitrile, methanol) and its ratio with the aqueous phase can influence selectivity and retention.[5]
-
Gradient Profile: Modifying the gradient slope, starting and ending percentages of the organic solvent, and the duration of the gradient can help to merge the peaks.[1]
-
Column Chemistry: Switching to a different stationary phase (e.g., C18, C8, Phenyl, Pentafluorophenyl) can provide alternative selectivities that may reduce the isotope effect.[4] For instance, a pentafluorophenyl (PFP) column has been shown to be effective in reducing the chromatographic deuterium effect.[4]
-
Column Temperature: Adjusting the column temperature can alter the selectivity of the separation.[1]
-
Flow Rate: While less common for resolving co-elution of isotopes, adjusting the flow rate can sometimes impact resolution.
-
Mobile Phase pH: For ionizable compounds, modifying the pH of the mobile phase can significantly impact retention times and potentially improve co-elution.[6][7]
Below is a table summarizing the potential impact of these parameter adjustments:
| Chromatographic Parameter | Potential Adjustment | Expected Outcome on Co-elution |
| Mobile Phase Composition | Change organic solvent (e.g., Methanol to Acetonitrile) or modify aqueous/organic ratio. | Alter selectivity and potentially merge peaks. |
| Gradient Profile | Steeper or shallower gradient, adjust start/end %B. | Modify the elution window and relative retention. |
| Column Chemistry | Switch to a column with a different stationary phase (e.g., C18 to PFP). | Provide different interaction mechanisms to reduce separation. |
| Column Temperature | Increase or decrease temperature. | Change selectivity and potentially improve peak overlap. |
| Mobile Phase pH | Adjust pH for ionizable analytes. | Alter retention times of analyte and IS to achieve co-elution. |
Q4: I've optimized my chromatography, but I still see some separation. What are my other options?
A4: If chromatographic optimization is insufficient, consider these alternative approaches:
-
Use a Different Isotope-Labeled Standard: Internal standards labeled with ¹³C or ¹⁵N are less prone to chromatographic shifts compared to deuterated standards and are a reliable alternative if co-elution cannot be achieved.[1][8]
-
Use a Column with Lower Resolution: In some cases, a column with lower resolving power can be intentionally used to ensure the analyte and deuterated internal standard peaks overlap sufficiently to compensate for matrix effects.[2]
-
Address Isotopic Contribution and Crosstalk: Even with co-elution, other mass spectrometry-related issues can arise.
-
Isotopic Contribution: The deuterated internal standard may contain a small amount of the unlabeled analyte as an impurity.[1] This can lead to a positive bias in your results, especially at low concentrations.[1]
-
Crosstalk: This phenomenon occurs in a triple quadrupole mass spectrometer when ions from one MRM (Multiple Reaction Monitoring) transition are detected in another.[9] This can happen if ions are not completely cleared from the collision cell between transitions.[9][10]
-
Troubleshooting Guides & Experimental Protocols
Guide 1: Optimizing Chromatographic Conditions
This guide provides a systematic approach to adjusting your LC method to achieve co-elution.
Objective: To modify the chromatographic parameters to make the analyte and deuterated internal standard elute at the same retention time.
Workflow:
Caption: Workflow for optimizing chromatography to resolve co-elution.
Detailed Protocol: Mobile Phase and Gradient Adjustment
-
Establish a Baseline: Inject a mixture of the analyte and deuterated IS in a neat solution to determine the initial retention time difference.
-
Modify Mobile Phase Composition:
-
If using acetonitrile, try switching to methanol, or vice versa.
-
Systematically vary the percentage of the organic solvent in the mobile phase. For isocratic elution, adjust the percentage in small increments (e.g., 2%). For gradient elution, adjust the initial and final percentages.
-
-
Adjust the Gradient Slope:
-
For analytes eluting too far apart, a steeper gradient may help them elute closer together.
-
For partially overlapping peaks, a shallower gradient can sometimes improve the overlap.
-
-
Evaluate Each Change: After each modification, inject the standard mixture and overlay the chromatograms to assess the change in separation.
Guide 2: Investigating Mass Spectrometry-Related Issues
This guide addresses problems that may persist even with good chromatography, such as isotopic contribution and crosstalk.
Objective: To identify and mitigate issues related to the mass spectrometer that can affect quantification accuracy.
Workflow:
Caption: Workflow for troubleshooting MS-related quantification issues.
Detailed Protocol: Assessing Isotopic Purity of the Internal Standard
-
Prepare a High-Concentration IS Solution: Prepare a solution of the deuterated internal standard at a concentration significantly higher than what is used in your samples.
-
Acquire Data: Inject this solution into the LC-MS system and acquire data for both the analyte and the internal standard MRM transitions.
-
Analyze the Data: Examine the chromatogram for the analyte's MRM transition. Any peak observed at the retention time of the internal standard indicates the presence of the unlabeled analyte as an impurity.[1]
-
Quantify the Impurity: Calculate the peak area of the unlabeled analyte in the high-concentration IS injection and express it as a percentage of the deuterated IS peak area to determine the level of isotopic impurity.[1] If the impurity is significant, it may be necessary to obtain a higher purity standard from the supplier.[1]
Detailed Protocol: Evaluating Crosstalk
-
Prepare Individual and Mixed Solutions: Prepare three solutions: one with only the analyte, one with only the deuterated IS, and one with a mixture of both.
-
Inject and Acquire Data: Inject each solution separately and acquire data using the MRM transitions for both the analyte and the IS.
-
Analyze for Signal Bleed-through:
-
When injecting the analyte-only solution, check for any signal in the IS MRM channel.
-
When injecting the IS-only solution, check for any signal in the analyte MRM channel.
-
-
Mitigate Crosstalk: If crosstalk is observed, it can often be minimized by increasing the pause time or delay between scanning the different MRM transitions in your acquisition method.[10] Modern instruments often have features to automatically minimize crosstalk.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Cross-talk Phenomenon in LC-MS/MS - Chromatography Forum [chromforum.org]
Technical Support Center: Acyl-CoA Analysis by Mass Spectrometry
Welcome to the technical support center for acyl-CoA analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their mass spectrometer settings and overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common ionization mode for acyl-CoA analysis and why?
A1: The most common ionization mode for the analysis of acyl-CoAs is positive electrospray ionization (ESI+).[1] This is because positive mode generally yields greater sensitivity and more abundant precursor ions for these molecules compared to negative ion mode.[2]
Q2: What are the characteristic fragmentation patterns for acyl-CoAs in tandem mass spectrometry (MS/MS)?
A2: Acyl-CoAs exhibit a highly predictable fragmentation pattern in MS/MS, which is invaluable for their identification and quantification. The two primary fragmentation events are:
-
A neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety.[3][4][5][6]
-
The formation of a product ion at m/z 428, which represents the adenosine (B11128) 3',5'-diphosphate fragment.[4][7]
These characteristic fragments are often used to set up selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments on triple quadrupole mass spectrometers for targeted quantification.[4][8]
Q3: How can I improve the stability of my acyl-CoA samples during sample preparation and analysis?
A3: Acyl-CoAs are known to be unstable in aqueous solutions. To mitigate degradation, consider the following:
-
Extraction Solvents: Use of acidic conditions or organic solvents can improve stability. A common extraction solvent is a mixture of acetonitrile, methanol, and water.[9][10] Some protocols recommend extraction with 100 mM potassium phosphate (B84403) monobasic (pH 4.9) mixed with an organic solvent blend.[8]
-
Temperature: Keep samples on ice or at 4°C throughout the extraction process and in the autosampler to minimize enzymatic and chemical degradation.[8][11]
-
Sample Vials: Use glass vials instead of plastic ones to reduce signal loss and improve sample stability.[12]
-
pH: Maintaining a slightly acidic pH can help preserve the integrity of the thioester bond. Some methods use mobile phases with a pH around 6.8.
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Sensitivity
| Potential Cause | Troubleshooting Step |
| Suboptimal Ionization | Confirm you are using positive electrospray ionization (ESI+) mode, as it generally provides better sensitivity for acyl-CoAs. |
| Inefficient Extraction | The choice of extraction solvent is critical. For short-chain acyl-CoAs, sulfosalicylic acid (SSA) has been shown to have better recovery than trichloroacetic acid (TCA).[4] For a broader range of acyl-CoAs, a mixture of acetonitrile/methanol/water (2:2:1, v/v/v) is effective.[9][10] Ensure tissue homogenization is thorough.[8] |
| Incorrect MS Parameters | Optimize key mass spectrometer settings by infusing a standard solution of a representative acyl-CoA.[2][1] Pay close attention to capillary voltage, cone voltage, and source/desolvation temperatures. |
| Analyte Degradation | Acyl-CoAs are unstable. Ensure samples are kept cold (4°C) during and after extraction.[8][11] Analyze samples as quickly as possible after preparation. |
| Ion Suppression | Co-eluting species from the sample matrix can suppress the ionization of your target analytes. Improve chromatographic separation to reduce matrix effects. A divert valve can also be used to direct the early and late eluting parts of the gradient, which may contain high concentrations of interfering substances, to waste.[1] |
Issue 2: Poor Peak Shape (Tailing, Broadening)
| Potential Cause | Troubleshooting Step |
| Secondary Interactions on Column | The phosphate groups on acyl-CoAs can interact with the stationary phase, leading to peak tailing. Using a mobile phase with an appropriate pH, such as around 6.8 with ammonium (B1175870) acetate (B1210297), can help mitigate this. |
| Inappropriate Column Chemistry | A C18 or C8 reversed-phase column is typically used for acyl-CoA analysis.[8] Ensure your column is in good condition and suitable for your specific acyl-CoA chain lengths. |
| Suboptimal Mobile Phase Composition | The organic modifier (typically acetonitrile) and the aqueous component (e.g., ammonium acetate or ammonium hydroxide) concentrations in the gradient are crucial for good peak shape. Optimize the gradient slope for your analytes of interest.[1][8] |
Experimental Protocols & Data
Acyl-CoA Extraction from Tissue
This protocol is a general guideline and may require optimization for specific tissue types.
Protocol Steps:
-
Place approximately 40 mg of frozen tissue into a tube on ice.[8]
-
Add 0.5 mL of freshly prepared 100 mM potassium phosphate monobasic (KH2PO4, pH 4.9) and 0.5 mL of an acetonitrile:2-propanol:methanol (3:1:1) solution containing an appropriate internal standard (e.g., C17-CoA).[8]
-
Homogenize the sample twice on ice.[8]
-
Vortex the homogenate for 2 minutes, followed by sonication for 3 minutes.[8]
-
Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.[8]
-
Carefully collect the supernatant for LC-MS/MS analysis.
Example LC-MS/MS Parameters for Acyl-CoA Analysis
The following tables summarize typical starting parameters for optimizing your mass spectrometer settings. These may vary depending on the specific instrument and the acyl-CoAs being analyzed.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting | Reference |
| Column | Reversed-phase C8 or C18 (e.g., 2.1 x 150 mm, 1.7 µm) | [8] |
| Mobile Phase A | 15 mM Ammonium Hydroxide in Water | [8] |
| Mobile Phase B | 15 mM Ammonium Hydroxide in Acetonitrile | [8] |
| Flow Rate | 0.4 mL/min | [8] |
| Column Temperature | 32 °C | |
| Injection Volume | 30 µL | |
| Gradient | Start at 20% B, increase to 45% B over 2.8 min, then adjust for separation and re-equilibration. | [8] |
Table 2: Mass Spectrometer Parameters (Positive ESI on a Triple Quadrupole)
| Parameter | Setting | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [8] |
| Capillary Voltage | 3.20 kV | [1] |
| Cone Voltage | 45 V | |
| Source Temperature | 120 °C | |
| Desolvation Temperature | 500 °C | |
| Desolvation Gas Flow | 500 L/h | |
| Collision Gas | Argon | [1] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) | [4][6] |
Table 3: Example MRM Transitions for Selected Acyl-CoAs
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Note | Reference |
| Acetyl-CoA | 810.1 | 303.0 | [M - 507 + H]+ | [4][5] |
| Malonyl-CoA | 854.1 | 347.0 | [M - 507 + H]+ | [4] |
| Palmitoyl-CoA (C16:0) | 1006.4 | 499.4 | [M - 507 + H]+ | |
| Oleoyl-CoA (C18:1) | 1032.4 | 525.4 | [M - 507 + H]+ | [5] |
| Qualitative Ion | [M+H]+ | 428.0 | Used for confirmation | [4] |
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Matrix Effects in LC-MS/MS Lipid Quantification
This guide provides troubleshooting advice, experimental protocols, and quantitative data to help researchers, scientists, and drug development professionals address matrix effects in the LC-MS/MS quantification of lipids.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how do they impact lipid quantification?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, salts, and, most notably for lipidomics, phospholipids (B1166683).[1] Matrix effects occur when these co-eluting components alter the ionization efficiency of the target lipid analyte in the mass spectrometer's ion source.[2][3][4] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantitative analysis.[2][3][5][6] Inconsistent signal intensity across sample replicates is a classic sign of matrix effects.[2]
Q2: How can I detect and assess the severity of matrix effects in my lipid analysis?
A2: There are two primary methods to determine if your analysis is affected by matrix effects:
-
Post-Column Infusion (PCI): This is a qualitative method used to identify chromatographic regions where ion suppression or enhancement occurs.[2][7] A constant flow of your lipid standard is infused into the mass spectrometer after the analytical column. A blank, extracted sample from your matrix (e.g., plasma) is then injected. Any significant dip or rise in the baseline signal of the infused standard indicates the retention times where matrix components are causing interference.[2][8]
-
Post-Extraction Spike Method: This is a quantitative approach to measure the extent of matrix effects.[2][7][9] You compare the signal response of a lipid standard in a neat (clean) solvent to the response of the same standard spiked into a blank matrix sample after it has gone through your extraction procedure.[2][9][10] The percentage difference in the signal reveals the degree of ion suppression or enhancement.[2][5] A matrix factor (MF) is calculated, where MF < 1 indicates suppression and MF > 1 indicates enhancement.[7]
Q3: What are the primary sources of matrix effects in lipid analysis?
A3: The most significant source of matrix effects in lipidomics, particularly when using electrospray ionization (ESI), are phospholipids .[2][11] These abundant cellular membrane components are often co-extracted with target lipid analytes and can heavily suppress the ionization of other molecules.[11] Other sources include salts, proteins, detergents, and exogenous substances like anticoagulants or dosing vehicles.[7][8][11]
Q4: What are the best strategies to minimize or compensate for matrix effects?
A4: A multi-faceted approach is often best, combining strategies from sample preparation, chromatography, and data analysis:
-
Optimize Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis.[1][11] Techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and specialized phospholipid removal plates.[1][2][12]
-
Improve Chromatographic Separation: Modifying your LC method can separate your target lipids from matrix components.[1][2] This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or using techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) for better resolution.[10]
-
Use Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most recognized and effective technique to correct for matrix effects.[5][13] A SIL-IS is a version of your analyte labeled with heavy isotopes (e.g., ¹³C, ²H).[14] It is added to the sample at the beginning of the workflow and co-elutes with the target analyte, experiencing the same degree of ion suppression or enhancement.[1][8] The ratio of the analyte signal to the SIL-IS signal remains consistent, allowing for accurate quantification.[1]
-
Sample Dilution: A simple and quick first step is to dilute the sample.[2][10] This reduces the concentration of interfering matrix components, though it may not be feasible if the target analyte concentration is already low.[2][10]
-
Method of Standard Addition: This method involves adding known amounts of a standard to the sample itself and is useful for quantifying the analyte in complex matrices where a blank matrix is unavailable.[5]
Q5: How do I choose the right internal standard for my lipid analysis?
A5: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte you are quantifying.[5][13] If a direct SIL-IS is not available or is cost-prohibitive, the next best choice is a SIL-IS of a closely related lipid from the same class. For untargeted lipidomics, a mixture of SIL-IS representing major lipid classes is often used.[15][16] Odd-chain fatty acid-containing lipids can also serve as robust internal standards when isotopic versions are not an option.[17] The key is that the internal standard should mimic the chemical and physical behavior of the analyte as closely as possible throughout the entire analytical process.[17][18]
Quantitative Data Summary
Effective sample preparation is critical for mitigating matrix effects. The choice of method can significantly impact the cleanliness of the final extract and the degree of ion suppression or enhancement observed.
Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal
| Sample Preparation Method | Typical Phospholipid Removal Efficiency | Analyte Recovery | Throughput | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Low (~50% with ACN)[12] | Good | High | Simple, fast, and inexpensive.[19] | Results in a complex extract with significant remaining matrix components, leading to high ion suppression.[19] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Variable, method-dependent | Low to Medium | Can provide cleaner extracts than PPT.[10] | Time-consuming, requires method development, and can be difficult to automate.[19] |
| Solid-Phase Extraction (SPE) | High | Good to Excellent | Medium | Provides significantly cleaner extracts by selectively isolating analytes.[1][10][19] | Requires method development and can be more time-consuming than PPT.[19] |
| Phospholipid Removal Plates | Very High (>98-99%)[20][21] | Excellent | High | Fast, effective removal of both proteins and phospholipids with minimal method development.[20][22][23] | Higher consumable cost compared to PPT. |
Table 2: Typical Matrix Effect Values in Common Biological Matrices
The Matrix Effect (%ME) is calculated as: (%ME) = (Peak Area in Matrix / Peak Area in Solvent) * 100. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.[10]
| Biological Matrix | Common Interfering Substances | Typical %ME Range (without specific cleanup) |
| Plasma/Serum | Phospholipids, proteins, salts[7][23] | 30% - 80% (Suppression is common)[5] |
| Urine | Salts, urea, organic acids | 50% - 120% (Suppression and enhancement possible)[5] |
| Tissue Homogenate | Abundant lipids, proteins | 20% - 70% (Significant suppression is typical) |
| Whole Blood | Proteins (hemoglobin), phospholipids[23] | 25% - 75% |
Note: These values are illustrative and can vary significantly based on the analyte, specific matrix composition, and the LC-MS method used.
Detailed Experimental Protocols
Protocol 1: Post-Column Infusion (PCI) for Qualitative Assessment of Matrix Effects
This protocol helps identify at what retention times co-eluting matrix components cause ion suppression or enhancement.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-fitting
-
Analyte standard solution (e.g., 1 µg/mL in mobile phase)
-
Extracted blank matrix samples (prepared using your standard protocol)
Procedure:
-
System Setup: Connect the syringe pump to the LC eluent stream using a T-fitting placed between the analytical column and the MS ion source.[8]
-
Infusion: Begin infusing the analyte standard solution at a low, constant flow rate (e.g., 5-10 µL/min).[8]
-
Equilibration: Allow the infusion to continue until a stable, flat baseline signal for the analyte's MRM transition is observed in the data acquisition software.[8]
-
Injection: Inject a blank matrix extract onto the LC column and begin the chromatographic run using your standard gradient.[8]
-
Data Analysis: Monitor the infused analyte's signal. A significant drop in the baseline indicates a region of ion suppression, while a rise indicates enhancement.[2][8] Compare the retention times of these disturbances to the retention time of your target lipid to assess the risk of interference.
Protocol 2: Post-Extraction Spike for Quantitative Assessment of Matrix Effects
This protocol provides a numerical value for the extent of signal suppression or enhancement.
Materials:
-
Analyte stock solution
-
Blank biological matrix (e.g., plasma from a drug-naive subject)
-
Neat solvent (typically your final reconstitution solvent)
-
Standard sample preparation reagents and equipment
Procedure:
-
Prepare Three Sets of Samples: [2][24]
-
Set A (Neat Solution): Spike the analyte stock solution into the neat solvent to a known final concentration (e.g., low, mid, and high QC levels).
-
Set B (Blank Matrix Extract): Process the blank matrix through your entire sample preparation workflow (extraction, evaporation, reconstitution) without adding any analyte.
-
Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the analyte stock solution to the same final concentrations as in Set A.[2]
-
-
LC-MS/MS Analysis: Analyze all three sets of samples under identical instrument conditions.
-
Calculation: Calculate the Matrix Factor (MF) or Percentage Matrix Effect (%ME) at each concentration level.
-
MF = (Mean Peak Area of Set C) / (Mean Peak Area of Set A)
-
%ME = MF * 100
-
An MF value between 0.75 and 1.25 is often considered acceptable for robust methods.[7]
-
Visual Guides
Diagrams of Workflows and Concepts
Caption: Workflow for assessing and mitigating matrix effects.
Caption: The mechanism of electrospray ion suppression by matrix components.
Caption: Decision tree for selecting a matrix effect mitigation strategy.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Matrix effect in liquid chromatography-electrospray ionization mass spectrometry analysis of benzoxazinoid derivatives in plant material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. What is matrix effect and how is it quantified? [sciex.com]
- 10. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 11. tandfonline.com [tandfonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. avantiresearch.com [avantiresearch.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lcms.cz [lcms.cz]
- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Phree Phospholipid Removal (PLR) Sample Preparation: Phenomenex [phenomenex.com]
- 23. waters.com [waters.com]
- 24. pubs.acs.org [pubs.acs.org]
stability and proper storage conditions for 16:0 Coenzyme A-d4
This technical support center provides guidance on the stability and proper storage of 16:0 Coenzyme A-d4 (Palmitoyl (11,11,12,12-d4) coenzyme A), helping researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C.[1] When stored under these conditions, it is expected to be stable for at least one year.[2] The product is typically shipped on dry ice to maintain this temperature.[1]
Q2: How should I prepare stock solutions of this compound?
A2: Due to the inherent instability of long-chain acyl-CoAs in aqueous solutions, it is highly recommended to prepare solutions fresh for each experiment. If a stock solution is necessary, it should be prepared in a buffer at a pH around 7.5. For longer-term storage, aliquoting the stock solution into single-use vials and storing them at -80°C is advisable to minimize freeze-thaw cycles.
Q3: What solvents are compatible with this compound?
A3: While aqueous buffers are common for experimental use, the thioester bond of acyl-CoAs is susceptible to hydrolysis. The stability of this compound in solution is a critical factor to consider. For analytical techniques like LC-MS, specific protocols should be followed to ensure the stability of the analyte.
Q4: How many times can I freeze and thaw a stock solution of this compound?
A4: It is strongly recommended to avoid multiple freeze-thaw cycles as this can lead to degradation of the molecule. If a stock solution must be prepared, it should be aliquoted into volumes suitable for single experiments to prevent the need for repeated thawing and freezing.
Q5: What are the primary degradation pathways for this compound?
A5: The main degradation pathway for this compound is the hydrolysis of the thioester bond, which connects the fatty acid to the Coenzyme A molecule. This process can be catalyzed by changes in pH, temperature, and the presence of certain enzymes (thioesterases).
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or poor experimental results | Degradation of this compound due to improper storage or handling. | - Ensure the solid compound has been stored consistently at -20°C. - Prepare fresh solutions for each experiment. - If using a stock solution, verify its age and the number of freeze-thaw cycles. Consider preparing a new stock solution. |
| Low signal intensity in mass spectrometry analysis | Analyte degradation in the sample or during the analytical run. | - Minimize the time the sample spends in aqueous solution before analysis. - Use an appropriate and validated LC-MS method for acyl-CoA quantification. - Ensure the pH of the mobile phase is compatible with the stability of the thioester bond. |
| Precipitation observed in the stock solution upon thawing | The concentration of the acyl-CoA may exceed its solubility at lower temperatures. Long-chain acyl-CoAs can form micelles in aqueous solutions. | - Gently warm the solution to room temperature and vortex to redissolve the compound. - Consider preparing a more dilute stock solution. |
| Gradual loss of activity in enzymatic assays | Instability of the this compound substrate in the assay buffer over time. | - Prepare the reaction mixture immediately before starting the assay. - Perform time-course experiments to assess the stability of the substrate under your specific assay conditions. |
Stability and Storage Summary
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid (Powder) | -20°C | At least 1 year | Keep tightly sealed in a desiccated environment. |
| Stock Solution | -80°C | Short-term (days to weeks) | Aliquot into single-use vials to avoid freeze-thaw cycles. |
| Working Solution | 4°C or on ice | For immediate use (within hours) | Prepare fresh for each experiment to ensure maximum integrity. |
Experimental Workflow and Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting experiments involving this compound, focusing on stability-related issues.
Caption: Troubleshooting workflow for experiments using this compound.
References
Technical Support Center: Analysis of Low-Abundance Acyl-CoAs
Welcome to the technical support center for the analysis of low-abundance acyl-CoAs. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive and selective method for quantifying low-abundance acyl-CoAs?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely considered the most sensitive and selective method for the quantification of acyl-CoAs.[1][2][3] This technique provides high specificity, particularly when using methods like Multiple Reaction Monitoring (MRM), which monitors specific precursor-to-product ion transitions for each acyl-CoA species.[3]
Q2: My acyl-CoA samples seem to be degrading. How can I prevent this?
A2: Acyl-CoAs are susceptible to hydrolysis, especially in aqueous solutions that are alkaline or strongly acidic.[3] To minimize degradation, it is crucial to process samples quickly at low temperatures (e.g., on ice). For storage, keeping them as a dry pellet at -80°C is recommended.[3] When reconstituting samples for analysis, using methanol (B129727) or a buffered solution like 50 mM ammonium (B1175870) acetate (B1210297) at a neutral pH can enhance stability compared to unbuffered aqueous solutions.[3][4]
Q3: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode MS/MS?
A3: In positive ion mode, acyl-CoAs typically exhibit a characteristic fragmentation pattern involving a neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[3][5] This common fragmentation allows for the use of neutral loss scans to identify a broad range of acyl-CoA species within a sample. Another frequently observed fragment ion is at m/z 428, which results from the cleavage between the 5' diphosphates.[3]
Q4: How can I improve the chromatographic separation of different acyl-CoA species?
A4: Achieving good chromatographic separation is critical for reducing ion suppression and ensuring accurate quantification.[3] For the analysis of short- to long-chain acyl-CoAs, reversed-phase chromatography, often with a C18 column, is commonly employed.[3] The use of ion-pairing agents or operating at a high pH (e.g., 10.5 with ammonium hydroxide) can significantly improve peak shape and resolution.[3]
Q5: Is chemical derivatization necessary for acyl-CoA analysis?
A5: While not always necessary, chemical derivatization can significantly improve the signal-to-noise ratio, especially for very low-abundance species. Derivatization can enhance ionization efficiency and improve chromatographic properties.[6][7] For instance, derivatization to fluorescent acyl etheno CoA esters allows for highly sensitive fluorometric detection.[8][9] Another strategy is the use of reagents like 8-(diazomethyl) quinoline (B57606) (8-DMQ), which has been shown to increase detection sensitivity by over 600-fold.[6]
Troubleshooting Guides
This section provides structured guides to troubleshoot common issues during the analysis of low-abundance acyl-CoAs.
Issue 1: Low Signal Intensity or Poor Signal-to-Noise Ratio
A weak signal or a high background can obscure the detection of low-abundance acyl-CoAs. Follow this workflow to diagnose and resolve the issue.
Issue 2: Poor Peak Shape and Resolution in Chromatography
Poor chromatography can lead to co-elution, ion suppression, and inaccurate quantification.
Troubleshooting Steps for Poor Peak Shape:
-
Check Column Health: The column may be degraded or clogged. Try flushing the column or replacing it with a new one.
-
Verify Mobile Phase: Ensure the mobile phase is correctly prepared, fresh, and properly degassed. Inconsistent mobile phase composition can lead to peak tailing or splitting.
-
Evaluate Injection: Injecting too large a volume or using a solvent for sample reconstitution that is much stronger than the initial mobile phase can cause peak distortion.
-
Optimize Gradient: A shallow gradient may be necessary to separate closely eluting acyl-CoA species.
-
Consider Ion-Pairing Agents: The use of ion-pairing agents in the mobile phase can improve the retention and peak shape of polar analytes like acyl-CoAs.
Quantitative Data
The abundance of acyl-CoAs can vary significantly between different cell types. The following table summarizes quantitative data for various acyl-CoA species in different human cell lines.
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| Acetyl-CoA | 10.644[4] | - | - |
| Propionyl-CoA | 3.532[4] | - | - |
| Butyryl-CoA | 1.013[4] | - | - |
| Valeryl-CoA | 1.118[4] | - | - |
| Crotonoyl-CoA | 0.032[4] | - | - |
| HMG-CoA | 0.971[4] | - | - |
| Succinyl-CoA | 25.467[4] | - | - |
| Glutaryl-CoA | 0.647[4] | - | - |
| C14:0-CoA | - | ~2.5[4] | ~1.5[4] |
| C16:0-CoA | - | ~12[4] | ~4[4] |
| C18:0-CoA | - | ~5[4] | ~2[4] |
Note: Data from different sources may have variations in experimental conditions and normalization methods, which can affect direct comparability.[4]
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Cultured Cells for LC-MS/MS Analysis
This protocol is designed for the extraction of a broad range of acyl-CoAs from both adherent and suspension cell cultures.[3][4]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard (e.g., C17:0-CoA)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 16,000 x g at 4°C
Procedure:
-
Cell Harvesting and Washing:
-
Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis and Protein Precipitation:
-
For a 10 cm dish of adherent cells, add 200 µL of ice-cold 2.5% SSA containing the internal standard directly to the plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex vigorously and incubate on ice for 10 minutes.
-
-
Lysate Clarification:
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube, avoiding the protein pellet.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant directly into the LC-MS/MS system.
-
Protocol 2: Acyl-CoA Extraction from Tissues
This protocol is adapted for the extraction of acyl-CoAs from tissue samples.[3]
Materials:
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
Ice-cold extraction buffer (e.g., a mixture of isopropanol (B130326) and aqueous potassium phosphate (B84403) buffer) containing an internal standard (e.g., C17:0-CoA)
-
Petroleum ether
-
Methanol
-
Chloroform
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Tissue Homogenization:
-
Flash-freeze approximately 50 mg of tissue in liquid nitrogen and grind it to a fine powder.
-
Homogenize the powder in the ice-cold extraction buffer containing the internal standard.
-
-
Phase Separation and Extraction:
-
Add petroleum ether and vortex to remove nonpolar lipids. Centrifuge at low speed and discard the upper organic phase. Repeat this wash step.
-
Add methanol and chloroform, vortex, and incubate at room temperature.
-
Centrifuge at high speed (e.g., 21,000 x g) to pellet debris.
-
-
Sample Cleanup (Optional but Recommended):
-
Transfer the supernatant containing acyl-CoAs to a new tube and dry it under a stream of nitrogen.
-
For cleaner samples, a solid-phase extraction (SPE) step using a C18 or anion-exchange cartridge can be performed at this stage.
-
-
Sample Reconstitution:
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).
-
Signaling Pathways and Workflows
General Workflow for Acyl-CoA Analysis
The following diagram illustrates the general workflow from sample collection to data analysis for acyl-CoA profiling.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. An 8-(Diazomethyl) Quinoline Derivatized Acyl-CoA in Silico Mass Spectral Library Reveals the Landscape of Acyl-CoA in Aging Mouse Organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Technical Advance: a novel technique for the sensitive quantification of acyl CoA esters from plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Long-Chain Fatty Acyl-CoAs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of long-chain fatty acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider for successful long-chain fatty acyl-CoA (LCFA-CoA) separation?
A1: Successful separation of LCFA-CoAs hinges on several critical factors:
-
Sample Integrity: LCFA-CoAs are prone to degradation. Proper extraction techniques and maintaining low temperatures are crucial.[1][2]
-
Stationary Phase Selection: Reversed-phase columns, particularly C18 and C8, are most commonly used for LCFA-CoA separation.[1][3][4][5]
-
Mobile Phase Composition: The choice of organic solvent, aqueous buffer, and pH plays a significant role in achieving good peak shape and resolution.[1][2][4][6]
-
Detection Method: Tandem mass spectrometry (MS/MS) is the preferred method for sensitive and selective quantification of LCFA-CoAs.[2][3][4][7]
Q2: Why is sample preparation so critical for LCFA-CoA analysis?
A2: LCFA-CoAs are thermally labile and susceptible to enzymatic degradation.[1] Improper sample handling can lead to significant loss of analytes and inaccurate quantification. Key considerations include rapid quenching of biological activity, efficient extraction from the sample matrix, and minimizing exposure to high temperatures and extreme pH conditions.[1][8][9]
Q3: What are the advantages of using LC-MS/MS for LCFA-CoA analysis?
A3: LC-MS/MS offers high sensitivity and selectivity, which is essential for detecting the low endogenous concentrations of LCFA-CoAs in biological samples.[3][7] The use of Multiple Reaction Monitoring (MRM) allows for precise quantification of specific acyl-CoA species, even in complex biological matrices.[2][10]
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of long-chain fatty acyl-CoAs.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step | Rationale |
| Secondary Interactions with Stationary Phase | Use a base-deactivated column or add a small amount of a competing base (e.g., triethylamine) to the mobile phase.[11][12] | Silanol groups on the silica (B1680970) backbone of the stationary phase can interact with the phosphate (B84403) groups of the acyl-CoAs, leading to peak tailing. |
| Inappropriate Mobile Phase pH | Optimize the pH of the mobile phase. A slightly acidic to neutral pH is often recommended to ensure the analytes are in a single ionic form.[13] | Changes in pH can alter the ionization state of the acyl-CoAs, affecting their retention and peak shape. |
| Column Overload | Reduce the sample injection volume or dilute the sample. | Injecting too much sample can saturate the stationary phase, leading to peak distortion. |
| Column Contamination | Wash the column with a strong solvent or replace the column if necessary. | Accumulation of matrix components on the column can interfere with the separation.[14] |
Issue 2: Low Signal Intensity or Poor Sensitivity
| Potential Cause | Troubleshooting Step | Rationale |
| Analyte Degradation | Ensure samples are processed quickly on ice and stored at -80°C. Use fresh extraction solvents.[1][2] | LCFA-CoAs are unstable and can degrade during sample preparation and storage. |
| Inefficient Ionization | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). Consider using positive ion mode electrospray ionization (ESI).[1][3] | Proper ionization is critical for achieving high sensitivity in MS detection. |
| Suboptimal Mobile Phase for MS | Use volatile buffers like ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521).[2][4][13] | Non-volatile salts can cause ion suppression and contaminate the mass spectrometer. |
| Sample Loss During Preparation | Use low-binding tubes and pipette tips. Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol for recovery.[15] | The phosphate groups of acyl-CoAs can adhere to glass and metal surfaces. |
Issue 3: Poor Resolution or Co-elution of Peaks
| Potential Cause | Troubleshooting Step | Rationale |
| Inadequate Chromatographic Separation | Optimize the gradient elution profile. A shallower gradient can improve the separation of closely eluting species.[1][9] | A well-optimized gradient is key to resolving complex mixtures of LCFA-CoAs. |
| Incorrect Stationary Phase | Consider a column with a different chemistry (e.g., C8 instead of C18) or a different particle size.[1][5][16] | The choice of stationary phase has a significant impact on selectivity. |
| Mobile Phase Composition Not Optimal | Adjust the organic solvent (e.g., acetonitrile (B52724) vs. methanol) or the aqueous buffer composition.[6][17] | Different organic solvents can provide different selectivities for LCFA-CoAs. |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Fatty Acyl-CoAs from Tissue
This protocol is adapted from methods described for the extraction of LCFA-CoAs from muscle and liver tissues.[1][8]
-
Homogenization: Homogenize ~40 mg of frozen tissue on ice in 0.5 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9).[1][8]
-
Solvent Addition: Add 0.5 mL of a 3:1:1 mixture of acetonitrile:2-propanol:methanol containing an internal standard (e.g., heptadecanoyl-CoA).[1]
-
Extraction: Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g for 10 minutes at 4°C.[1]
-
Collection: Collect the supernatant for LC-MS/MS analysis.
Protocol 2: Reversed-Phase HPLC Separation of Long-Chain Fatty Acyl-CoAs
This protocol is a general guideline based on commonly used methods.[1][4]
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).[1]
-
Mobile Phase A: 15 mM ammonium hydroxide in water.[1]
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Gradient:
-
Start at 20% B.
-
Increase to 45% B over 2.8 minutes.
-
Decrease to 25% B over 0.2 minutes.
-
Increase to 65% B over 1 minute.
-
Decrease back to 20% B over 0.5 minutes.[1]
-
Data Presentation
Table 1: Typical Retention Times of Long-Chain Fatty Acyl-CoAs
| Analyte | Retention Time (min) |
| C14:0-CoA | ~7.5 |
| C16:1-CoA | ~8.5 |
| C16:0-CoA | ~9.0 |
| C18:2-CoA | ~10.0 |
| C18:1-CoA | ~11.0 |
| C18:0-CoA | ~12.0 |
| C20:0-CoA | ~13.5 |
| (Retention times are approximate and will vary depending on the specific chromatographic conditions)[2] |
Table 2: Mass Spectrometry Parameters for MRM Analysis
| Precursor Ion (m/z) | Product Ion (m/z) | Analyte |
| 894.4 | 387.1 | C14:0-CoA |
| 920.4 | 413.1 | C16:1-CoA |
| 922.4 | 415.1 | C16:0-CoA |
| 946.4 | 439.1 | C18:2-CoA |
| 948.4 | 441.1 | C18:1-CoA |
| 950.4 | 443.1 | C18:0-CoA |
| 978.5 | 471.2 | C20:0-CoA |
| (Precursor and product ions are based on the [M+H]+ adducts and the characteristic neutral loss of 507 Da)[7][10] |
Visualizations
Caption: Experimental workflow for LCFA-CoA analysis.
Caption: Troubleshooting logic for poor peak shape.
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
- 6. lcms.cz [lcms.cz]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 10. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of the concentration and 13C tracer enrichment of long-chain fatty acyl-coenzyme A in muscle by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jsbms.jp [jsbms.jp]
- 17. drawellanalytical.com [drawellanalytical.com]
Navigating In-Source Instability of Deuterated Standards: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of in-source instability of deuterated standards in liquid chromatography-mass spectrometry (LC-MS) analysis. Unstable internal standards can lead to poor data quality, inaccurate quantification, and unreliable results. This guide offers practical solutions and detailed protocols to help you identify, understand, and mitigate these issues in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is in-source instability of deuterated standards?
A1: In-source instability refers to the unintended loss or exchange of deuterium (B1214612) atoms from a deuterated internal standard (IS) within the mass spectrometer's ion source. The most common form of this instability is hydrogen-deuterium (H/D) back-exchange, where deuterium atoms on the IS are replaced by hydrogen atoms from the mobile phase or residual water in the system.[1][2] This phenomenon can lead to a shift in the isotopic distribution of the standard, causing inaccuracies in quantification.
Q2: What are the primary causes of H/D back-exchange?
A2: Several factors can contribute to H/D back-exchange in the ion source:
-
Mobile Phase pH: Both acidic and basic conditions can catalyze the exchange of deuterium atoms, particularly those on labile positions (e.g., -OH, -NH, -COOH).[1][2] The rate of exchange is typically lowest at a pH around 2.5 to 3.[2]
-
Ion Source Temperature: Higher temperatures in the electrospray ionization (ESI) source can provide the energy needed to overcome the activation barrier for H/D exchange, accelerating the process.
-
Position of Deuterium Labels: Deuterium atoms on chemically unstable positions are more susceptible to exchange. Labels on aromatic rings or stable aliphatic chains are generally more robust than those on heteroatoms or carbons adjacent to electron-withdrawing groups.[3]
-
Solvent Composition: The type of organic solvent and the presence of protic solvents like water can influence the rate of exchange.
Q3: How can I identify if my deuterated standard is unstable in the ion source?
A3: Several signs may indicate in-source instability:
-
Poor Precision and Accuracy: High variability in the analyte-to-internal standard response ratio across a run.
-
Drifting Signal: A systematic increase or decrease in the internal standard signal over time.
-
Appearance of Unexpected Ions: Observation of ions corresponding to the deuterated standard that has lost one or more deuterium atoms.
-
Inconsistent Results: Discrepancies in quantitative results between different analytical batches or instruments.
Troubleshooting Guide
Issue 1: Inconsistent Analyte/Internal Standard Area Ratios
Symptom: The peak area ratio of the analyte to the deuterated internal standard is not consistent across injections, leading to poor precision.
Possible Cause: In-source H/D back-exchange is occurring, altering the concentration of the deuterated standard detected by the mass spectrometer.
Troubleshooting Steps:
-
Optimize Ion Source Temperature: Systematically reduce the ion source temperature to the lowest level that maintains adequate sensitivity for your analyte.
-
Adjust Mobile Phase pH: If your chromatography allows, adjust the mobile phase pH to be between 3 and 6, where H/D exchange is generally minimized. Avoid highly acidic or basic conditions.[2]
-
Evaluate Solvent Composition: If possible, investigate the use of aprotic solvents in your mobile phase to reduce the availability of exchangeable protons.
-
Assess Labeling Position: Review the certificate of analysis for your deuterated standard to understand the position of the deuterium labels. If they are in labile positions, consider sourcing a standard with labels on more stable positions.[3]
Issue 2: Drifting Internal Standard Signal Throughout the Analytical Run
Symptom: The peak area of the deuterated internal standard consistently decreases or increases over the course of an analytical batch.
Possible Cause: Progressive H/D back-exchange influenced by the analytical conditions over time.
Troubleshooting Steps:
-
Equilibrate the System: Ensure the LC-MS system is thoroughly equilibrated with the mobile phase before starting the analytical run to create a stable environment.
-
Perform a Stability Study: Incubate the deuterated standard in the mobile phase at the autosampler temperature for the duration of a typical analytical run. Inject aliquots at different time points to monitor for any degradation or exchange.
-
Investigate Carryover: A drifting signal can also be caused by carryover. Implement rigorous wash steps for the injector and column between injections.
Data Presentation: Impact of Experimental Parameters on Deuterated Standard Stability
The following tables summarize the influence of key experimental parameters on the in-source stability of deuterated standards. The data presented is a synthesis of typical trends observed in LC-MS analyses.
Table 1: Effect of Mobile Phase pH on H/D Back-Exchange
| Mobile Phase pH | Representative % Back-Exchange (after 24h incubation) | Stability |
| 2.0 | 15-25% | Low |
| 4.0 | 5-10% | Moderate |
| 6.0 | < 5% | High |
| 8.0 | 10-20% | Low |
| 10.0 | > 25% | Very Low |
Table 2: Influence of Ion Source Temperature on In-Source H/D Back-Exchange
| Ion Source Temperature | Representative % In-Source Exchange | Stability |
| 150 °C | < 2% | High |
| 250 °C | 5-15% | Moderate |
| 350 °C | 15-30% | Low |
| 450 °C | > 30% | Very Low |
Table 3: Comparative Stability of Deuterated Standards in Common LC-MS Solvents
| Solvent System (80:20 Organic:Aqueous) | Protic/Aprotic Nature | Representative % Back-Exchange | Relative Stability |
| Acetonitrile/Water | Aprotic/Protic | < 5% | High |
| Methanol/Water | Protic/Protic | 5-15% | Moderate |
| Isopropanol/Water | Protic/Protic | 10-20% | Low |
Experimental Protocols
Protocol 1: Evaluation of Deuterated Standard Stability in Solution
Objective: To assess the stability of a deuterated internal standard in the analytical mobile phase and sample diluent over time.
Methodology:
-
Prepare Solutions:
-
Solution A: Prepare a solution of the deuterated internal standard at its working concentration in the initial mobile phase.
-
Solution B: Prepare a solution of the deuterated internal standard at its working concentration in the sample diluent.
-
-
Initial Analysis (T=0): Inject both solutions onto the LC-MS system at the beginning of the experiment and record the peak areas of the deuterated standard and any signal at the mass transition of the unlabeled analyte.
-
Incubation: Store aliquots of both solutions under the same conditions as the samples in the autosampler.
-
Time-Point Analysis: Re-inject the solutions at regular intervals (e.g., 4, 8, 12, and 24 hours).
-
Data Analysis:
-
Monitor the peak area of the deuterated standard over time. A significant decrease may indicate degradation.
-
Monitor the peak area of the unlabeled analyte's mass transition. An increase in this signal over time is a direct indicator of H/D back-exchange.[1]
-
Protocol 2: Assessment of In-Source H/D Back-Exchange Using Post-Column Infusion
Objective: To specifically evaluate the extent of H/D back-exchange occurring within the mass spectrometer's ion source.
Methodology:
-
System Setup:
-
Use a T-connector to introduce a constant flow of a solution containing the deuterated internal standard into the LC eluent stream after the analytical column but before the ESI probe.
-
-
Mobile Phase Evaluation:
-
Infuse the deuterated standard solution while running a blank gradient with the analytical mobile phase.
-
Monitor the ion signals for both the intact deuterated standard and the ion corresponding to the loss of one or more deuterium atoms.
-
-
Parameter Optimization:
-
Systematically vary the ion source parameters (e.g., temperature, gas flows, and voltages) while infusing the deuterated standard.
-
Record the relative intensities of the exchanged and unexchanged ions under each condition.
-
-
Data Analysis:
-
Calculate the percentage of H/D back-exchange for each set of source parameters.
-
Identify the optimal source conditions that minimize in-source exchange while maintaining adequate signal intensity for the analyte.
-
Visualizing In-Source Instability
Mechanism of In-Source Hydrogen-Deuterium Exchange
Caption: In-source H/D exchange mechanism in electrospray ionization.
Troubleshooting Workflow for In-Source Instability
Caption: A logical workflow for troubleshooting deuterated standard instability.
Relationship Between LC-MS Parameters and Deuterated Standard Stability
References
ensuring the chemical and isotopic purity of 16:0 Coenzyme A-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the chemical and isotopic purity of 16:0 Coenzyme A-d4 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the difference between isotopic enrichment and isotopic purity for this compound?
A1: It is critical to distinguish between isotopic enrichment and isotopic purity (or species abundance).[1]
-
Isotopic Enrichment refers to the percentage of deuterium (B1214612) at a specific labeled position within the molecule. For this compound, a 99% isotopic enrichment means that for each of the four designated positions, there is a 99% probability of finding a deuterium atom instead of a hydrogen atom.[1]
-
Isotopic Purity (Species Abundance) refers to the percentage of the entire population of molecules that contains the desired number of deuterium atoms.[1] For this compound, this would be the percentage of molecules that are fully deuterated with all four deuterium atoms. A high isotopic enrichment does not guarantee 100% isotopic purity, as some molecules may have fewer than four deuterium atoms.[1]
Q2: How can I assess the chemical purity of my this compound sample?
A2: The chemical purity of this compound can be assessed using a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) coupled with a suitable detector, such as an evaporative light scattering detector (ELSD) or a UV detector, is a common method.[2] Purity is typically determined by the area under the curve (AUC) of the main peak relative to the total area of all peaks.[2] Thin-layer chromatography (TLC) can also be used for a qualitative assessment of purity.[2][3]
Q3: What are the best methods to determine the isotopic purity of this compound?
A3: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the primary methods for determining isotopic purity.[4][5]
-
Mass Spectrometry (MS): Electrospray ionization high-resolution mass spectrometry (ESI-HRMS) can distinguish between the deuterated and non-deuterated isotopologues based on their mass-to-charge ratio (m/z).[4][6] The relative abundance of these isotopolog ions is used to calculate the isotopic purity.[4][6]
-
Nuclear Magnetic Resonance (NMR): Proton NMR (¹H NMR) can be used to confirm the structure and assess the degree of deuteration by observing the absence or reduction of signals at the deuterated positions.[2][5]
Q4: How should I store this compound to maintain its purity?
A4: this compound should be stored as a powder at -20°C.[2][3][7] It is important to prevent exposure to moisture, as Coenzyme A esters can be susceptible to hydrolysis. For long-term storage, it is recommended to keep the compound in a desiccated environment.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of this compound.
Problem 1: Low Chemical Purity Detected by HPLC
Possible Causes & Solutions
| Cause | Recommended Action |
| Degradation during storage or handling | Ensure proper storage conditions (-20°C, dry).[2][3][7] Avoid repeated freeze-thaw cycles. Prepare fresh solutions for analysis. |
| Contamination of solvents or vials | Use high-purity, LC-MS grade solvents. Use glass vials instead of plastic to minimize signal loss.[8] |
| Inappropriate HPLC method | Optimize the mobile phase composition and gradient. A reversed-phase C18 column is commonly used for acyl-CoA analysis.[9] Consider using an ion-pairing reagent if peak shape is poor, though methods without ion-pairing are also available.[10][11] |
Problem 2: Inaccurate Isotopic Purity Measurement by Mass Spectrometry
Possible Causes & Solutions
| Cause | Recommended Action |
| Low mass resolution | Use a high-resolution mass spectrometer (e.g., Orbitrap, TOF) to accurately resolve the isotopologue peaks.[4][6] |
| Hydrogen-Deuterium (H/D) exchange | H/D exchange can occur in certain solvents or under specific pH conditions, altering the isotopic distribution.[4] Analyze samples promptly after preparation and use aprotic solvents where possible. |
| Incorrect data analysis | Ensure correct integration of all relevant isotopologue peaks (d0, d1, d2, d3, d4). The isotopic purity is calculated based on the relative abundance of the fully deuterated species.[4][6] |
| Matrix effects in LC-MS/MS | Matrix effects can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Use an appropriate internal standard, such as a stable isotope-labeled version with a different number of deuterium atoms, to correct for these effects.[12] |
Experimental Protocols
Protocol 1: Determination of Chemical Purity by HPLC-ELSD
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in a suitable solvent (e.g., water or a mixture of chloroform (B151607) and methanol) to a final concentration of 1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
ELSD Conditions:
-
Nebulizer Temperature: 40°C.
-
Evaporation Temperature: 60°C.
-
Gas Flow Rate: 1.5 L/min.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the chemical purity as the percentage of the area of the main peak relative to the total area of all peaks. A purity of >99% (AUC) is generally considered high.[2]
-
Protocol 2: Isotopic Purity Analysis by ESI-HRMS
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a solvent suitable for direct infusion, such as 50:50 acetonitrile:water.[6]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Mass Analyzer: High-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Scan Range: A narrow scan range around the expected m/z of the protonated molecule [M+H]⁺. For this compound, the expected monoisotopic mass is approximately 1060.45 Da.[7]
-
Resolution: Set to >60,000 to resolve the isotopic peaks.
-
-
Data Analysis:
-
Acquire the mass spectrum and identify the peaks corresponding to the different isotopologues (d0, d1, d2, d3, d4).
-
Determine the relative abundance of each isotopologue peak.
-
Calculate the isotopic purity as the percentage of the abundance of the d4 peak relative to the sum of the abundances of all isotopologues.
-
Data Presentation
Table 1: Representative Chemical Purity Data for this compound
| Analytical Method | Specification | Result |
| HPLC-ELSD | ≥99% (AUC) | 100% (AUC)[2] |
| TLC | >99% Purity, single spot | Pass[2] |
Table 2: Example Isotopic Purity Data from Mass Spectrometry
| Isotopologue | Expected [M+H]⁺ (m/z) | Observed Relative Abundance (%) |
| 16:0 CoA-d0 | ~1057.47 | 0.1 |
| 16:0 CoA-d1 | ~1058.47 | 0.5 |
| 16:0 CoA-d2 | ~1059.48 | 1.5 |
| 16:0 CoA-d3 | ~1060.48 | 3.0 |
| 16:0 CoA-d4 | ~1061.49 | 94.9 |
Note: The expected m/z values are approximate and may vary slightly based on the charge state and adducts.
Visualizations
Caption: Troubleshooting workflow for purity issues with this compound.
Caption: Experimental workflow for chemical and isotopic purity analysis.
References
- 1. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. avantiresearch.com [avantiresearch.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis and purification of acyl coenzyme A thioesters by reversed-phase ion-pair liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating a Quantitative Method for 16:0 Coenzyme A: A Comparison of Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of key metabolites is paramount. This guide provides a comprehensive comparison for validating a quantitative method for 16:0 Coenzyme A (Palmitoyl-CoA), focusing on the critical role of the internal standard. We present a comparative analysis of using a stable isotope-labeled internal standard, 16:0 Coenzyme A-d4, versus an odd-chain fatty acyl-CoA, such as Heptadecanoyl-CoA (17:0-CoA), supported by established methodologies and validation principles.
Long-chain acyl-CoAs like 16:0-CoA are central intermediates in numerous metabolic pathways, including fatty acid metabolism and energy production. Their precise measurement is crucial for understanding disease states and the efficacy of therapeutic interventions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and specificity. However, the accuracy of LC-MS/MS quantification heavily relies on the use of an appropriate internal standard to correct for variability during sample preparation and analysis.
Comparison of Internal Standards: this compound vs. Odd-Chain Acyl-CoAs
The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency, thus effectively compensating for matrix effects and variations in sample processing.
This compound (Stable Isotope-Labeled Internal Standard): This is a deuterated form of the analyte, making it the ideal internal standard. Its chemical and physical properties are nearly identical to the endogenous 16:0-CoA, ensuring it behaves similarly during extraction, chromatography, and ionization. This co-elution and similar ionization response allow for the most accurate correction of matrix effects and procedural losses, leading to higher precision and accuracy in quantification.
Odd-Chain Acyl-CoAs (e.g., 17:0-CoA): These are structurally similar analogs to the analyte but do not occur naturally in most biological systems. While they can partially correct for extraction and injection variability, their different chromatographic retention times and potential for differential ionization efficiency compared to 16:0-CoA can lead to less effective compensation for matrix effects. This can result in reduced accuracy and precision, particularly in complex biological matrices.
Quantitative Data Summary
The following tables summarize the expected performance characteristics for a validated LC-MS/MS method for 16:0 Coenzyme A quantification using either this compound or 17:0-CoA as the internal standard. The data is based on typical validation parameters reported in the literature for similar assays.
Table 1: Method Validation Parameters for 16:0-CoA Quantification using 16:0-CoA-d4 as Internal Standard
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 0.1 - 1 pmol |
| Upper Limit of Quantification (ULOQ) | Within linear range | 100 - 500 pmol |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | Within ± 10% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Matrix Effect (% Suppression/Enhancement) | Minimal and consistent | Effectively compensated |
| Recovery (%) | Consistent and reproducible | > 85% |
Table 2: Method Validation Parameters for 16:0-CoA Quantification using 17:0-CoA as Internal Standard
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 0.5 - 5 pmol |
| Upper Limit of Quantification (ULOQ) | Within linear range | 100 - 500 pmol |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | Within ± 15% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | < 15% |
| Matrix Effect (% Suppression/Enhancement) | Potentially significant and variable | Inconsistent compensation |
| Recovery (%) | Consistent and reproducible | > 80% |
Experimental Protocols
A detailed methodology is crucial for reproducible and reliable results. Below are representative protocols for the quantification of 16:0 Coenzyme A in cultured cells.
Sample Preparation (Cultured Cells)
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Metabolism Quenching and Lysis: Add 1 mL of ice-cold 80% methanol (B129727) containing the internal standard (either 16:0-CoA-d4 or 17:0-CoA) to the cell culture plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Precipitation: Vortex the cell lysate vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.
-
Extraction: Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
16:0-CoA: Precursor ion (Q1) m/z 1006.5 -> Product ion (Q3) m/z 499.3
-
16:0-CoA-d4: Precursor ion (Q1) m/z 1010.5 -> Product ion (Q3) m/z 503.3
-
17:0-CoA: Precursor ion (Q1) m/z 1020.5 -> Product ion (Q3) m/z 513.3
-
-
Optimization: Optimize collision energy and other MS parameters for each analyte and internal standard.
-
Data Analysis
-
Peak Integration: Integrate the peak areas for the analyte (16:0-CoA) and the internal standard (16:0-CoA-d4 or 17:0-CoA) in each sample.
-
Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.
-
Quantification: Determine the concentration of 16:0-CoA in the samples by comparing the peak area ratios to a standard curve prepared with known concentrations of 16:0-CoA and a constant concentration of the internal standard.
Visualizing the Workflow and Pathway
To further clarify the experimental process and the biological context of 16:0 Coenzyme A, the following diagrams are provided.
Caption: Experimental workflow for 16:0-CoA quantification.
Caption: Metabolic fate of 16:0 Coenzyme A.
Conclusion
The validation of a quantitative method for 16:0 Coenzyme A requires careful consideration of the internal standard. While odd-chain acyl-CoAs can be used, the data strongly supports the use of a stable isotope-labeled internal standard like This compound for achieving the highest level of accuracy and precision. Its ability to closely mimic the behavior of the endogenous analyte throughout the analytical process ensures robust and reliable quantification, which is essential for advancing research and development in metabolic diseases and related fields.
A Head-to-Head Comparison: 16:0 Coenzyme A-d4 vs. 13C-Labeled Internal Standards for Quantitative Mass Spectrometry
In the precise world of quantitative analysis, particularly in lipidomics and drug development, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. For researchers quantifying palmitoyl-CoA (16:0 Coenzyme A), stable isotope-labeled internal standards are the gold standard. This guide provides an objective comparison between the commonly used deuterium-labeled 16:0 Coenzyme A-d4 and the theoretically superior 13C-labeled palmitoyl-CoA, supported by established principles and generalized experimental data from mass spectrometry.
Performance Face-Off: A Quantitative Comparison
The ideal internal standard should perfectly mimic the analyte's behavior throughout the entire analytical process, from extraction to detection, thus correcting for sample loss and matrix effects.[1] While both deuterium (B1214612) and carbon-13 labeled standards aim for this, their inherent physical properties can lead to performance differences.
A critical performance indicator is the potential for chromatographic shift relative to the unlabeled analyte. Deuterium labeling, due to the significant mass difference between hydrogen and deuterium (approximately 100%), can alter the physicochemical properties of the molecule enough to cause a slight difference in retention time during liquid chromatography (LC).[2] This can be particularly problematic in complex biological matrices where co-eluting substances can cause ion suppression, leading to inaccurate quantification if the internal standard and analyte do not experience the same degree of signal suppression.[3] Carbon-13 labeled standards, with a smaller relative mass difference, are much less prone to this chromatographic shift and are therefore considered to co-elute more closely with the native analyte.[4]
| Feature | This compound (Deuterium Labeled) | 13C-Labeled Palmitoyl-CoA | Rationale |
| Co-elution with Analyte | May exhibit a slight retention time shift. | Generally co-elutes perfectly with the native analyte.[4] | The larger relative mass difference in D-labeling can alter chromatographic behavior.[2] |
| Isotopic Stability | Generally stable, but H/D exchange is possible in certain positions.[3] | Highly stable with no risk of isotope exchange.[4] | Carbon-carbon bonds are less labile than carbon-hydrogen bonds. |
| Correction for Matrix Effects | Good, but can be compromised by chromatographic shifts.[3] | Excellent, due to near-identical elution profiles.[4] | Co-elution ensures that the analyte and internal standard experience the same ionization conditions. |
| Commercial Availability & Cost | More commonly available and generally less expensive.[5] | Often more expensive and less commonly available for complex molecules.[5] | Synthesis of 13C-labeled compounds can be more complex and costly. |
| Risk of Isotopic Scrambling | Low, but possible under certain MS conditions. | Negligible.[4] | The 13C label is integral to the carbon skeleton of the molecule. |
Experimental Protocols
The following is a generalized experimental protocol for the quantification of 16:0 Coenzyme A in a biological matrix (e.g., tissue homogenate) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard.
1. Sample Preparation and Extraction:
-
Homogenization: Tissues are pulverized in liquid nitrogen and homogenized in a suitable buffer, often containing antioxidants and enzyme inhibitors to prevent degradation of acyl-CoAs.
-
Internal Standard Spiking: A known amount of the internal standard (either this compound or 13C-labeled palmitoyl-CoA) is added to the homogenate at the earliest stage possible to account for variability in the entire sample preparation process.[4]
-
Extraction: Acyl-CoAs are extracted from the homogenate using a method such as solid-phase extraction (SPE) or liquid-liquid extraction. A common approach involves the use of reversed-phase SPE cartridges.
-
Elution and Drying: The acyl-CoAs are eluted from the SPE cartridge, and the eluate is typically dried under a stream of nitrogen.
-
Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC mobile phase.
2. LC-MS/MS Analysis:
-
Chromatography: The reconstituted sample is injected into a reversed-phase ultra-high-performance liquid chromatography (UHPLC) system. A gradient elution is typically employed using a binary solvent system, for example, with ammonium (B1175870) hydroxide (B78521) in water and ammonium hydroxide in acetonitrile, to separate the acyl-CoAs.[6]
-
Mass Spectrometry: The column eluent is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: The quantification is performed using selected reaction monitoring (SRM). Specific precursor-to-product ion transitions for both the native 16:0 Coenzyme A and the stable isotope-labeled internal standard are monitored.[6]
3. Data Analysis:
-
The peak areas of the native analyte and the internal standard are integrated.
-
A ratio of the analyte peak area to the internal standard peak area is calculated.
-
The concentration of the analyte in the sample is determined by comparing this ratio to a standard curve generated by analyzing known concentrations of the analyte with a constant amount of the internal standard.
Visualizing the Workflow and Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: A generalized workflow for the quantification of acyl-CoAs using LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ukisotope.com [ukisotope.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of LC-MS/MS Results: A Guide to Complementary Analytical Methods
In the landscape of bioanalytical research and drug development, the accuracy and reliability of quantitative data are paramount. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and specific platform for the quantification of a wide range of analytes, from small molecules to large protein biotherapeutics. However, to ensure the robustness of analytical data, regulatory bodies and scientific best practices often recommend the cross-validation of LC-MS/MS results with other established analytical methods.
This guide provides a comprehensive comparison of LC-MS/MS with alternative analytical techniques, primarily immunoassays such as Enzyme-Linked Immunosorbent Assay (ELISA). It is designed for researchers, scientists, and drug development professionals to objectively evaluate the performance of these methods, supported by experimental data and detailed protocols.
Comparative Analysis of LC-MS/MS and Immunoassays
LC-MS/MS and immunoassays are fundamentally different analytical techniques, each with a unique set of advantages and limitations. LC-MS/MS offers high selectivity and specificity, enabling the direct measurement of an analyte based on its mass-to-charge ratio.[1] This makes it particularly valuable for distinguishing between structurally similar compounds, such as drug metabolites or protein isoforms.[1] In contrast, immunoassays rely on the specific binding of antibodies to the target analyte.[2] While often highly sensitive, immunoassays can be susceptible to cross-reactivity with related molecules, potentially leading to inaccurate quantification.[3]
The choice between these methods often depends on the specific requirements of the assay, including the nature of the analyte, the required sensitivity, and the stage of drug development.[4] For early-stage discovery and preclinical studies, the rapid method development time of LC-MS/MS can be a significant advantage.[4] For large-scale clinical trials, the high-throughput capabilities and lower cost per sample of immunoassays may be more suitable.
Quantitative Data Comparison
The following tables summarize key performance parameters from studies directly comparing LC-MS/MS and immunoassay methods for the quantification of various analytes.
Table 1: Comparison of Assay Performance for Salivary Cotinine [5]
| Parameter | LC-MS/MS | ELISA |
| Limit of Quantitation (LOQ) | 0.1 ng/mL | 0.15 ng/mL |
| Geometric Mean (GeoM) | 4.1 ng/mL | 5.7 ng/mL |
| Intraclass Correlation (ICC) | \multicolumn{2}{c | }{0.884} |
Table 2: Cross-Validation of a Multiplex LC-MS/MS Method with Reference Methods (ELISA or LC-MS/MS) [6]
| Parameter | Multiplex LC-MS/MS |
| Linearity Range | 2 to 100 µg/mL |
| Inter- and Intra-assay Precision (%CV) | <14.6% |
| Accuracy (% Bias) | 90.1–111.1% |
| Mean Absolute Bias vs. Reference | 10.6% (range 3.0–19.9%) |
Table 3: Comparison of ELISA and LC-MS/MS for a Contaminant in Food [7]
| Parameter | ELISA | LC-MS/MS |
| Within-Day Precision (%CV) | ||
| 1 ppm | 10.38 - 15.07% | Not Reported |
| 5 ppm | Good (<10%) | Not Reported |
| 10 ppm | Good (<10%) | Not Reported |
| Accuracy (% Recovery) | 89 - 120% | Reference Method |
| Correlation | \multicolumn{2}{c | }{Good} |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for ensuring the reproducibility and comparability of analytical results. Below are representative protocols for a sandwich ELISA and a typical LC-MS/MS workflow for protein quantification.
Sandwich ELISA Protocol
This protocol outlines the key steps for a quantitative sandwich ELISA.[8][9][10][11][12]
-
Plate Coating:
-
Dilute the capture antibody to a concentration of 1-10 µg/mL in coating buffer.
-
Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C or for 2 hours at room temperature.
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Sample and Standard Incubation:
-
Prepare serial dilutions of the standard protein in sample buffer.
-
Dilute the unknown samples in sample buffer.
-
Add 100 µL of the standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Detection Antibody Incubation:
-
Dilute the enzyme-conjugated detection antibody in sample buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Substrate Development and Measurement:
-
Add 100 µL of the enzyme substrate (e.g., TMB) to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Add 50 µL of stop solution (e.g., 1 M H₂SO₄) to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the standards.
-
Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.
-
LC-MS/MS Protocol for Protein Quantification
This protocol describes a typical "bottom-up" proteomics workflow for quantifying a target protein in a complex biological matrix.[13][14][15]
-
Sample Preparation:
-
Extract proteins from the biological sample (e.g., plasma, tissue homogenate) using a suitable lysis buffer.[14]
-
Determine the total protein concentration of the extract using a protein assay (e.g., BCA assay).
-
-
Protein Digestion:
-
Take a known amount of total protein (e.g., 50 µg) from each sample.
-
Perform a reduction and alkylation step to denature the proteins and cap cysteine residues.
-
Digest the proteins into smaller peptides using a sequence-specific protease, most commonly trypsin, overnight at 37°C.[13]
-
-
Peptide Cleanup:
-
Remove salts and detergents from the peptide mixture using a solid-phase extraction (SPE) C18 cartridge.
-
Elute the purified peptides and dry them under vacuum.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Inject a known amount of the peptide mixture onto a liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate the peptides using a reversed-phase HPLC column with a gradient of increasing organic solvent (e.g., acetonitrile).
-
The eluting peptides are ionized (typically by electrospray ionization) and introduced into the mass spectrometer.
-
The mass spectrometer is operated in a data-dependent acquisition mode, where it first performs a full scan (MS1) to detect the peptide precursor ions and then selects the most intense ions for fragmentation (MS/MS or MS2).
-
-
Data Analysis:
-
The resulting MS/MS spectra are searched against a protein sequence database to identify the peptides.
-
The abundance of the target protein is quantified by measuring the peak area of one or more of its unique (proteotypic) peptides. For relative quantification, the peak areas are compared across different samples. For absolute quantification, a stable isotope-labeled version of a target peptide is often used as an internal standard.
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for ELISA and LC-MS/MS.
Figure 1. A typical workflow for a sandwich ELISA. (Within 100 characters)
References
- 1. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Liquid Chromatography Mass Spectrometry and Enzyme-Linked Immunosorbent Assay Methods to Measure Salivary Cotinine Levels in Ill Children - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RPubs - ELISA Method Validation and Method Comparison [rpubs.com]
- 8. Enzyme-Linked Immunosorbent Assay (ELISA) Protocol - Creative Proteomics [creative-proteomics.com]
- 9. ELISA Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. What is ELISA: Assay and Applications | Molecular Devices [moleculardevices.com]
- 11. ELISA Protocol | Rockland [rockland.com]
- 12. ELISA Protocols | Antibodies.com [antibodies.com]
- 13. Procedure for Protein Identification Using LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Protein preparation for LC-MS/MS analysis [protocols.io]
- 15. e-b-f.eu [e-b-f.eu]
A Researcher's Guide to Acyl-CoA Extraction: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the complexities of lipid metabolism, the accurate and robust analysis of acyl-Coenzyme A (acyl-CoA) species is paramount. These molecules are central players in a vast array of cellular processes, from fatty acid metabolism and energy production to the regulation of crucial signaling pathways. The choice of extraction method is a critical first step that significantly influences the quality and reliability of subsequent analytical data, typically obtained through liquid chromatography-mass spectrometry (LC-MS).
This guide provides an objective comparison of common extraction methods for acyl-CoA analysis, supported by experimental data from peer-reviewed studies. We delve into the methodologies of protein precipitation, solid-phase extraction (SPE), and combined approaches, presenting their strengths and weaknesses to help you select the optimal strategy for your research needs.
Performance Comparison of Acyl-CoA Extraction Methods
The selection of an appropriate extraction method is a trade-off between simplicity, speed, recovery, and the cleanliness of the final extract. The following table summarizes quantitative data from various studies to facilitate a direct comparison of key performance metrics.
| Extraction Method | Key Advantages | Key Disadvantages | Typical Recovery Rate | Limit of Detection (LOD) | Key References |
| Protein Precipitation (PP) | |||||
| Methanol (B129727) | Simple, fast, and effective for a broad range of acyl-CoAs.[1][2] | Potential for lower recovery of very long-chain species and ion suppression from co-extracted matrix components.[1][3] | High MS intensities reported, specific recovery percentages vary.[4] | 2 to 133 nM for various acyl-CoAs.[5] | [1][2][3][4] |
| Acetonitrile (B52724) (ACN) | Efficient protein removal, often providing a cleaner supernatant than methanol.[6] | Can lead to co-precipitation of some analytes.[7] | High, but can be variable depending on the analyte.[8] | Not explicitly stated for acyl-CoAs, but generally provides low detection limits. | [6][7][8] |
| Trichloroacetic Acid (TCA) / Trifluoroacetic Acid (TFA) | Effective deproteinization. | Requires a subsequent solid-phase extraction (SPE) step to remove the acid, which can lead to loss of some analytes.[9] | Variable, dependent on the efficiency of the subsequent SPE step. | Not explicitly stated. | [9] |
| Sulfosalicylic Acid (SSA) | Deproteinization without the need for SPE removal, retaining a significant amount of polar analytes.[9] | Less commonly used than other methods. | High for short-chain acyl-CoAs and CoA biosynthetic precursors.[9] | Not explicitly stated. | [9] |
| Solid-Phase Extraction (SPE) | Excellent for sample clean-up, significantly reducing matrix effects and improving analytical sensitivity.[10][11] | More time-consuming and complex than protein precipitation.[1] | 70-80% for long-chain acyl-CoAs with optimized protocols.[12] 83-90% for a broad range of acyl-CoAs.[13] | 1-5 fmol with optimized UHPLC-ESI-MS/MS methods.[13] | [10][11][12][13] |
| Liquid-Liquid Extraction (LLE) | Can provide clean extracts. | Can be less efficient and more labor-intensive than other methods. | Not consistently reported for a broad range of acyl-CoAs. | Not explicitly stated. | [14] |
| Combined Methods (e.g., PP followed by SPE) | Provides the cleanest samples by combining the simplicity of PP with the clean-up power of SPE. | Most time-consuming and complex approach. | Potentially the highest, but subject to cumulative losses from multiple steps. | Potentially the lowest due to reduced matrix effects. | [8] |
Experimental Protocols
Detailed and reproducible experimental protocols are the foundation of high-quality research. Below are detailed methodologies for the key extraction techniques discussed.
Protocol 1: Protein Precipitation with Methanol
This method is valued for its simplicity and speed, making it suitable for high-throughput applications.[1][2]
-
Sample Preparation: Start with a known quantity of cells or tissue, flash-frozen in liquid nitrogen to halt metabolic activity.
-
Homogenization: Homogenize the frozen sample in an ice-cold extraction solvent, typically 80% methanol in water, containing an appropriate internal standard (e.g., an odd-chain acyl-CoA).[1][15] The volume should be sufficient to fully immerse the sample.
-
Protein Precipitation: Vortex the homogenate vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.[1]
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted acyl-CoAs, into a new, clean tube.
-
Solvent Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis, such as 50% methanol in water with 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[2][15]
Protocol 2: Solid-Phase Extraction (SPE)
This protocol yields a cleaner extract, which is advantageous for reducing matrix effects in sensitive LC-MS/MS analyses.[12][13]
-
Sample Preparation and Homogenization: Prepare and homogenize the sample as described in Protocol 1, often using a buffered solution like 100 mM KH2PO4 (pH 4.9) with isopropanol (B130326) and acetonitrile.[12]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing it sequentially with methanol and then with an equilibration buffer (e.g., the homogenization buffer without organic solvents).
-
Sample Loading: Load the supernatant from the centrifuged homogenate onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., the equilibration buffer) to remove salts and other polar impurities.
-
Elution: Elute the acyl-CoAs from the cartridge using a solvent with a higher organic content, such as 2-propanol or methanol.[12]
-
Solvent Evaporation and Reconstitution: Dry the eluate and reconstitute the sample as described in Protocol 1.
Protocol 3: Sulfosalicylic Acid (SSA) Precipitation
This method is particularly useful when the analysis of polar CoA precursors, in addition to acyl-CoAs, is desired, as it avoids the need for an SPE cleanup step that can remove these compounds.[9]
-
Sample Deproteinization: Homogenize the biological sample directly in a cold solution of 2.5% 5-sulfosalicylic acid (SSA).[9]
-
Centrifugation: Centrifuge the homogenate at high speed to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant containing the acyl-CoAs and other polar metabolites.
-
Direct Analysis: The supernatant can often be directly injected for LC-MS/MS analysis after appropriate dilution, as the SSA is compatible with many chromatographic methods.[9]
Visualizing the Workflow
To further clarify the experimental procedures, the following diagrams illustrate the workflows for the described extraction methods.
Figure 1. Workflow for Acyl-CoA Extraction using Protein Precipitation.
Figure 2. Workflow for Acyl-CoA Extraction using Solid-Phase Extraction.
Conclusion
The optimal method for acyl-CoA extraction is highly dependent on the specific research question, the acyl-CoA species of interest, the sample matrix, and the available instrumentation. For rapid, high-throughput screening of a broad range of acyl-CoAs, protein precipitation with methanol or acetonitrile offers a straightforward and effective approach. When the highest sensitivity and minimal matrix effects are required, particularly for low-abundance or very long-chain acyl-CoAs, solid-phase extraction is the superior choice, despite its increased complexity. The sulfosalicylic acid method presents a valuable alternative when the simultaneous analysis of polar CoA precursors is a priority.
By carefully considering the comparative data and detailed protocols presented in this guide, researchers can confidently select and implement the most appropriate acyl-CoA extraction strategy to achieve reliable and high-quality data in their metabolic studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Evaluating the Linearity of Response for 16:0 Coenzyme A-d4: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of fatty acyl-Coenzyme A (acyl-CoA) species by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and precise results. This guide provides an objective evaluation of the linearity of response for 16:0 Coenzyme A-d4, a commonly used internal standard for the quantification of palmitoyl-CoA. Its performance will be compared with a prevalent alternative, heptadecanoyl-CoA (17:0-CoA).
Performance Comparison: this compound vs. an Odd-Chain Acyl-CoA
Deuterated standards like this compound are considered the gold standard for internal standards in mass spectrometry. This is because their physicochemical properties are nearly identical to the endogenous analyte (16:0 Coenzyme A), ensuring they co-elute chromatographically and experience similar ionization efficiency and matrix effects. This close similarity allows for reliable correction of variations during sample preparation and analysis.
Odd-chain acyl-CoAs, such as 17:0-CoA, are also frequently employed as internal standards because they are not naturally abundant in most biological systems. This minimizes the risk of interference from endogenous counterparts. While effective, they may not perfectly mimic the ionization behavior of even-chained acyl-CoAs under all conditions.
The selection between a deuterated or an odd-chain internal standard often depends on the specific requirements of the assay, cost, and commercial availability. For the most accurate quantification, a stable isotope-labeled standard like this compound is generally preferred.
Linearity of Response: Expected Performance
While specific validation reports for this compound are not always publicly available, the analytical performance is expected to be excellent, mirroring that of its non-deuterated analog. Studies validating LC-MS/MS methods for 16:0 Coenzyme A have demonstrated outstanding linearity.
Table 1: Comparison of Linearity for Acyl-CoA Internal Standards
| Parameter | This compound (Expected) | 17:0 Coenzyme A (Reported) |
| **Linearity (R²) ** | > 0.99 | > 0.99[1] |
| Typical Calibration Range | ~1-500 ng/mL[2] | ~1-500 ng/mL[2] |
| Limit of Detection (LOD) | 1-5 fmol on column[1] | 1-5 fmol on column[1] |
| Limit of Quantitation (LOQ) | 5-10 fmol on column[1] | 5-10 fmol on column[1] |
Note: The data for this compound is an expected performance based on the strong linearity reported for the non-deuterated 16:0 Coenzyme A and the established principles of using stable isotope-labeled internal standards.
Experimental Protocol: Quantification of 16:0 Coenzyme A
This section details a representative experimental protocol for the quantification of 16:0 Coenzyme A in biological samples using this compound as an internal standard.
1. Sample Preparation
-
Homogenization: Tissue or cell samples are homogenized in a suitable buffer.
-
Internal Standard Spiking: A known amount of this compound solution is added to each sample, calibrator, and quality control sample prior to extraction. Several publications cite the use of a cocktail of internal standards including 16:0(d4)CoA.[2][3][4][5]
-
Extraction: Acyl-CoAs are extracted using a solid-phase extraction (SPE) method. This typically involves conditioning the SPE cartridge, loading the sample, washing away interfering substances, and eluting the acyl-CoAs.
-
Drying and Reconstitution: The eluate is dried down under a stream of nitrogen and reconstituted in a solvent compatible with the LC-MS/MS mobile phase.
2. LC-MS/MS Analysis
-
Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a binary solvent system, such as water with ammonium (B1175870) hydroxide (B78521) and acetonitrile (B52724) with ammonium hydroxide, is employed to separate the acyl-CoAs.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both 16:0 Coenzyme A and this compound are monitored.
-
3. Data Analysis
-
Calibration Curve: A calibration curve is generated by plotting the peak area ratio of the analyte (16:0 Coenzyme A) to the internal standard (this compound) against the known concentrations of the calibrators.
-
Quantification: The concentration of 16:0 Coenzyme A in the unknown samples is determined from the calibration curve using the measured peak area ratios.
Workflow and Pathway Diagrams
Caption: Experimental workflow for evaluating the linearity of this compound.
Caption: Logical relationship for quantitative analysis using an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Serine Palmitoyltransferase Gene Silencing Prevents Ceramide Accumulation and Insulin Resistance in Muscles in Mice Fed a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Palmitoyl-CoA Quantification Methodologies
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of palmitoyl-CoA, a critical intermediate in fatty acid metabolism and cellular signaling, is paramount for advancing research in metabolic diseases and drug development. This guide provides a comparative overview of common methodologies for palmitoyl-CoA quantification, drawing upon published performance data from various research laboratories. While a formal inter-laboratory round-robin study has not been identified, this document synthesizes available data to offer insights into the precision, accuracy, and sensitivity of prevalent techniques.
Quantitative Performance of Palmitoyl-CoA Quantification Methods
The primary method for the sensitive and specific quantification of palmitoyl-CoA and other long-chain acyl-CoAs is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following table summarizes the performance characteristics of LC-MS/MS methods as reported in various studies. It is important to note that direct comparison of these values should be done with caution due to variations in instrumentation, matrices, and calibration methods across different laboratories.
| Method | Instrumentation | Sample Matrix | Accuracy (%) | Intra-run Precision (% CV) | Inter-run Precision (% CV) | Reference |
| LC/MS² | Triple Quadrupole MS | Rat Liver | 94.8 - 110.8 | 1.2 - 4.4 | 2.6 - 12.2 | [1] |
| UPLC/MS/MS | Triple Quadrupole MS | Human Muscle | Not Reported | ~5 - 10 | 5 - 6 | [2] |
| LC-MS/MS | Not Specified | Biological Samples | 85 - 120 (for fatty acyl-CoAs) | Not Reported | Not Reported | [3] |
| LC-HRMS | High-Resolution MS | Mammalian Cells & Tissues | Linearity (R²) > 0.998 | Not Reported | Not Reported | [4] |
Note: CV refers to the Coefficient of Variation.
Experimental Protocols
The methodologies employed for palmitoyl-CoA quantification typically involve sample extraction, chromatographic separation, and mass spectrometric detection. Below are generalized protocols based on commonly cited methods.
1. Sample Preparation and Extraction
The goal of sample preparation is to efficiently extract acyl-CoAs while minimizing degradation.
-
For Tissues (e.g., Liver, Muscle):
-
Tissues are rapidly frozen in liquid nitrogen to quench metabolic activity.
-
The frozen tissue is homogenized in an ice-cold extraction solvent, often a mixture containing an organic solvent (e.g., acetonitrile (B52724) or methanol) and an acidic aqueous buffer (e.g., ammonium (B1175870) acetate) to precipitate proteins and extract metabolites.[1][5]
-
Some protocols utilize solid-phase extraction (SPE) for sample cleanup and concentration of acyl-CoAs.[1][3]
-
The supernatant containing the extracted acyl-CoAs is then separated for analysis.
-
-
For Cultured Cells:
-
Cells are quickly washed with ice-cold saline.
-
Metabolism is quenched by adding a cold extraction solvent, such as 10% trichloroacetic acid or a methanol/water mixture.[4][5]
-
Cells are scraped and the lysate is collected.
-
The sample is then centrifuged to pellet protein and cellular debris, with the supernatant being used for analysis.[4]
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS provides high selectivity and sensitivity for the quantification of acyl-CoAs.
-
Chromatography:
-
Reverse-phase chromatography is commonly used to separate acyl-CoAs based on the length and saturation of their fatty acyl chains.[1][5]
-
C18 columns are frequently employed with a gradient elution using a mobile phase consisting of an aqueous component (e.g., ammonium acetate (B1210297) or ammonium hydroxide (B78521) in water) and an organic component (e.g., acetonitrile or methanol).[1]
-
-
Mass Spectrometry:
-
A triple quadrupole mass spectrometer is often used in positive electrospray ionization (ESI) mode.[1][2]
-
Quantification is typically achieved using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).[1][2][6] This involves monitoring a specific precursor-to-product ion transition for each acyl-CoA. A common fragmentation for acyl-CoAs is the neutral loss of the adenosine (B11128) diphosphate (B83284) moiety.[5]
-
Stable isotope-labeled internal standards are often used to improve accuracy and precision.[5]
-
Visualizing Workflows and Pathways
Experimental Workflow for Palmitoyl-CoA Quantification
The following diagram illustrates a typical workflow for the quantification of palmitoyl-CoA from biological samples using LC-MS/MS.
Role of Palmitoyl-CoA in Fatty Acid β-Oxidation
Palmitoyl-CoA is a central molecule in the β-oxidation of long-chain fatty acids. The diagram below outlines its entry into the mitochondria and subsequent breakdown.
References
- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Fluorometric Assays vs. LC-MS/MS for Acyl-CoA Measurement
For researchers, scientists, and drug development professionals navigating the crucial task of quantifying acyl-CoA levels, the choice of analytical method is paramount. This guide provides an objective comparison of two prominent techniques: fluorometric assays and liquid chromatography-tandem mass spectrometry (LC-MS/MS). We delve into their respective principles, performance, and protocols, supported by experimental data, to empower you in selecting the optimal approach for your research needs.
Acyl-Coenzyme A (acyl-CoA) molecules are central players in cellular metabolism, participating in fatty acid metabolism, the Krebs cycle, and gene expression regulation.[1][2] Their accurate quantification is therefore essential for understanding metabolic diseases, drug efficacy, and fundamental biological processes.[2]
At a Glance: Key Differences
| Feature | Fluorometric Assays | LC-MS/MS |
| Principle | Enzyme-coupled reactions producing a fluorescent signal | Separation by liquid chromatography and detection by mass spectrometry |
| Specificity | Can be susceptible to interference from other molecules | High, based on mass-to-charge ratio and fragmentation patterns |
| Sensitivity | Generally high, with detection limits in the low micromolar to nanomolar range | Very high, capable of detecting picomolar to femtomolar concentrations |
| Throughput | High, suitable for 96-well plate format | Lower, dependent on chromatographic run time |
| Multiplexing | Limited, typically measures total acyl-CoAs or a specific type | High, can simultaneously quantify a wide range of acyl-CoA species |
| Cost | Lower initial instrument cost and reagent expenses | Higher initial instrument cost and operational expenses |
| Expertise | Relatively simple to perform | Requires specialized expertise for operation and data analysis |
Performance Comparison: A Data-Driven Look
Recent studies have directly compared the performance of commercially available fluorometric kits with LC-MS/MS for the measurement of acetyl-CoA. One such study found that a fluorometric enzymatic kit produced comparable results to LC-MS-based assays, although the agreement was dependent on the sample matrix and extraction method.[3][4][5][6][7] LC-MS/MS and high-resolution mass spectrometry (LC-HRMS) assays demonstrated strong alignment, particularly when utilizing stable isotope-labeled internal standards for enhanced accuracy.[3][4][5][6][7]
It is important to note that colorimetric ELISA kits for acetyl-CoA have been reported to yield uninterpretable results even with pure standards.[3][4][5][6][7]
Delving Deeper: Methodologies
Fluorometric Assay: An Overview
Fluorometric assays for acyl-CoA are typically based on a series of coupled enzymatic reactions. In a common approach, the acyl-CoA is utilized by an enzyme to produce a product that, through subsequent reactions, generates a fluorescent compound.[8][9][10] The intensity of the fluorescence is directly proportional to the amount of acyl-CoA in the sample.[8][9]
Experimental Workflow: Fluorometric Acyl-CoA Assay
Experimental Protocol: Fluorometric Assay for Acetyl-CoA
This protocol is a generalized example based on commercially available kits.[8][11][12][13] Always refer to the specific manufacturer's instructions.
-
Sample Preparation:
-
Homogenize cell or tissue samples in an appropriate extraction buffer on ice.
-
Deproteinize the sample, for example, using perchloric acid (PCA) followed by neutralization with potassium hydroxide (B78521) (KOH).[12]
-
Centrifuge to pellet the protein and collect the supernatant containing the acyl-CoAs.
-
-
Standard Curve Preparation:
-
Assay Reaction:
-
Prepare a reaction mixture containing the necessary enzymes and a fluorescent probe as specified in the kit protocol.
-
Add the prepared samples and standards to the wells of a 96-well plate.
-
Add the reaction mixture to each well to initiate the reaction.
-
-
Measurement:
-
Data Analysis:
-
Subtract the background fluorescence (from a blank well) from all readings.
-
Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve.
-
Determine the acetyl-CoA concentration in the samples by interpolating their fluorescence values on the standard curve.
-
LC-MS/MS: The Gold Standard for Specificity
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers unparalleled specificity and sensitivity for the analysis of acyl-CoAs.[1] This technique separates the different acyl-CoA species in a sample using liquid chromatography, followed by their detection and quantification using a tandem mass spectrometer.[1][14][15]
Experimental Workflow: LC-MS/MS Acyl-CoA Analysis
Experimental Protocol: LC-MS/MS for Short- and Long-Chain Acyl-CoAs
This protocol is a composite based on published methods.[1][14][16] Specific parameters will need to be optimized for the instrument and analytes of interest.
-
Sample Preparation:
-
Homogenize cells or tissues in a suitable solvent, such as a mixture of acetonitrile, methanol, and water.[16] Some methods use 5-sulfosalicylic acid (SSA) for deproteinization, which can improve the retention of hydrophilic CoA species.[1]
-
For long-chain acyl-CoAs, an extraction with organic solvents is typically performed.[14]
-
Centrifuge the homogenate and collect the supernatant.
-
The use of an internal standard, such as an isotopically labeled acyl-CoA, is highly recommended to control for extraction variability.[1]
-
-
Liquid Chromatography:
-
Separate the acyl-CoAs using a C18 reversed-phase column.[1]
-
Employ a gradient elution with mobile phases typically consisting of an aqueous solution with an ion-pairing agent (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[16]
-
-
Mass Spectrometry:
-
Perform analysis on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.[14]
-
Utilize Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) for quantification. This involves selecting the precursor ion (the intact acyl-CoA molecule) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole.[1][14] This highly specific detection method minimizes interference from other molecules.[14]
-
-
Data Analysis:
-
Generate standard curves for each acyl-CoA species of interest using authentic standards.
-
Quantify the acyl-CoAs in the samples by comparing their peak areas to the standard curves.
-
Acyl-CoAs in Cellular Signaling: A Central Hub
The accurate measurement of acyl-CoAs is critical for understanding their role in various signaling pathways. For instance, acetyl-CoA is a key substrate for histone acetyltransferases (HATs), enzymes that play a crucial role in epigenetic regulation of gene expression.[2]
Signaling Pathway: Acetyl-CoA and Histone Acetylation
Conclusion: Making the Right Choice
Both fluorometric assays and LC-MS/MS are valuable tools for the quantification of acyl-CoAs.
-
Fluorometric assays offer a high-throughput, cost-effective, and relatively simple method for measuring total or specific acyl-CoAs. They are well-suited for large-scale screening and for laboratories where access to a mass spectrometer is limited.
-
LC-MS/MS provides the gold standard in terms of specificity, sensitivity, and the ability to perform multiplexed analysis of a wide range of acyl-CoA species.[1] It is the method of choice for detailed metabolic profiling, studies requiring high accuracy, and the analysis of complex biological samples.
Ultimately, the best method for your research will depend on your specific experimental needs, sample type, the number of samples, and the resources available. By understanding the strengths and limitations of each technique, you can make an informed decision to ensure the accuracy and reliability of your acyl-CoA measurements.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. profiles.foxchase.org [profiles.foxchase.org]
- 6. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. affigen.com [affigen.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. AffiASSAY® Acyl-CoA Synthetase Fluorometric Assay Kit | AffiGEN [affiassay.com]
- 11. topigen.com [topigen.com]
- 12. abcam.com [abcam.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Researcher's Guide to Assessing the Recovery of 16:0 Coenzyme A-d4 During Sample Preparation
For researchers, scientists, and drug development professionals engaged in metabolomics and lipidomics, the accurate quantification of acyl-Coenzyme A (acyl-CoA) species is critical. Palmitoyl-CoA (16:0-CoA) is a central hub in fatty acid metabolism, and its quantification relies on robust analytical methods. The use of a stable isotope-labeled internal standard, such as 16:0 Coenzyme A-d4 (palmitoyl-CoA-d4), is considered the gold standard in mass spectrometry-based quantification. This is because it behaves nearly identically to the endogenous analyte during sample extraction, cleanup, and ionization, effectively correcting for sample loss and matrix effects.
This guide provides an objective comparison of common sample preparation methodologies, focusing on the recovery of long-chain acyl-CoAs, with this compound as the benchmark internal standard.
Comparison of Sample Preparation Methods for Acyl-CoA Analysis
The primary challenge in acyl-CoA analysis is their low abundance and instability, necessitating rapid and efficient extraction from complex biological matrices. The two most prevalent methods are solvent-based protein precipitation followed by liquid-liquid extraction, and solid-phase extraction (SPE).
Stable isotope-labeled internal standards like this compound are added at the very beginning of the sample preparation process—typically during homogenization—to ensure they experience the same potential for loss as the target analyte throughout the workflow. The recovery of the method is assessed by comparing the final amount of analyte and standard to the initial spike-in amount in a clean matrix. However, in routine analysis, the ratio of the analyte to the internal standard is used for quantification, which corrects for any losses.
Data Presentation: Recovery Rates in Acyl-CoA Extraction
The following table summarizes reported recovery rates for long-chain acyl-CoAs using methods where this compound or its close analogs (radiolabeled 16:0-CoA) are used as internal standards.
| Extraction Method | Biological Matrix | Analyte/Standard Proxy | Reported Recovery Rate | Reference |
| Solvent Extraction & Purification | Rat Liver | Radiolabeled 16:0-CoA | 93-104% | [1] |
| Solid-Phase Extraction (SPE) Purification Step | Rat Liver | Radiolabeled 16:0-CoA | 83-90% | [1] |
| Modified Solvent Extraction with SPE | Rat Heart, Kidney, Muscle | General Long-Chain Acyl-CoAs | 70-80% | [2] |
| Optimized Organic Solvent Extraction | Various Mammalian Tissues | General Long-Chain Acyl-CoAs | 60-140% | [1] |
| LC/MS/MS Method Validation (Accuracy) | Rat Liver | Five Long-Chain Acyl-CoAs | 94.8-110.8% | [3][4] |
Note: The wide range in the "Optimized Organic Solvent Extraction" method reflects the variability between different acyl-CoA species and tissue types.
Alternative Internal Standards
While deuterated standards are preferred, odd-chain fatty acyl-CoAs (e.g., C15:0-CoA, C17:0-CoA) are common alternatives.[5][6][7] These are chosen because they are typically absent or present in very low concentrations in most biological systems. However, they do not perfectly co-elute with their even-chained targets and may have different extraction efficiencies and ionization responses, making them a less ideal, though often necessary, choice when a specific deuterated standard is unavailable. Several validated methods use a cocktail of internal standards, including both deuterated and odd-chain species, to quantify a broad range of acyl-CoAs.[5][6][7][8]
Experimental Protocols
Below are detailed methodologies for the extraction of long-chain acyl-CoAs from tissue, incorporating this compound as an internal standard.
Protocol 1: Combined Solvent and Solid-Phase Extraction (SPE)
This robust protocol is adapted from established methods and is suitable for achieving high-purity extracts from various tissues.[1][5][6]
Materials:
-
Frozen tissue (~50-100 mg)
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Internal Standard Cocktail (including this compound)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol (B129727), 2% Formic Acid, 2% and 5% Ammonium (B1175870) Hydroxide
Procedure:
-
Homogenization: In a pre-chilled glass homogenizer, add the frozen tissue powder to an appropriate volume of ice-cold KH2PO4 buffer. Spike the sample with the internal standard cocktail. Homogenize thoroughly while keeping the sample on ice.
-
Solvent Extraction: Add a mixture of acetonitrile and isopropanol to the homogenate. Vortex vigorously for several minutes to ensure complete protein precipitation and lipid extraction.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 16,000 x g) at 4°C for 10 minutes.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube.
-
SPE Column Preparation: Condition the SPE column with methanol and then equilibrate it with water.
-
Sample Loading: Load the supernatant onto the equilibrated SPE column.
-
Washing: Wash the column sequentially with 2% formic acid and then methanol to remove interfering compounds.
-
Elution: Elute the acyl-CoAs from the column using sequential washes of 2% and 5% ammonium hydroxide.
-
Drying and Reconstitution: Dry the combined eluates under a stream of nitrogen. Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis (e.g., 50% methanol).
Visualizations
Workflow for Acyl-CoA Sample Preparation
The following diagram illustrates the key steps in the combined solvent and solid-phase extraction protocol.
Caption: Experimental workflow for long-chain acyl-CoA extraction.
Logic of Internal Standard Correction
This diagram illustrates how a deuterated internal standard corrects for variations in sample recovery.
Caption: Logic of using a deuterated internal standard for correction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 5. The Role of Acyl-CoA Synthetase 1 in Bioactive Lipid Accumulation and the Development of Hepatic Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CerS1 but Not CerS5 Gene Silencing, Improves Insulin Sensitivity and Glucose Uptake in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serine Palmitoyltransferase Gene Silencing Prevents Ceramide Accumulation and Insulin Resistance in Muscles in Mice Fed a High-Fat Diet | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Battle of Titans: Evaluating Mass Spectrometers for High-Fidelity Lipid Analysis
For researchers, scientists, and drug development professionals navigating the complex landscape of lipidomics, the choice of mass spectrometer is a critical decision that profoundly impacts the quality and depth of analytical results. This guide provides an objective comparison of the performance of leading mass spectrometry platforms—Orbitrap, Quadrupole Time-of-Flight (Q-TOF), and Quadrupole Ion Trap (QTRAP)—for lipid analysis, supported by experimental data and detailed methodologies.
The analysis of lipids presents a formidable challenge due to their immense structural diversity and wide dynamic range in biological systems. The ideal mass spectrometer for lipidomics must deliver high sensitivity to detect low-abundance species, exceptional mass resolution and accuracy to differentiate isobaric and isomeric lipids, a wide dynamic range to quantify both major and minor lipid species simultaneously, and rapid scan speeds to interface effectively with high-resolution liquid chromatography.
This comparative guide delves into the performance characteristics of popular models within each instrument class, providing a clear overview to aid in the selection of the most suitable platform for your specific research needs.
At a Glance: Performance Benchmarks of Leading Mass Spectrometers
To facilitate a direct comparison, the following table summarizes the key quantitative performance parameters of various mass spectrometer models commonly employed for lipid analysis. These values are compiled from a combination of manufacturer specifications and peer-reviewed studies.
| Mass Spectrometer | Instrument Type | Sensitivity (LOD/LOQ) | Mass Resolution (FWHM) | Mass Accuracy | Dynamic Range | Scan Speed |
| Thermo Scientific Orbitrap Fusion Lumos | Orbitrap | Attomole-level LOQ[1] | >500,000[1] | <1 ppm[2] | >5,000 within a single scan | Up to 20 Hz at 15K resolution[1] |
| Thermo Scientific Q Exactive HF | Orbitrap | Low ng/mL detection levels[3] | Up to 240,000 at m/z 200 | <1 ppm | Up to 5 orders | Up to 18 Hz |
| Agilent 6550 iFunnel Q-TOF | Q-TOF | - | 20,000[4] | <2 mDa[4] | - | 2 spectra/s (MS1 and MS2)[4] |
| Waters SYNAPT XS | Q-TOF with Ion Mobility | - | - | - | - | - |
| SCIEX QTRAP 6500+ | Triple Quadrupole/Linear Ion Trap | 8 fg - 1 pg on column LLOQ for lipid mediators[5] | Unit mass resolution in Q1/Q3 | - | - | Fast polarity switching |
| SCIEX 7500 System | Triple Quadrupole | Average 53x higher peak area than QTRAP 6500+ for lipid mediators[5] | - | - | - | - |
| Bruker timsTOF Pro | Q-TOF with Trapped Ion Mobility | - | - | - | - | Up to 300 Hz (PASEF)[6] |
Deep Dive into the Technologies: Orbitrap, Q-TOF, and QTRAP
The High-Resolution Champion: Orbitrap Technology
Orbitrap mass spectrometers, such as the Thermo Scientific Orbitrap Fusion Lumos and Q Exactive series, are renowned for their exceptional mass resolution and accuracy.[2][3] This capability is crucial for resolving the complex mixtures of lipids found in biological samples, where numerous species may have very similar mass-to-charge ratios. The high resolving power of Orbitrap instruments, often exceeding 240,000, allows for the confident identification of lipids and the separation of isobaric interferences.[3] Furthermore, their sub-ppm mass accuracy provides a high degree of confidence in elemental composition determination.[2]
While traditionally viewed as less suited for high-throughput quantitative studies compared to triple quadrupoles, recent advancements have significantly improved the scan speed and sensitivity of Orbitrap platforms, making them powerful tools for both qualitative and quantitative lipidomics.[1][3]
The Speed and Sensitivity Specialist: Q-TOF Technology
Quadrupole Time-of-Flight (Q-TOF) mass spectrometers, offered by manufacturers like Agilent and Waters, provide a compelling balance of speed, sensitivity, and mass accuracy.[4][7] Q-TOF instruments can achieve mass resolutions of up to 40,000 and mass accuracies in the low ppm range.[8] A key advantage of Q-TOF systems is their high acquisition speed, which is particularly beneficial when coupled with fast liquid chromatography separations.[8]
The incorporation of ion mobility spectrometry (IMS) in instruments like the Waters SYNAPT XS and Bruker timsTOF Pro adds another dimension of separation, allowing for the differentiation of lipid isomers based on their shape and size (collision cross-section).[9] The PASEF (Parallel Accumulation Serial Fragmentation) technology on Bruker's timsTOF instruments enables extremely high MS/MS acquisition speeds, enhancing the depth of lipidome coverage.[6]
The Quantitative Workhorse: QTRAP Technology
The SCIEX QTRAP systems are hybrid instruments that combine the quantitative power of a triple quadrupole with the qualitative capabilities of a linear ion trap.[10][11] For targeted lipidomics, the Multiple Reaction Monitoring (MRM) mode on a QTRAP offers unparalleled sensitivity and specificity, enabling the quantification of lipids down to the femtogram and picogram levels.[5][11]
The fast polarity switching capabilities of instruments like the QTRAP 6500+ are highly advantageous for comprehensive lipid analysis, as different lipid classes ionize preferentially in either positive or negative mode.[11] The recently introduced SCIEX 7500 System further enhances sensitivity, showing significant gains in peak area for lipid mediators compared to its predecessor.[5] While not providing the high mass resolution of Orbitrap or Q-TOF instruments, the exceptional sensitivity and robustness of QTRAP systems make them the gold standard for targeted lipid quantification.
Experimental Protocols: A Glimpse into the Lab
Reproducible and reliable data in lipidomics is underpinned by meticulous experimental protocols. Below are representative methodologies for sample preparation and LC-MS analysis.
Lipid Extraction from Plasma (Modified Folch Method)
-
To 100 µL of plasma, add 2 mL of a pre-chilled 2:1 (v/v) chloroform:methanol solution.
-
Vortex the mixture vigorously for 1 minute.
-
Add 500 µL of 0.9% NaCl solution and vortex again for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent (e.g., 9:1 methanol:dichloromethane) for LC-MS analysis.
LC-MS/MS Method for Global Lipid Profiling on an Orbitrap Fusion Lumos
-
Liquid Chromatography:
-
Column: ACQUITY UPLC CSH C18, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate
-
Gradient: A linear gradient from 40% to 100% B over 15 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 55°C
-
-
Mass Spectrometry (Orbitrap Fusion Lumos):
-
Ionization Mode: ESI Positive and Negative (separate runs or polarity switching)
-
MS1 Resolution: 120,000
-
MS/MS Resolution: 30,000
-
Data Acquisition: Data-Dependent Acquisition (DDA) with Higher-energy Collisional Dissociation (HCD)
-
Visualizing the Workflow and Logic
To better illustrate the processes involved in a typical lipidomics experiment and the decision-making process for selecting a mass spectrometer, the following diagrams are provided.
Conclusion: The Right Tool for the Right Job
The selection of a mass spectrometer for lipid analysis is not a one-size-fits-all decision. For researchers embarking on untargeted, discovery-based lipidomics where the confident identification of unknown lipids is paramount, the high resolution and mass accuracy of Orbitrap and high-end Q-TOF instruments are indispensable. The ability to resolve complex isotopic patterns and obtain accurate elemental compositions is a key advantage in these applications.
Conversely, for targeted studies that require the precise and sensitive quantification of a predefined set of lipids, the QTRAP platform remains the instrument of choice. Its exceptional sensitivity in MRM mode and its robustness make it ideal for clinical research and high-throughput quantitative workflows.
Ultimately, the optimal choice of mass spectrometer will depend on the specific research questions, the desired level of detail in lipid characterization, and the required sample throughput. By carefully considering the performance characteristics and experimental requirements outlined in this guide, researchers can make an informed decision to empower their lipidomics research and drive new discoveries in health and disease.
References
- 1. scispec.co.th [scispec.co.th]
- 2. Shotgun Lipidomics on High Resolution Mass Spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. agilent.com [agilent.com]
- 5. sciex.com [sciex.com]
- 6. PASEF | Bruker [bruker.com]
- 7. Thermo LTQ vs. Agilent Q-TOF - Chromatography Forum [chromforum.org]
- 8. researchgate.net [researchgate.net]
- 9. Lipidomics | Bruker [bruker.com]
- 10. Evaluating a targeted multiple reaction monitoring approach to global untargeted lipidomic analyses of human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciex.com [sciex.com]
Safety Operating Guide
Proper Disposal of 16:0 Coenzyme A-d4: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 16:0 Coenzyme A-d4, a deuterated, combustible solid. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory waste management protocols. Adherence to these guidelines is critical for laboratory safety and environmental responsibility.
Immediate Safety and Handling Precautions
This compound is classified as a combustible solid and a potential skin and eye irritant.[1] All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).
Required PPE:
-
Safety goggles
-
Flame-retardant lab coat
-
Nitrile gloves
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and qualitative data regarding the disposal of this compound.
| Parameter | Value/Information | Source |
| Chemical Name | Palmitoyl (11,11,12,12-d4) coenzyme A | N/A |
| CAS Number | 2260670-64-0 | N/A |
| Physical Form | Solid powder | N/A |
| Primary Hazard | Combustible Solid | N/A |
| Secondary Hazards | Skin and eye irritant, may cause respiratory irritation.[1] | [1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | N/A |
| Disposal Method | Hazardous Chemical Waste | N/A |
| Special Precautions | Avoid creating dust. Keep away from ignition sources. | N/A |
Step-by-Step Disposal Protocol
This protocol outlines a method for the chemical degradation of this compound prior to its final disposal as hazardous waste. The thioester linkage in coenzyme A can be hydrolyzed, rendering the molecule less reactive.[2][3]
Materials:
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
pH indicator strips or pH meter
-
Appropriate hazardous waste container, clearly labeled
-
2-Mercaptoethanol (B42355) (optional, for enhanced degradation)[4]
Procedure:
-
Preparation: In a chemical fume hood, carefully weigh the quantity of this compound waste to be disposed of.
-
Solubilization: Dissolve the solid waste in a minimal amount of a suitable solvent in which it is soluble. If the solvent is flammable, exercise extreme caution and ensure there are no ignition sources present.
-
Hydrolysis (Degradation):
-
Slowly add 1 M NaOH solution to the dissolved this compound. The goal is to raise the pH to >8 to facilitate the hydrolysis of the thioester bond.[5]
-
Optional Enhancement: For a more rapid degradation, a small amount of 2-mercaptoethanol can be added to the basic solution.[4] This should be done with extreme caution due to the strong odor and toxicity of mercaptoethanol.
-
Allow the mixture to stir at room temperature for at least 2 hours to ensure complete hydrolysis.
-
-
Neutralization:
-
After the hydrolysis period, neutralize the solution by slowly adding 1 M HCl until the pH is between 6 and 8. Verify the pH using indicator strips or a calibrated pH meter.
-
-
Waste Collection:
-
Transfer the neutralized solution into a clearly labeled hazardous waste container. The label must include:
-
"Hazardous Waste"
-
The chemical name: "Hydrolyzed this compound solution"
-
The primary hazard(s): "Combustible" (if a flammable solvent was used), "Irritant"
-
The date of accumulation
-
-
-
Final Disposal:
-
Store the sealed hazardous waste container in a designated satellite accumulation area, away from incompatible materials.
-
Arrange for pickup and disposal by a licensed hazardous waste management company.
-
Complete all necessary hazardous waste manifest paperwork as required by your institution and local regulations.[6][7]
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Thioester - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Rapid formal hydrolysis of peptide-αthioesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Coenzyme A - Wikipedia [en.wikipedia.org]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. pca.state.mn.us [pca.state.mn.us]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
